molecular formula C6H10 B1585047 4-Methyl-2-pentyne CAS No. 21020-27-9

4-Methyl-2-pentyne

Cat. No.: B1585047
CAS No.: 21020-27-9
M. Wt: 82.14 g/mol
InChI Key: SLMFWJQZLPEDDU-UHFFFAOYSA-N
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Description

4-Methyl-2-pentyne is a useful research compound. Its molecular formula is C6H10 and its molecular weight is 82.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylpent-2-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10/c1-4-5-6(2)3/h6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMFWJQZLPEDDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

82695-07-6
Record name 2-Pentyne, 4-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID30175230
Record name 4-Methyl-2-pentyne
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Molecular Weight

82.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

21020-27-9
Record name 4-Methyl-2-pentyne
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Record name 4-Methyl-2-pentyne
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Record name 4-Methyl-2-pentyne
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methyl-2-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-pentyne, an internal alkyne with the chemical formula C₆H₁₀, is a valuable building block in organic synthesis.[1][2][3] Its unique structural features, including a carbon-carbon triple bond and a branched alkyl group, impart specific reactivity and physical characteristics that are of interest to researchers in medicinal chemistry and materials science. This document provides a comprehensive overview of the physical and chemical properties of this compound, supported by experimental data and procedural insights.

Physical Properties

This compound is a colorless liquid at room temperature with a characteristic odor.[3][4] It is a relatively non-polar compound, which dictates its solubility in various solvents. The key physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₁₀[1][2][3][4][5][6][7]
Molecular Weight 82.14 g/mol [2][5][6][7]
Appearance Colorless liquid[3][4][5][6]
Density 0.711 g/mL at 25 °C[4][8][9]
Boiling Point 71-73 °C[4][8][9]
Melting Point -110 °C[10]
Refractive Index n20/D 1.407[4][8][9]
Flash Point -12 °C (closed cup)[8]
Solubility Insoluble in water, soluble in organic solvents.[3][4]

Chemical Properties and Reactivity

The chemical behavior of this compound is primarily dictated by the presence of the internal carbon-carbon triple bond. This region of high electron density is susceptible to a variety of addition reactions.

Addition Reactions

The triple bond of this compound can undergo various addition reactions, including hydrogenation, halogenation, and hydrohalogenation. The steric hindrance from the isopropyl group can influence the regioselectivity of these additions.[1]

  • Hydrogenation: Partial hydrogenation of this compound using a poisoned catalyst, such as Lindlar's catalyst, will yield the corresponding cis-alkene, (Z)-4-methyl-2-pentene. Complete hydrogenation with a more active catalyst like palladium on carbon will result in the formation of the alkane, 4-methylpentane.[1]

  • Halogenation: The reaction with halogens such as chlorine (Cl₂) or bromine (Br₂) leads to the formation of dihaloalkenes and tetrahaloalkanes. For instance, the addition of Cl₂ to 4-methyl-2-pentene, a related alkene, results in 2,3-dichloro-4-methylpentane, suggesting a similar reactivity pattern for the alkyne.[11][12]

Synthesis

A common laboratory and industrial method for the synthesis of this compound is through the dehydrohalogenation of appropriate dihaloalkanes.[1] This elimination reaction typically involves a strong base. For example, the double dehydrohalogenation of a vicinal or geminal dihalide precursor can produce the alkyne.[1] Another route involves the dehydrohalogenation of a monohalogenated alkene.[1]

Experimental Protocols

While specific, detailed experimental protocols from the cited literature are not available, standard organic chemistry laboratory techniques are employed for the determination of the physical and chemical properties of this compound.

Determination of Boiling Point: The boiling point is typically measured using distillation. The sample is heated in a distillation apparatus, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point.

Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are crucial for confirming the structure of this compound. The chemical shifts, splitting patterns, and integration of the signals provide detailed information about the connectivity of atoms.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic C≡C triple bond stretch for an internal alkyne is expected to appear in the region of 2100-2260 cm⁻¹, although it may be weak.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its identity.

Visualizations

Synthesis of this compound via Dehydrohalogenation

Synthesis Vicinal Dihalide Vicinal Dihalide This compound This compound Vicinal Dihalide->this compound -2 HX Base Base Base->this compound Salt Salt This compound->Salt Water Water This compound->Water

Caption: Dehydrohalogenation of a vicinal dihalide to form this compound.

Catalytic Hydrogenation of this compound

Hydrogenation A This compound B (Z)-4-Methyl-2-pentene A->B H2, Lindlar's Catalyst C 4-Methylpentane A->C H2, Pd/C

Caption: Hydrogenation pathways of this compound.

Safety and Handling

This compound is a highly flammable liquid and vapor.[2][8] It should be kept away from heat, sparks, open flames, and other ignition sources.[4][13] Proper personal protective equipment (PPE), including eye protection, gloves, and a respirator, should be used when handling this chemical.[8] It is classified as a flammable liquid (GHS Category 2).[2][8]

Conclusion

This technical guide provides a detailed overview of the core physical and chemical properties of this compound. The tabulated data, along with the descriptions of its reactivity and synthesis, offer valuable information for researchers and professionals in the fields of chemistry and drug development. The provided visualizations of key chemical transformations further aid in understanding the chemical behavior of this versatile alkyne. As with any chemical, proper safety precautions must be observed during its handling and use.

References

4-Methyl-2-pentyne spectroscopic data (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of 4-Methyl-2-pentyne

This guide provides a comprehensive overview of the spectroscopic data for this compound, tailored for researchers, scientists, and professionals in drug development. It includes detailed quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in clear, tabular formats. Furthermore, this document outlines the experimental protocols for acquiring such data and illustrates the relationship between these analytical techniques and the structural information they provide through a logical diagram.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound (CAS No: 21020-27-9, Molecular Formula: C₆H₁₀, Molecular Weight: 82.14 g/mol ).[1][2][3][4]

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information about the proton environments within the molecule.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~1.74Doublet of quartets3HCH₃ (C1)
~2.60Septet1HCH (C4)
~1.10Doublet6H2 x CH₃ (C5, C6)

Note: The exact chemical shifts can vary slightly depending on the solvent and the spectrometer's magnetic field strength. Data is compiled from publicly available spectral information.[1][5]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the different carbon environments in the molecule.

Chemical Shift (ppm)Carbon Assignment
~3.2C1
~75.9C2 or C3
~85.3C2 or C3
~20.9C4
~23.1C5, C6

Note: Assignments are based on typical chemical shifts for alkynes and alkyl groups. The signals for the two sp-hybridized carbons of the alkyne are in the characteristic range of 70-100 ppm.[1][6][7]

Infrared (IR) Spectroscopy Data

The IR spectrum shows the characteristic vibrational frequencies of the functional groups present. As an internal alkyne, this compound exhibits a characteristic C≡C stretch.

Frequency (cm⁻¹)IntensityAssignment
~2970StrongC-H stretch (sp³ C-H)
~2240WeakC≡C stretch (internal alkyne)
~1460MediumC-H bend (CH₃)
~1370MediumC-H bend (isopropyl group)

Note: The C≡C stretch for internal alkynes can be weak, and in some cases, if the molecule is symmetrical, it may not be present at all.[8][9] The spectrum for this compound is expected to show a weak band in the 2100-2260 cm⁻¹ region.[9][10]

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zRelative IntensityAssignment
82HighMolecular Ion (M⁺)
67Highest[M - CH₃]⁺ (Base Peak)
41High[C₃H₅]⁺
39High[C₃H₃]⁺

Note: The data is based on electron ionization (EI) mass spectrometry. The molecular ion peak is observed at m/z 82.[1][11][12] The base peak at m/z 67 corresponds to the loss of a methyl group.[1]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Dissolve approximately 5-25 mg of this compound in about 0.75 mL of a deuterated solvent (e.g., CDCl₃).[13]

    • Ensure the sample is free of any solid particles by filtering it through a pipette with a cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.[13]

    • Cap the NMR tube securely.

  • Instrument Setup :

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition :

    • Set the appropriate spectral width, acquisition time, and relaxation delay. For a routine spectrum, default parameters are often sufficient.[14]

    • Acquire the spectrum using a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.[15]

    • Due to the low natural abundance and sensitivity of ¹³C, a larger number of scans and a higher sample concentration are typically required compared to ¹H NMR.[15]

  • Data Processing :

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • For a neat liquid sample, place a drop of this compound between two salt plates (e.g., NaCl or KBr) to form a thin capillary film.[1]

  • Instrument Setup :

    • Place the salt plates in the sample holder of the FTIR spectrometer.

    • Ensure the instrument's sample compartment is purged with dry air or nitrogen to minimize interference from atmospheric water and CO₂.

  • Data Acquisition :

    • Acquire a background spectrum of the empty salt plates.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation :

    • For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), dilute a small amount of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

    • For direct infusion, prepare a dilute solution of the sample in a suitable solvent compatible with the ionization source (e.g., methanol (B129727) or acetonitrile (B52724) for electrospray ionization).

  • Instrument Setup :

    • Set the parameters for the ionization source (e.g., electron energy for EI, voltages for ESI).

    • Set the mass analyzer to scan over the desired mass-to-charge (m/z) range.

  • Data Acquisition :

    • Introduce the sample into the mass spectrometer. If using GC, the sample is vaporized and separated on the GC column before entering the MS.

    • The instrument will detect the ions and their abundance at each m/z value to generate the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates how different spectroscopic techniques are used to elucidate the structure of this compound.

SpectroscopicAnalysis cluster_molecule Analyte cluster_techniques Spectroscopic Techniques cluster_information Structural Information Molecule This compound (C₆H₁₀) H_NMR ¹H NMR Molecule->H_NMR C_NMR ¹³C NMR Molecule->C_NMR IR IR Spectroscopy Molecule->IR MS Mass Spectrometry Molecule->MS H_Info Proton Environment Connectivity (J-coupling) Number of Protons H_NMR->H_Info C_Info Carbon Skeleton Number of Unique Carbons C_NMR->C_Info IR_Info Functional Groups (C≡C, C-H) IR->IR_Info MS_Info Molecular Weight Elemental Formula Fragmentation Pattern MS->MS_Info

References

Synthesis of 4-Methyl-2-pentyne from 4-Methyl-2-pentanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic route for converting 4-methyl-2-pentanone (B128772) to 4-methyl-2-pentyne. The synthesis is a two-step process involving the formation of a gem-dihalide intermediate followed by a double dehydrohalogenation to yield the target alkyne. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.

Reaction Pathway Overview

The conversion of 4-methyl-2-pentanone to this compound is not a direct transformation but proceeds through a gem-dihalide intermediate. The overall synthetic scheme is as follows:

Step 1: Gem-dihalide Formation. 4-methyl-2-pentanone is reacted with phosphorus pentachloride (PCl₅) to replace the carbonyl oxygen with two chlorine atoms, yielding 2,2-dichloro-4-methylpentane.

Step 2: Double Dehydrohalogenation. The intermediate, 2,2-dichloro-4-methylpentane, is then treated with a strong base to induce two successive elimination reactions (E2), removing two molecules of hydrogen chloride and forming the triple bond of this compound.

The complete reaction pathway is illustrated in the diagram below.

Reaction_Pathway cluster_step1 Step 1: Gem-dihalide Formation cluster_step2 Step 2: Double Dehydrohalogenation 4-Methyl-2-pentanone 4-Methyl-2-pentanone 2,2-Dichloro-4-methylpentane 2,2-Dichloro-4-methylpentane 4-Methyl-2-pentanone->2,2-Dichloro-4-methylpentane PCl₅ This compound This compound 2,2-Dichloro-4-methylpentane->this compound Strong Base (e.g., NaNH₂ or MeOR)

Figure 1: Overall reaction pathway for the synthesis of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the two key steps in the synthesis of this compound from 4-methyl-2-pentanone.

Step 1: Synthesis of 2,2-Dichloro-4-methylpentane

This procedure describes the conversion of 4-methyl-2-pentanone to its corresponding gem-dichloride using phosphorus pentachloride.

Materials and Equipment:

  • Round-bottom flask with a reflux condenser and a gas outlet

  • Stirring apparatus

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • 4-methyl-2-pentanone

  • Phosphorus pentachloride (PCl₅)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 4-methyl-2-pentanone (1.0 eq).

  • Cool the flask in an ice bath.

  • Slowly add phosphorus pentachloride (1.1 eq) in small portions to the stirred ketone. The addition should be controlled to maintain the reaction temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 2-3 hours, or until the reaction is complete (monitored by TLC or GC).

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the aqueous mixture with diethyl ether (3 x volume of the initial ketone).

  • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude 2,2-dichloro-4-methylpentane.

  • The crude product can be purified by fractional distillation under reduced pressure.

Step 2: Synthesis of this compound

This protocol details the double dehydrohalogenation of 2,2-dichloro-4-methylpentane to form this compound. The following procedure is adapted from a patented method and general laboratory practices.[1]

Materials and Equipment:

  • Three-necked round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet

  • Heating mantle with a temperature controller

  • Stirring apparatus

  • Distillation apparatus

  • 2,2-dichloro-4-methylpentane

  • Alkaline reagent (e.g., potassium tert-butoxide or sodium methoxide)

  • Dimethyl sulfoxide (B87167) (DMSO) as a solvent

  • Pentane (B18724) or other low-boiling hydrocarbon for extraction

  • Anhydrous calcium chloride (CaCl₂)

Procedure:

  • Set up a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add the alkaline reagent (2.0-3.0 eq) and dimethyl sulfoxide (DMSO) to the flask.

  • Heat the mixture to the desired reaction temperature (between 40-120 °C) with stirring under a nitrogen atmosphere.[1]

  • Slowly add 2,2-dichloro-4-methylpentane (1.0 eq) dissolved in a minimal amount of DMSO to the reaction mixture via the dropping funnel.

  • After the addition is complete, continue to heat and stir the mixture for several hours until the reaction is complete.

  • Cool the reaction mixture to room temperature and pour it into a larger volume of cold water.

  • Extract the aqueous mixture with pentane (3 x volume of the initial dihalide).

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous calcium chloride.

  • The product, this compound, can be isolated and purified by fractional distillation of the pentane solution.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis of this compound.

Table 1: Reactant and Product Properties

CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
4-Methyl-2-pentanone100.16117-1180.801
2,2-Dichloro-4-methylpentane155.06~150-155 (est.)~1.05 (est.)
This compound82.1485-860.724

Table 2: Reaction Conditions and Yields for Dehydrohalogenation

Dihalide PrecursorAlkaline ReagentSolventTemperature (°C)Yield of this compound (%)Reference
Mixture of 2-chloro-4-methyl-2-pentene and 2,2-dichloro-4-methylpentanePotassium alcohol alkali-170-18032[1]
Halogenated hydrocarbonsMeOR (Me = K, Na; R = H, CH₃, tert-C₄H₉)DMSO40-120Up to 76% (in hydrocarbon mixture)[1]

Experimental Workflow and Logic Diagram

The following diagram illustrates the logical workflow of the entire synthetic process, from starting materials to the final purified product.

Experimental_Workflow cluster_prep Preparation and Reaction cluster_purification Purification start Start: 4-Methyl-2-pentanone react_pcl5 React with PCl₅ start->react_pcl5 workup1 Aqueous Workup and Extraction react_pcl5->workup1 dry1 Dry and Concentrate workup1->dry1 intermediate Crude 2,2-Dichloro-4-methylpentane dry1->intermediate react_base React with Strong Base in DMSO intermediate->react_base distill1 Fractional Distillation (under vacuum) intermediate->distill1 Optional Purification workup2 Aqueous Workup and Extraction react_base->workup2 dry2 Dry Organic Layer workup2->dry2 distill2 Fractional Distillation dry2->distill2 distill1->react_base product Pure this compound distill2->product

References

An In-depth Technical Guide to the Dehydrohalogenation Synthesis of 4-Methyl-2-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Methyl-2-pentyne, a valuable branched internal alkyne, through dehydrohalogenation. This guide details the underlying chemical principles, offers in-depth experimental protocols, and presents quantitative data to support researchers in the application of this synthetic route.

Introduction

This compound is a significant building block in organic synthesis, utilized in the construction of more complex molecular architectures. Its synthesis via dehydrohalogenation of halogenated hydrocarbons is a common and industrially relevant method. This process involves the elimination of hydrogen halides from suitable precursors under basic conditions, typically proceeding through a twofold E2 elimination mechanism. The choice of starting material, base, and solvent system is critical for optimizing the yield and purity of the final product.

Reaction Mechanism and Synthesis Pathway

The primary route for the synthesis of this compound is the double dehydrohalogenation of a vicinal or geminal dihalide.[1] This reaction proceeds via two successive E2 (bimolecular elimination) reactions.[2] A strong base is required to abstract a proton, leading to the formation of a vinyl halide intermediate, which then undergoes a second elimination to form the alkyne.

The overall synthesis can be conceptualized as a two-step process:

  • Halogenation of an Alkene: The precursor, a vicinal dihalide such as 2,3-dibromo-4-methylpentane (B13787676) or 2,3-dichloro-4-methylpentane, is typically synthesized by the addition of a halogen (e.g., Br₂ or Cl₂) to an alkene, in this case, 4-methyl-2-pentene (B213027).[3]

  • Double Dehydrohalogenation: The resulting dihalide is then treated with a strong base to induce the elimination of two equivalents of hydrogen halide (HX), yielding this compound.[2][4]

SynthesisPathway Alkene 4-Methyl-2-pentene Dihalide Vicinal Dihalide (e.g., 2,3-Dibromo-4-methylpentane) Alkene->Dihalide + X₂ (e.g., Br₂) Alkyne This compound Dihalide->Alkyne Double Dehydrohalogenation (Strong Base, e.g., NaNH₂)

Quantitative Data Summary

The yield of this compound is highly dependent on the choice of reactants and reaction conditions. The following table summarizes key quantitative data from various synthetic approaches.

Starting MaterialBase/Solvent SystemTemperature (°C)Yield of this compound (%)Reference
2,3-Dibromo-4-methylpentaneSodium amide (NaNH₂) in liquid ammonia (B1221849)Not specified68.5%[5]
2-Chloro-4-methyl-2-pentene and 2,2-dichloro-4-methylpentane mixtureStrong potassium alcohol alkali170-18032%[5]
Halogenated hydrocarbonsMeOR (Me = K, Na; R = H, CH₃, tert-C₄H₉) in Dimethyl sulfoxide (B87167) (DMSO)40-12050-72%[5]
2,3-Dichloro-4-methylpentaneKOH in DMSO8070.8%A Russian patent[5]
2-Chloro-4-methyl-2-penteneNaOtBu in DMSO7065.2%A Russian patent[5]

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of the dihalide precursor and its subsequent dehydrohalogenation to this compound.

Experiment 1: Synthesis of 2,3-Dibromo-4-methylpentane (Vicinal Dihalide Precursor)

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methyl-2-pentene in dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in dichloromethane dropwise to the stirred solution. Continue the addition until a faint orange color persists, indicating complete consumption of the alkene.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

  • Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove excess bromine, followed by washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2,3-dibromo-4-methylpentane.

  • The crude product can be purified by vacuum distillation.

Halogenation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Dissolve Dissolve 4-Methyl-2-pentene in Dichloromethane Cool Cool to 0°C Dissolve->Cool Add_Br2 Add Bromine Solution Dropwise Cool->Add_Br2 Stir Stir at Room Temperature Add_Br2->Stir Wash Wash with Na₂S₂O₃, Water, and Brine Stir->Wash Dry Dry over Na₂SO₄ Wash->Dry Evaporate Solvent Evaporation Dry->Evaporate Purify Vacuum Distillation Evaporate->Purify

Experiment 2: Dehydrohalogenation of 2,3-Dibromo-4-methylpentane to this compound

Materials:

  • 2,3-Dibromo-4-methylpentane

  • Sodium amide (NaNH₂)

  • Liquid ammonia (NH₃)

  • Anhydrous diethyl ether

  • Ammonium (B1175870) chloride (for quenching)

Procedure:

  • Set up a three-necked flask with a dry ice condenser, a mechanical stirrer, and a gas inlet.

  • Condense liquid ammonia into the flask.

  • Carefully add sodium amide to the liquid ammonia with stirring.

  • Slowly add a solution of 2,3-dibromo-4-methylpentane in anhydrous diethyl ether to the sodium amide suspension.

  • After the addition is complete, allow the reaction mixture to stir for several hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of solid ammonium chloride.

  • Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

  • Add water to the residue and extract the product with diethyl ether.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and carefully remove the diethyl ether by distillation.

  • The crude this compound can be purified by fractional distillation.[6]

Dehydrohalogenation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Prepare_Base Prepare NaNH₂ Suspension in Liquid Ammonia Add_Dihalide Add 2,3-Dibromo-4-methylpentane Solution Prepare_Base->Add_Dihalide Stir_React Stir for Several Hours Add_Dihalide->Stir_React Quench Quench with NH₄Cl Stir_React->Quench Evaporate_NH3 Evaporate Ammonia Quench->Evaporate_NH3 Extract Extract with Diethyl Ether Evaporate_NH3->Extract Wash_Dry Wash and Dry Organic Layer Extract->Wash_Dry Purify Fractional Distillation Wash_Dry->Purify

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl protons adjacent to the triple bond, the methine proton, and the isopropyl methyl protons.

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the sp-hybridized carbons of the alkyne, as well as the sp³-hybridized carbons of the alkyl groups.

  • IR Spectroscopy: The infrared spectrum should exhibit a characteristic absorption band for the C≡C triple bond, typically in the region of 2200-2300 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (82.14 g/mol ).

Safety Considerations

  • Bromine is highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Sodium amide is a strong base and is highly reactive with water. It should be handled under anhydrous conditions.

  • Liquid ammonia is a corrosive and toxic gas at room temperature. It should be handled in a well-ventilated fume hood with appropriate safety precautions.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area.

  • The dehydrohalogenation reaction can be exothermic. Proper temperature control is essential.

This guide provides a foundational understanding and practical protocols for the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.

References

An In-depth Technical Guide to 4-methylpent-2-yne

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the chemical compound commonly known as isopropylmethylacetylene, focusing on its IUPAC nomenclature, structure, physicochemical properties, and synthesis.

IUPAC Name and Chemical Structure

The common name "isopropylmethylacetylene" refers to an acetylene (B1199291) core substituted with an isopropyl group and a methyl group. According to IUPAC nomenclature rules for alkynes, the longest carbon chain containing the triple bond is identified and numbered to give the triple bond the lowest possible locant.

Following these rules, the compound is named 4-methylpent-2-yne .[1][2][3][4]

  • Parent Chain: The longest continuous carbon chain containing the triple bond has five carbons, hence the root name "-pent-".

  • Alkyne Position: The triple bond starts at the second carbon, indicated by "-2-yne".

  • Substituent: A methyl group is located on the fourth carbon, hence "4-methyl-".

The chemical structure is as follows:

Chemical Formula: C₆H₁₀[1][2][3]

SMILES Notation: CC#CC(C)C[3][4]

InChI Key: SLMFWJQZLPEDDU-UHFFFAOYSA-N[3][4]

The relationship between the common name and the IUPAC name is derived from its structure, as illustrated in the diagram below.

G A Common Name: Isopropylmethylacetylene B Structural Interpretation: An acetylene core (-C≡C-) is bonded to an isopropyl group and a methyl group. A->B Describes substituents on acetylene C Chemical Structure B->C Leads to structure D IUPAC Naming Convention: 1. Longest chain with triple bond = 5 carbons (pent-) 2. Numbering from right gives triple bond lowest locant (-2-yne) 3. Methyl group is on carbon 4 (4-methyl-) C->D Apply rules to E IUPAC Name: 4-methylpent-2-yne D->E Results in

Caption: Logical flow from common name to IUPAC name for 4-methylpent-2-yne.

Physicochemical Properties

The quantitative physical and chemical properties of 4-methylpent-2-yne are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₆H₁₀[1][2][3]
Molecular Weight 82.14 g/mol [4]
Boiling Point 71-73 °C[1][2]
Melting Point -110 °C[3]
Density 0.711 g/mL at 25 °C[1][2]
Refractive Index (n20/D) 1.407[1][2]
CAS Number 21020-27-9[3][4]

Experimental Protocols and Synthesis

The synthesis of alkynes such as 4-methylpent-2-yne can be achieved through various methods. A common and established protocol involves a double dehydrohalogenation of a vicinal or geminal dihalide using a strong base.[5]

Protocol: Synthesis via Double Dehydrohalogenation

This method starts with an alkene, which is first halogenated to form a vicinal dihalide. This intermediate is then treated with a strong base, such as sodium amide (NaNH₂), to induce two successive E2 elimination reactions, yielding the alkyne.[5]

Methodology:

  • Halogenation of Alkene: (E)-4-methylpent-2-ene is dissolved in an inert solvent (e.g., dichloromethane). Bromine (Br₂) is added dropwise at a controlled temperature (typically 0 °C) to form the vicinal dibromide, 2,3-dibromo-4-methylpentane (B13787676). The reaction is monitored by TLC until the starting alkene is consumed.

  • Work-up and Isolation: The reaction mixture is washed with an aqueous solution of sodium thiosulfate (B1220275) to quench excess bromine, followed by a brine wash. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude dibromide.

  • Double Dehydrohalogenation: The isolated 2,3-dibromo-4-methylpentane is then subjected to double elimination. A strong base, typically two or more equivalents of sodium amide in liquid ammonia, is used.[5] The dibromide is added slowly to the basic solution.

  • Final Product Isolation: After the reaction is complete, it is carefully quenched with a proton source (e.g., water or ammonium (B1175870) chloride). The product, 4-methylpent-2-yne, is extracted into an organic solvent (e.g., diethyl ether), dried, and purified by distillation.

The workflow for this synthesis is depicted in the following diagram.

G cluster_0 Step 1: Halogenation cluster_1 Step 2: Elimination A Start: (E)-4-methylpent-2-ene B Reaction: Add Br₂ in CH₂Cl₂ A->B C Intermediate: 2,3-dibromo-4-methylpentane B->C D Reaction: Add 2 equiv. NaNH₂ in liquid NH₃ C->D Isolate & Proceed E Final Product: 4-methylpent-2-yne D->E

Caption: Experimental workflow for the synthesis of 4-methylpent-2-yne.

Spectroscopic Data

Characterization of 4-methylpent-2-yne is typically performed using standard spectroscopic methods. While raw spectra are not provided here, data for this compound are available in public databases.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons adjacent to the alkyne, the isopropyl methine proton, and the isopropyl methyl protons, each with characteristic chemical shifts and splitting patterns.

  • Mass Spectrometry (GC-MS): Mass spectrometry will confirm the molecular weight of 82.14 g/mol and provide a fragmentation pattern useful for structural elucidation.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a characteristic absorption band for the C≡C triple bond stretch, typically in the range of 2100-2260 cm⁻¹.[4]

For detailed spectral data, researchers are encouraged to consult resources such as the NIST Chemistry WebBook or PubChem.[4]

References

An In-Depth Technical Guide to the Molecular Geometry and Bond Angles of 4-Methyl-2-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular geometry and bond angles of 4-methyl-2-pentyne, an internal alkyne with significant applications in polymer science and organic synthesis. The document outlines the predicted molecular structure based on established chemical theories, presents quantitative data in a clear, tabular format, and describes the key experimental protocols used for determining such molecular parameters.

Molecular Structure and Geometry

This compound (C₆H₁₀) is a branched-chain alkyne characterized by a carbon-carbon triple bond between the second and third carbon atoms and a methyl group attached to the fourth carbon. The presence of the triple bond dictates a linear geometry for the central carbon chain, while the isopropyl group introduces tetrahedral centers.

The overall molecular geometry is a composite of these shapes, influencing the molecule's steric hindrance and reactivity. The linear alkyne portion provides a rigid backbone, while the tetrahedral isopropyl group creates a bulkier end.

Predicted Molecular Geometry

Based on the Valence Shell Electron Pair Repulsion (VSEPR) theory, the molecular geometry of this compound can be predicted as follows:

  • C2 and C3 (Alkyne Carbons): These two carbon atoms are sp-hybridized due to the triple bond. With two electron domains each, they adopt a linear geometry.

  • C1 (Methyl Carbon attached to C2): This carbon is sp³-hybridized, bonded to three hydrogen atoms and one carbon atom. It exhibits a tetrahedral geometry.

  • C4 (Tertiary Carbon): This carbon is also sp³-hybridized, bonded to one hydrogen, two methyl groups (C5 and C6), and the alkyne carbon (C3). This results in a tetrahedral geometry around C4.

  • C5 and C6 (Methyl Carbons attached to C4): These carbons are sp³-hybridized, each bonded to three hydrogen atoms and the tertiary carbon (C4). They both have a tetrahedral geometry.

Quantitative Data: Bond Angles and Bond Lengths

The following tables summarize the predicted bond angles and typical bond lengths for this compound. These values are based on VSEPR theory and established average bond lengths for similar chemical environments.[1][2][3][4] It is important to note that these are idealized or average values, and actual experimental values may vary slightly.

Table 1: Predicted Bond Angles in this compound

Atoms Involved (Vertex at Center)Predicted Bond AngleRationale
C1 – C2 – C3180°sp hybridization of C2
C2 – C3 – C4180°sp hybridization of C3
H – C1 – C2~109.5°sp³ hybridization of C1
C3 – C4 – C5~109.5°sp³ hybridization of C4
C3 – C4 – C6~109.5°sp³ hybridization of C4
C5 – C4 – C6~109.5°sp³ hybridization of C4
H – C4 – C3~109.5°sp³ hybridization of C4
H – C5 – C4~109.5°sp³ hybridization of C5
H – C6 – C4~109.5°sp³ hybridization of C6

Table 2: Typical Bond Lengths in this compound

BondBond TypeTypical Bond Length (Å)
C1 – C2C(sp³) – C(sp)~1.46
C2 ≡ C3C(sp) ≡ C(sp)~1.20[1][4]
C3 – C4C(sp) – C(sp³)~1.46
C4 – C5C(sp³) – C(sp³)~1.54[1]
C4 – C6C(sp³) – C(sp³)~1.54[1]
C – H (in methyl groups)C(sp³) – H~1.09
C – H (on C4)C(sp³) – H~1.09

Visualization of Molecular Structure

The following diagram, generated using the DOT language, illustrates the logical relationship of the atoms and the overall structure of this compound.

Figure 1. Molecular structure of this compound with typical bond lengths.

Experimental Protocols for Determining Molecular Geometry

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the precise bond lengths and angles of molecules in the gaseous state.[5]

Methodology:

  • Sample Introduction: A gaseous sample of the molecule is introduced into a high-vacuum chamber, effusing through a fine nozzle to form a molecular beam.

  • Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is directed perpendicularly through the molecular beam.

  • Scattering: The electrons are scattered by the electrostatic potential of the atoms in the molecules. The scattering pattern is a result of the interference between electrons scattered by different pairs of atoms.

  • Detection: The scattered electrons are detected on a photographic plate or a CCD detector, producing a diffraction pattern of concentric rings.

  • Data Analysis: The intensity of the diffraction rings as a function of the scattering angle is measured. This data is then mathematically transformed to generate a radial distribution curve, which shows the probability of finding interatomic distances within the molecule.

  • Structural Refinement: A theoretical model of the molecular geometry is proposed, and the expected diffraction pattern is calculated. This theoretical pattern is then refined by adjusting the bond lengths, bond angles, and torsional angles to achieve the best fit with the experimental data.

The workflow for a typical GED experiment is illustrated below.

GED_Workflow cluster_experiment Experimental Setup cluster_analysis Data Analysis Sample Gaseous Sample Inlet Nozzle Nozzle Sample->Nozzle MolecularBeam Molecular Beam Nozzle->MolecularBeam ElectronGun Electron Gun Scattering Scattering Event ElectronGun->Scattering MolecularBeam->Scattering Detector Detector (Photographic Plate/CCD) Scattering->Detector DiffractionPattern Diffraction Pattern Detector->DiffractionPattern IntensityCurve Intensity vs. Scattering Angle DiffractionPattern->IntensityCurve RadialDistribution Radial Distribution Curve IntensityCurve->RadialDistribution Refinement Least-Squares Refinement RadialDistribution->Refinement StructuralModel Initial Structural Model StructuralModel->Refinement FinalStructure Final Molecular Structure Refinement->FinalStructure

Figure 2. Generalized workflow for a gas-phase electron diffraction experiment.
Microwave Spectroscopy

Microwave spectroscopy is an extremely sensitive technique that provides highly accurate rotational constants for a molecule, from which its precise geometry can be derived.[6][7]

Methodology:

  • Sample Preparation: A small amount of the sample is vaporized and introduced into a waveguide or resonant cavity at very low pressure.

  • Microwave Radiation: The gaseous sample is irradiated with monochromatic microwave radiation of continuously varying frequency.

  • Rotational Transitions: Molecules with a permanent dipole moment will absorb microwave radiation at specific frequencies corresponding to transitions between quantized rotational energy levels. This compound possesses a small dipole moment and is therefore microwave active.

  • Detection: A detector measures the intensity of the microwave radiation that passes through the sample. A plot of absorption versus frequency constitutes the microwave spectrum.

  • Spectral Analysis: The frequencies of the absorption lines are used to determine the rotational constants (A, B, and C) of the molecule.

  • Isotopic Substitution: To determine the complete molecular structure, the microwave spectra of different isotopically labeled versions of the molecule (e.g., substituting ¹²C with ¹³C or ¹H with ²H) are often measured. The changes in the rotational constants upon isotopic substitution allow for the precise determination of the coordinates of each atom.

  • Structure Determination: The rotational constants from the parent molecule and its isotopologues are used in a set of equations to calculate the bond lengths and bond angles.

The logical flow of determining molecular structure via microwave spectroscopy is depicted below.

Microwave_Spectroscopy_Logic cluster_experiment Experimental Measurement cluster_analysis Data Analysis and Structure Determination Sample Gaseous Sample Absorption Absorption of Microwaves Sample->Absorption MicrowaveSource Microwave Source MicrowaveSource->Absorption Detector Detector Absorption->Detector Spectrum Microwave Spectrum Detector->Spectrum LineFrequencies Absorption Line Frequencies Spectrum->LineFrequencies RotationalConstants Rotational Constants (A, B, C) LineFrequencies->RotationalConstants StructureCalc Structure Calculation RotationalConstants->StructureCalc IsotopicData Isotopic Substitution Data IsotopicData->StructureCalc FinalGeometry Bond Lengths and Angles StructureCalc->FinalGeometry

Figure 3. Logical flow for molecular structure determination by microwave spectroscopy.

Conclusion

The molecular geometry of this compound is characterized by a linear alkyne core and tetrahedral alkyl substituents. The predicted bond angles are approximately 180° around the sp-hybridized carbons and 109.5° around the sp³-hybridized carbons. While specific experimental data for this molecule is not widely published, techniques such as gas-phase electron diffraction and microwave spectroscopy provide the necessary tools for the precise determination of its structural parameters. A thorough understanding of the molecular geometry of this compound is crucial for predicting its chemical behavior and for its application in the development of novel materials and pharmaceuticals.

References

Theoretical and Computational Chemistry of 4-Methyl-2-pentyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-2-pentyne, an internal alkyne with the molecular formula C₆H₁₀, presents a unique structural motif characterized by a carbon-carbon triple bond flanked by a methyl and an isopropyl group. This arrangement imparts specific steric and electronic properties that influence its reactivity and potential applications, particularly in organic synthesis and polymer chemistry. This technical guide provides a comprehensive overview of the theoretical and computational chemistry of this compound. While extensive experimental data is available, this document focuses on the computational approaches to understanding its molecular structure, spectroscopic properties, and reactivity. Due to a lack of specific published theoretical studies with detailed quantitative data for this compound, this guide presents established experimental data alongside representative protocols for computational analysis, offering a framework for future research.

Molecular Structure and Properties

This compound, also known as isopropylmethylacetylene, is a colorless, flammable liquid.[1] Its molecular structure features a linear alkyne core with sp-hybridized carbons, leading to a rigid geometry around the triple bond. The presence of the isopropyl group introduces significant steric hindrance, which plays a crucial role in its chemical behavior.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₁₀[3]
Molecular Weight 82.14 g/mol [3]
CAS Number 21020-27-9[3]
Boiling Point 72 °C[4]
Melting Point -110 °C[4]
Density 0.732 g/mL[4]

Spectroscopic Data

Spectroscopic analysis is a cornerstone for the characterization of this compound. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly informative.

Table 2: Key Spectroscopic Data for this compound

SpectrumKey FeaturesReference
¹H NMR Signals corresponding to the methyl and isopropyl protons.[5]
¹³C NMR Signals for the sp-hybridized carbons of the alkyne and the sp³-hybridized carbons.[1]
IR Spectrum Characteristic C≡C stretching vibration.[1]
Raman Spectrum Provides complementary vibrational information to IR spectroscopy.[3]

Computational vibrational frequency calculations can aid in the assignment of experimental spectra. A representative protocol for such calculations is detailed in the following section.

Computational and Experimental Protocols

Computational Protocol for DFT Analysis of this compound

This section outlines a representative protocol for performing Density Functional Theory (DFT) calculations to determine the optimized geometry, vibrational frequencies, and thermochemical properties of this compound.

Objective: To compute the equilibrium geometry, harmonic vibrational frequencies, and standard thermodynamic properties of this compound in the gas phase.

Methodology:

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Initial Structure: Construct the 3D structure of this compound using a molecular builder.

  • Level of Theory:

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that often provides a good balance of accuracy and computational cost for organic molecules.

    • Basis Set: 6-31G(d) or a larger basis set like 6-311+G(d,p) for improved accuracy.

  • Calculation Steps:

    • Geometry Optimization: Perform a full geometry optimization to find the minimum energy structure. This will yield the optimized bond lengths and angles.

    • Frequency Calculation: Following the optimization, perform a frequency calculation at the same level of theory. This will provide the harmonic vibrational frequencies, which can be compared to experimental IR and Raman spectra. The absence of imaginary frequencies will confirm that the optimized structure is a true minimum.

    • Thermochemistry: The frequency calculation will also yield thermochemical data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy at a standard temperature and pressure.

  • Data Analysis:

    • Extract the optimized Cartesian coordinates to determine bond lengths and angles.

    • Visualize the vibrational modes to aid in the assignment of the calculated frequencies.

    • Compare the calculated thermodynamic properties with experimental values where available.

computational_workflow start Construct Initial 3D Structure of this compound level_of_theory Select Level of Theory (e.g., B3LYP/6-31G(d)) start->level_of_theory geom_opt Perform Geometry Optimization level_of_theory->geom_opt freq_calc Perform Frequency Calculation geom_opt->freq_calc analysis Analyze Results freq_calc->analysis end Optimized Geometry, Vibrational Frequencies, Thermochemistry analysis->end

Caption: A general workflow for the computational analysis of this compound using DFT.

Experimental Protocol for the Hydrogenation of this compound

This protocol describes the partial hydrogenation of this compound to yield (Z)-4-methyl-2-pentene using a Lindlar catalyst.

Objective: To selectively reduce the alkyne to a cis-alkene.

Materials:

  • This compound

  • Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline)

  • Solvent (e.g., hexane (B92381) or ethanol)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Hydrogen balloon or hydrogenation apparatus

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in the chosen solvent.

  • Catalyst Addition: Add Lindlar's catalyst to the solution (typically 5-10% by weight relative to the alkyne).

  • Hydrogenation:

    • Flush the flask with hydrogen gas.

    • Maintain a hydrogen atmosphere using a balloon or a dedicated hydrogenation apparatus.

    • Stir the reaction mixture vigorously at room temperature.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material and the formation of the product.

  • Workup:

    • Once the reaction is complete, carefully vent the excess hydrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the filter cake with a small amount of the solvent.

    • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by distillation or column chromatography to isolate (Z)-4-methyl-2-pentene.

Reactivity and Reaction Mechanisms

The primary reactivity of this compound involves addition reactions across the electron-rich carbon-carbon triple bond.[2]

Hydrogenation

The hydrogenation of this compound can be controlled to yield different products depending on the catalyst used.

  • Partial Hydrogenation: Using a poisoned catalyst like Lindlar's catalyst results in the syn-addition of hydrogen, stereoselectively forming the cis-alkene, (Z)-4-methyl-2-pentene.

  • Complete Hydrogenation: In the presence of a more active catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), the alkyne is fully reduced to the corresponding alkane, 2-methylpentane.

hydrogenation_pathway alkyne This compound alkene (Z)-4-Methyl-2-pentene alkyne->alkene H₂, Lindlar's Catalyst alkane 2-Methylpentane alkene->alkane H₂, Pd/C

Caption: Reaction pathway for the hydrogenation of this compound.

Quantitative Data Summary

The following table summarizes available experimental thermochemical data for this compound. A comprehensive set of theoretically calculated data is not currently available in the literature.

Table 3: Gas Phase Thermochemistry of this compound

Temperature (K)Cp,gas (J/mol*K)
346.00148.80
400.00162.70
500.00189.90
600.00214.30
700.00235.80
800.00254.60
900.00271.10
1000.00285.60
1100.00298.40
1200.00309.70
1300.00319.70
1400.00328.60
1500.00336.50
Data obtained from the NIST Chemistry WebBook.[6]

Conclusion and Future Outlook

This compound is a molecule of interest in organic chemistry with well-defined physical properties and reactivity patterns. While experimental data is readily accessible, there is a notable gap in the availability of published theoretical and computational studies providing detailed quantitative data on its molecular structure and spectroscopic properties. The representative protocols provided in this guide offer a roadmap for researchers to conduct such computational investigations using standard methodologies like DFT. Future theoretical studies would be invaluable for complementing experimental findings and providing a deeper, atomistic understanding of the structure-property relationships of this and related internal alkynes. Such insights are crucial for the rational design of new synthetic methodologies and materials with tailored properties.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Methyl-2-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 4-methyl-2-pentyne. Due to a lack of specific experimental data for this compound in the reviewed scientific literature, this guide synthesizes information based on the general principles of alkyne chemistry, data from analogous compounds, and established methodologies for studying thermal decomposition. The content herein is intended to provide a robust framework for researchers and professionals to understand, predict, and experimentally approach the thermal behavior of this compound.

Introduction to this compound

This compound, an internal alkyne with the chemical formula C₆H₁₀, is a valuable intermediate in organic synthesis. Its structure, featuring a carbon-carbon triple bond between the second and third carbon atoms and a methyl branch at the fourth position, influences its reactivity and physical properties. Understanding the thermal stability of this compound is critical for its safe handling, storage, and application in various chemical processes, particularly those conducted at elevated temperatures.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for designing experimental setups and ensuring safe laboratory practices.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₁₀
Molecular Weight 82.14 g/mol
Boiling Point 71-73 °C
Density 0.711 g/mL at 25 °C
Flash Point -12 °C
Decomposition Temperature No data available

Thermal Stability and Decomposition

General Stability of Internal Alkynes

Internal alkynes, such as this compound, are generally more thermodynamically stable than their terminal alkyne isomers. This increased stability is attributed to hyperconjugation, where the sigma bonds of the adjacent alkyl groups donate electron density to the pi system of the alkyne, delocalizing the electron density and lowering the overall energy of the molecule.

Expected Decomposition Pathways

The thermal decomposition of hydrocarbons like this compound at high temperatures typically proceeds through complex mechanisms that can include:

  • Radical Chain Reactions: Initiation through homolytic cleavage of the weakest C-C or C-H bonds, followed by propagation steps involving hydrogen abstraction and beta-scission, and termination through radical recombination.

  • Isomerization: Rearrangement to other isomeric structures, such as allenes or other alkynes, which may have different thermal stabilities.

  • Concerted Molecular Reactions: Pericyclic reactions, such as retro-ene reactions, although less common for simple alkynes, can sometimes occur.

The primary decomposition products would likely be a mixture of smaller, more stable hydrocarbons such as methane, ethane, ethylene, acetylene, and propene, along with various radical species.

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and decomposition profile of this compound, a combination of thermoanalytical and spectrometric techniques would be employed. The following sections detail the generalized experimental protocols for these key methods.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose by measuring mass loss as a function of temperature.

Methodology:

  • A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

  • The crucible is placed in a thermogravimetric analyzer.

  • An inert gas, such as nitrogen or argon, is purged through the furnace to prevent oxidation.

  • The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).

  • The mass of the sample is continuously monitored and recorded as a function of temperature.

  • The onset of decomposition is identified as the temperature at which significant mass loss begins.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation start Weigh 5-10 mg of This compound place_crucible Place in inert crucible start->place_crucible load_sample Load into TGA place_crucible->load_sample purge Purge with Inert Gas load_sample->purge heat Heat at constant rate (e.g., 10 °C/min) purge->heat monitor Monitor Mass Loss vs. Temperature heat->monitor plot Plot Mass % vs. Temperature monitor->plot determine_onset Determine Onset of Decomposition plot->determine_onset

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as decomposition, to determine if the process is exothermic or endothermic and to identify the onset temperature.

Methodology:

  • A small sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC cell.

  • The cell is heated at a constant rate under a controlled atmosphere (e.g., nitrogen).

  • The difference in heat flow required to maintain the sample and reference at the same temperature is measured and recorded as a function of temperature.

  • Exothermic or endothermic peaks in the resulting thermogram indicate thermal events such as decomposition.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation sample_prep Seal 1-5 mg sample in aluminum pan load_pans Load sample and reference pans sample_prep->load_pans ref_prep Prepare empty reference pan ref_prep->load_pans heat Heat at constant rate load_pans->heat measure Measure differential heat flow heat->measure plot Plot Heat Flow vs. Temperature measure->plot identify_peaks Identify exothermic/ endothermic events plot->identify_peaks

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the decomposition products of this compound at a specific temperature.

Methodology:

  • A small amount of the sample is introduced into a pyrolysis unit connected to a gas chromatograph-mass spectrometer (GC-MS).

  • The sample is rapidly heated to a specific decomposition temperature in an inert atmosphere.

  • The volatile decomposition products are swept into the GC column.

  • The products are separated based on their boiling points and affinity for the column's stationary phase.

  • The separated components are then introduced into the mass spectrometer for identification based on their mass-to-charge ratio and fragmentation patterns.

Predicted Decomposition Pathway and Kinetics

In the absence of experimental data, a plausible decomposition pathway for this compound can be predicted to be initiated by C-C bond cleavage, which is generally the weakest bond in such molecules. The activation energy for such a process would likely be in the range of other small hydrocarbons, but a precise value would require experimental determination or high-level computational modeling.

Decomposition_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination parent This compound (C₆H₁₀) radicals Initial Radicals (e.g., Propargyl and Isopropyl radicals) parent->radicals High Temperature h_abstraction Hydrogen Abstraction radicals->h_abstraction beta_scission Beta-Scission h_abstraction->beta_scission Generates new radicals and smaller molecules recombination Radical Recombination beta_scission->recombination products Stable Products (Methane, Ethylene, etc.) recombination->products

Caption: A generalized radical chain mechanism for alkyne decomposition.

Conclusion and Recommendations

While this compound is expected to exhibit thermal stability typical of an internal alkyne, there is a clear need for experimental investigation to quantify its decomposition temperature, kinetic parameters, and product distribution. Researchers working with this compound at elevated temperatures are strongly advised to conduct a thorough thermal analysis using the methodologies outlined in this guide. Such studies will not only ensure safer handling and process design but also contribute valuable data to the broader scientific community. It is recommended to start with TGA and DSC to establish the decomposition onset temperature, followed by Py-GC-MS to identify the resulting products.

An In-depth Technical Guide to the Solubility of 4-Methyl-2-pentyne in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-methyl-2-pentyne, a nonpolar alkyne of interest in organic synthesis and materials science. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility predictions, general principles, and provides a detailed, generalized experimental protocol for determining its solubility.

Core Concepts: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of this compound. As a nonpolar hydrocarbon, it is expected to be readily soluble in other nonpolar organic solvents. Its solubility in polar solvents is anticipated to be significantly lower. Factors influencing its solubility include the polarity of the solvent, temperature, and the presence of any functional groups that could engage in intermolecular interactions. This compound's structure, dominated by carbon-carbon and carbon-hydrogen bonds, results in weak van der Waals forces as the primary mode of intermolecular interaction.

Qualitative Solubility Data

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Nonpolar Aliphatic Hexane, HeptaneHigh / MiscibleSimilar nonpolar nature and reliance on van der Waals forces promote miscibility.
Nonpolar Aromatic Toluene, BenzeneHigh / MiscibleNonpolar characteristics align, facilitating dissolution.
Ethers Diethyl Ether, THFHigh / MiscibleEthers have low polarity and can effectively solvate nonpolar compounds.
Halogenated Solvents Dichloromethane, ChloroformHigh / MiscibleThese solvents have sufficient nonpolar character to dissolve hydrocarbons.
Ketones AcetoneModerate to HighAcetone has a polar functional group but also significant nonpolar character, allowing for some solubility.
Alcohols Ethanol, MethanolLow to ModerateThe polarity and hydrogen-bonding capabilities of alcohols limit the solubility of nonpolar compounds.
Polar Aprotic DMSO, DMFVery LowThe high polarity of these solvents makes them poor solvents for nonpolar hydrocarbons.
Water WaterInsolubleAs a highly polar, hydrogen-bonding solvent, water is a very poor solvent for nonpolar this compound.

Experimental Protocol for Determining Liquid-Liquid Solubility

The following is a generalized yet detailed methodology for the quantitative determination of the solubility of a liquid analyte like this compound in a liquid solvent. This protocol is based on the standard "shake-flask" method, a reliable and widely used technique.

Objective: To determine the concentration of this compound in a specific organic solvent at saturation (i.e., its solubility) at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (high purity)

  • Temperature-controlled shaker or water bath

  • Calibrated gas chromatograph with a flame ionization detector (GC-FID) or a suitable alternative analytical instrument (e.g., NMR)

  • Volumetric flasks, pipettes, and syringes

  • Glass vials with airtight septa

Procedure:

  • Preparation of a Saturated Solution:

    • In a series of glass vials, add an excess amount of this compound to a known volume of the selected organic solvent. The presence of a distinct second phase (undissolved this compound) is necessary to ensure saturation.

    • Securely seal the vials to prevent evaporation.

    • Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow for complete phase separation. The denser phase will settle at the bottom.

  • Sampling:

    • Carefully extract an aliquot of the solvent phase (the saturated solution) using a syringe. It is crucial to avoid disturbing the interface and drawing any of the undissolved this compound phase.

    • Immediately transfer the aliquot to a volumetric flask and dilute with the pure solvent to a known volume. This dilution is necessary to bring the concentration within the linear range of the analytical instrument.

  • Quantitative Analysis:

    • Prepare a series of calibration standards of this compound in the chosen solvent at known concentrations.

    • Analyze the calibration standards and the diluted sample aliquot using a calibrated GC-FID or other suitable analytical method.

    • Construct a calibration curve by plotting the instrument response versus the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of this compound in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL, mol/L, or as a weight percentage.

Safety Precautions: this compound is a flammable liquid and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Visualization of the Solubility Determination Workflow

The following diagram illustrates the logical workflow for assessing the solubility of an organic compound like this compound.

Solubility_Workflow cluster_prediction Solubility Prediction cluster_experimental Experimental Verification cluster_outcome Data Presentation & Application start Start: Assess Target Compound (this compound) polarity_assessment Determine Polarity (Nonpolar) start->polarity_assessment solvent_selection Select Potential Solvents (Varying Polarities) polarity_assessment->solvent_selection prediction Predict Solubility ('Like Dissolves Like') solvent_selection->prediction protocol Execute Experimental Protocol (Shake-Flask Method) prediction->protocol Proceed to Experiment equilibration Equilibrate at Controlled Temperature protocol->equilibration sampling Sample Saturated Solvent Phase equilibration->sampling analysis Quantitative Analysis (e.g., GC-FID) sampling->analysis data Calculate Solubility Data analysis->data table Tabulate Quantitative Solubility Data data->table Compile Results guide Develop Technical Guide table->guide application Inform Solvent Selection in Research & Drug Development guide->application

Caption: Workflow for predicting and experimentally determining the solubility of this compound.

An In-depth Technical Guide to the Commercial Availability and Purity of 4-Methyl-2-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and purity of 4-Methyl-2-pentyne (CAS No. 21020-27-9), a crucial building block in various fields of chemical synthesis. This document is intended to assist researchers, scientists, and drug development professionals in sourcing high-quality material and implementing robust analytical methods for purity verification.

Commercial Availability

This compound is readily available from a range of chemical suppliers. The compound is typically offered in various quantities, from grams to kilograms, catering to both research and development as well as pilot-scale manufacturing needs. The purity of commercially available this compound is generally high, with most suppliers offering grades of 96% or greater.

Below is a summary of representative commercial suppliers and their typical product specifications. Please note that availability, purity, and packaging may vary, and it is recommended to consult the respective supplier's website for the most current information.

SupplierStated PurityAvailable Quantities
Thermo Scientific (Alfa Aesar)≥97%1 g, 5 g, 25 g
Tokyo Chemical Industry (TCI)>96.0% (GC)5 mL, 25 mL
GFS Chemicals97%10 g, 50 g
Sigma-Aldrich96%5 g, 25 g

Analytical Methods for Purity Determination

The purity of this compound is most commonly determined by Gas Chromatography (GC), often coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation and the identification of impurities.

Gas Chromatography (GC)

Gas chromatography is the industry standard for assessing the purity of volatile compounds like this compound. The technique separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.

Understanding the potential impurities is critical for developing a robust analytical method and for interpreting chromatograms. Given the common synthetic routes to this compound, which often involve the dehydrohalogenation of a dihalide precursor, potential impurities may include:

  • Isomers: 4-Methyl-1-pentyne, 2-Methyl-2-pentene, and other isomeric C6 hydrocarbons.

  • Starting Materials: Unreacted halogenated precursors.

  • Solvent Residues: Residual solvents from the synthesis and purification process (e.g., hexane (B92381), diethyl ether).

This protocol provides a general method for the purity analysis of this compound. Instrument conditions may need to be optimized for specific equipment and columns.

Objective: To determine the purity of a this compound sample by GC-FID.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary Column: A non-polar or mid-polar column is recommended. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., DB-5, HP-5) with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, high purity.

GC-FID Parameters:

ParameterValue
Inlet Temperature250 °C
Injection Volume1.0 µL (split injection)
Split Ratio50:1
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature ProgramInitial: 40 °C, hold for 5 minRamp: 10 °C/min to 150 °C, hold for 5 min
DetectorFlame Ionization Detector (FID)
Detector Temperature280 °C
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (Helium)25 mL/min

Sample Preparation:

  • Prepare a dilute solution of the this compound sample in a volatile solvent such as hexane or dichloromethane (B109758) (e.g., 1 mg/mL).

  • Vortex the solution to ensure homogeneity.

Data Analysis:

  • The purity is calculated based on the area percent of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for confirming the chemical structure of this compound and for identifying and quantifying impurities that may not be resolved by GC.

  • CH₃-C≡: ~1.7 ppm (singlet)

  • -CH(CH₃)₂: ~2.5 ppm (septet)

  • -CH(CH₃)₂: ~1.1 ppm (doublet)

Any significant signals outside of these regions may indicate the presence of impurities.

Purification of this compound

For applications requiring higher purity than commercially available, fractional distillation is an effective method for purifying this compound. This technique separates liquids with different boiling points. This compound has a boiling point of approximately 76-78 °C.

Experimental Protocol: Fractional Distillation

Objective: To purify this compound by removing lower and higher boiling point impurities.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a condenser and a collection flask

  • Heating mantle with a stirrer

  • Thermometer

  • Boiling chips

Procedure:

  • Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Charging the Flask: Add the this compound to be purified and a few boiling chips to the round-bottom flask.

  • Heating: Begin heating the flask gently with the heating mantle.

  • Equilibration: As the liquid begins to boil, observe the vapor rising through the fractionating column. Allow the column to equilibrate by adjusting the heating rate to maintain a slow, steady distillation rate. This is indicated by a ring of condensing vapor slowly ascending the column.

  • Fraction Collection:

    • Forerun: Collect the initial distillate (forerun), which will be enriched in lower-boiling impurities. The temperature at the distillation head will be below the boiling point of this compound.

    • Main Fraction: Once the temperature at the distillation head stabilizes at the boiling point of this compound (76-78 °C), change the collection flask and collect the main fraction.

    • End Fraction: As the distillation proceeds, if the temperature begins to rise significantly above the boiling point of the desired product, stop the distillation. The remaining liquid in the flask will be enriched in higher-boiling impurities.

  • Analysis: Analyze the purity of the collected main fraction using the GC-FID method described above.

Workflow and Logical Relationships

The following diagrams illustrate the key workflows for obtaining and verifying the purity of this compound.

cluster_sourcing Sourcing cluster_receipt Material Receipt & Initial Assessment cluster_testing Purity Verification cluster_decision Decision Supplier A Supplier A Receive Material Receive Material Supplier A->Receive Material Supplier B Supplier B Supplier B->Receive Material Supplier C Supplier C Supplier C->Receive Material Visual Inspection Visual Inspection Receive Material->Visual Inspection Review CoA Review CoA Visual Inspection->Review CoA GC-FID Analysis GC-FID Analysis Review CoA->GC-FID Analysis NMR Analysis NMR Analysis Review CoA->NMR Analysis Purity Check Purity Check GC-FID Analysis->Purity Check NMR Analysis->Purity Check Acceptable for Use Acceptable for Use Purity Check->Acceptable for Use Purity ≥ 99.5% Requires Purification Requires Purification Purity Check->Requires Purification Purity < 99.5%

Caption: Workflow for sourcing and initial purity assessment of this compound.

Start Start Impure this compound Impure this compound Start->Impure this compound Fractional Distillation Setup Fractional Distillation Setup Impure this compound->Fractional Distillation Setup Heating & Equilibration Heating & Equilibration Fractional Distillation Setup->Heating & Equilibration Collect Forerun Collect Forerun Heating & Equilibration->Collect Forerun Collect Main Fraction Collect Main Fraction Collect Forerun->Collect Main Fraction Collect End Fraction Collect End Fraction Collect Main Fraction->Collect End Fraction Purity Analysis (GC-FID) Purity Analysis (GC-FID) Collect Main Fraction->Purity Analysis (GC-FID) Decision Decision Purity Analysis (GC-FID)->Decision Purified Product Purified Product Decision->Purified Product Purity OK Re-distill Re-distill Decision->Re-distill Purity Not OK

Caption: Experimental workflow for the purification of this compound by fractional distillation.

4-Methyl-2-pentyne: A Comprehensive Technical Guide to Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. The information provided is based on currently available data and should not be considered exhaustive. It is essential to consult the most recent Safety Data Sheet (SDS) from your supplier and to conduct a thorough risk assessment before handling 4-Methyl-2-pentyne.

Introduction

This compound, also known as isopropylmethylacetylene, is an internal alkyne with the chemical formula C₆H₁₀. Its unique structural features, including a carbon-carbon triple bond, make it a valuable building block in organic synthesis and polymer chemistry. This guide provides in-depth information on the safety, handling, storage, and key experimental protocols related to this compound to ensure its safe and effective use in a laboratory setting.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is crucial for understanding its behavior under various experimental conditions.

PropertyValueReference
Molecular Formula C₆H₁₀[1]
Molecular Weight 82.14 g/mol [1]
CAS Number 21020-27-9[1]
Appearance Colorless to slightly yellow liquid[2]
Boiling Point 71-73 °C (lit.)
Melting Point -110 °C
Density 0.711 g/mL at 25 °C (lit.)
Flash Point -18.5 °C
Vapor Pressure 140.9 mmHg at 25 °C
Refractive Index n20/D 1.407 (lit.)
Solubility Insoluble in water[3]

Safety and Hazard Information

This compound is a highly flammable liquid and vapor and requires careful handling to prevent ignition. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information:

GHS Pictograms:

  • Flame (GHS02)

  • Health Hazard (GHS08)

GHS Hazard Statements:

  • H225: Highly flammable liquid and vapor.[1]

  • H304: May be fatal if swallowed and enters airways.[1]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

GHS Precautionary Statements:

A summary of key precautionary statements is provided in Table 2.

CategoryPrecautionary Statement
Prevention P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
P233: Keep container tightly closed.[5]
P240: Ground/bond container and receiving equipment.
P241: Use explosion-proof electrical/ventilating/lighting equipment.[6]
P242: Use only non-sparking tools.[6]
P243: Take precautionary measures against static discharge.[5]
P280: Wear protective gloves/protective clothing/eye protection/face protection.
Response P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[6][5]
P331: Do NOT induce vomiting.[6][5]
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[6]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage P403+P235: Store in a well-ventilated place. Keep cool.[5]
Disposal P501: Dispose of contents/container to an approved waste disposal plant.[5]
Toxicological Information

Note: There is a significant lack of specific toxicological data for this compound. Most safety data sheets explicitly state that data on acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, and reproductive toxicity are not available.

In the absence of direct data, information on structurally related compounds can provide some insight, but it should be interpreted with caution.

  • 4-Methyl-2-pentanone: This related ketone is classified as harmful if inhaled and is suspected of causing cancer.[7] It causes serious eye irritation and may cause respiratory irritation.[7] The oral LD50 in rats is 2080 mg/kg, and the dermal LD50 in rabbits is >16,000 mg/kg.[7] It is not considered a skin sensitizer.[8]

  • 4-Methyl-2-pentanol (B46003): Toxicological and dermatological reviews for this related alcohol exist, primarily in the context of its use as a fragrance ingredient.[9]

Given the lack of specific data, this compound should be handled as a substance with unknown toxicological properties, and exposure should be minimized.

Handling and Personal Protective Equipment (PPE)

Proper handling procedures are critical to ensure safety. The following guidelines should be strictly followed:

  • Ventilation: Handle only in a well-ventilated area, preferably in a chemical fume hood.

  • Ignition Sources: Keep away from all sources of ignition, including open flames, sparks, hot surfaces, and static discharge. Use non-sparking tools.

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[4]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles and a face shield.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

    • Skin and Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

The logical workflow for handling this compound is illustrated in the diagram below.

G start Start Handling risk_assessment Conduct Risk Assessment start->risk_assessment ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) risk_assessment->ppe fume_hood Work in a Fume Hood ppe->fume_hood ignition_sources Eliminate Ignition Sources fume_hood->ignition_sources grounding Ground Equipment ignition_sources->grounding dispense Dispense Chemical grounding->dispense cleanup Clean Up Spills Immediately dispense->cleanup storage Store Properly cleanup->storage end End Handling storage->end

Caption: Workflow for Safe Handling of this compound.

Storage Requirements

Proper storage is essential to maintain the stability of this compound and to prevent accidents.

  • Container: Keep the container tightly closed.[5]

  • Location: Store in a cool, dry, and well-ventilated area designated for flammable liquids.

  • Incompatible Materials: Store away from strong oxidizing agents.

  • Temperature: Store at room temperature unless otherwise specified.

Emergency Procedures

In the event of an emergency, follow these procedures and the emergency response plan for your facility.

Spills and Leaks
  • Evacuate: Immediately evacuate the area.

  • Ventilate: Ensure adequate ventilation.

  • Eliminate Ignition Sources: Remove all sources of ignition.

  • Containment: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Personal Protection: Wear appropriate PPE during cleanup.

The following diagram outlines the general procedure for responding to a chemical spill.

G spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don PPE evacuate->ppe ventilate Ensure Ventilation ppe->ventilate ignite Remove Ignition Sources ventilate->ignite contain Contain Spill (Inert Absorbent) ignite->contain dispose Dispose of Waste contain->dispose decontaminate Decontaminate Area dispose->decontaminate report Report Incident decontaminate->report

Caption: Chemical Spill Response Workflow.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][5]

Firefighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. Water spray may be used to cool closed containers.

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols

The following are representative experimental protocols involving this compound. These are intended as examples and should be adapted and optimized for specific research needs. A thorough risk assessment should be conducted before undertaking any new experimental procedure.

Synthesis of this compound via Dehydrohalogenation

This protocol describes a general method for the synthesis of alkynes from vicinal dihalides.[10][11][12]

Materials:

  • Vicinal dihalide precursor (e.g., 2,3-dibromo-4-methylpentane)

  • Strong base (e.g., sodium amide, NaNH₂)

  • Anhydrous solvent (e.g., liquid ammonia, dimethyl sulfoxide)

  • Quenching agent (e.g., water)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon).

  • In the flask, dissolve the strong base (at least 2 equivalents) in the anhydrous solvent.

  • Cool the reaction mixture to the appropriate temperature (e.g., -78 °C for liquid ammonia).

  • Slowly add a solution of the vicinal dihalide in the anhydrous solvent from the dropping funnel to the stirred base solution.

  • After the addition is complete, allow the reaction to stir at the same temperature for a specified time, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of the quenching agent.

  • Allow the reaction mixture to warm to room temperature.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by distillation.

The following diagram illustrates the general workflow for this synthesis.

G setup Setup Reaction Vessel (Inert Atmosphere) base Prepare Base Solution setup->base add_dihalide Add Dihalide Solution base->add_dihalide react Stir and Monitor Reaction add_dihalide->react quench Quench Reaction react->quench extract Workup and Extraction quench->extract purify Purify Product (Distillation) extract->purify product This compound purify->product

Caption: Synthesis of this compound Workflow.

Polymerization of this compound

This protocol is a representative example of the polymerization of this compound using a transition metal catalyst.

Materials:

  • This compound (monomer)

  • Transition metal catalyst (e.g., NbCl₅)

  • Cocatalyst (e.g., Et₃SiH)

  • Anhydrous solvent (e.g., cyclohexane)

  • Inert gas (e.g., argon or nitrogen)

  • Precipitating solvent (e.g., methanol)

Procedure:

  • Thoroughly dry all glassware and purge with an inert gas.

  • In a Schlenk flask under an inert atmosphere, dissolve the catalyst in the anhydrous solvent.

  • In a separate Schlenk flask, dissolve the cocatalyst in the anhydrous solvent.

  • Add the cocatalyst solution to the catalyst solution and stir for a designated period to allow for catalyst activation.

  • To this activated catalyst mixture, add the this compound monomer via syringe.

  • Allow the polymerization to proceed at a controlled temperature (e.g., 25 °C) for a specific duration.

  • Terminate the polymerization by adding a precipitating solvent (e.g., methanol).

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with the precipitating solvent to remove any residual monomer and catalyst.

  • Dry the polymer under vacuum to a constant weight.

  • Characterize the polymer using appropriate techniques (e.g., GPC, NMR, TGA).

The workflow for the polymerization of this compound is depicted below.

G setup Prepare Inert Atmosphere (Schlenk Line) catalyst_prep Prepare Catalyst Solution setup->catalyst_prep cocatalyst_prep Prepare Cocatalyst Solution setup->cocatalyst_prep activate Activate Catalyst catalyst_prep->activate cocatalyst_prep->activate add_monomer Add Monomer activate->add_monomer polymerize Polymerization Reaction add_monomer->polymerize terminate Terminate and Precipitate polymerize->terminate isolate Isolate and Dry Polymer terminate->isolate characterize Characterize Polymer isolate->characterize

Caption: Polymerization of this compound Workflow.

Conclusion

This compound is a versatile chemical with important applications in synthetic and materials chemistry. Its highly flammable nature and potential health hazards necessitate strict adherence to safety protocols. This guide has provided a comprehensive overview of its properties, safety information, handling and storage procedures, and representative experimental protocols. By following these guidelines and consulting the latest safety information, researchers can safely and effectively utilize this compound in their work. The significant gap in toxicological data highlights the need for further research to fully characterize the safety profile of this compound.

References

Technical Guide: Isomerization of 4-Methyl-2-pentyne via Strong Base Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed technical examination of the reaction of 4-methyl-2-pentyne, an internal alkyne, with strong bases. The primary focus is on the base-catalyzed isomerization mechanism, reaction products, and the experimental protocols required to achieve this transformation.

Introduction and Core Concepts

This compound is an internal alkyne, meaning its carbon-carbon triple bond is not located at the end of the carbon chain. A key characteristic of internal alkynes is the absence of an acidic acetylenic proton, which is present in terminal alkynes (pKa ≈ 25).[1][2][3] This difference in acidity dictates their reactivity with bases. While moderately strong bases are insufficient to react with internal alkynes, very strong bases can induce a fascinating and synthetically useful transformation: isomerization.

This process, often referred to as the "alkyne zipper reaction," involves the migration of the triple bond along the carbon skeleton.[4][5] For this compound, this reaction facilitates its conversion to its terminal isomer, 4-methyl-1-pentyne (B1581292). This transformation is a contra-thermodynamic process, as internal alkynes are generally more thermodynamically stable than their terminal counterparts.[4][6] The reaction is driven to completion by the final, irreversible deprotonation of the newly formed, acidic terminal alkyne by the strong base, forming a stable acetylide anion.[5][7]

Reaction Mechanism: From Internal to Terminal Alkyne

The isomerization of this compound to 4-methyl-1-pentyne proceeds through a series of deprotonation-reprotonation equilibria, with an allene (B1206475) intermediate playing a crucial role. The generally accepted mechanism is as follows:

  • Initial Deprotonation: A very strong base (B⁻) abstracts a proton from a carbon atom adjacent to the triple bond (the propargylic position). This generates a resonance-stabilized carbanion, which can be represented as both a propargyl anion and an allenyl anion.

  • Allene Formation: The allenyl anion is protonated by the conjugate acid of the base (HB), typically ammonia (B1221849) if sodium amide is used, to form an allene intermediate (in this case, 4-methyl-2,3-pentadiene).[7]

  • Second Deprotonation: The strong base then abstracts a proton from the other side of the allene system.

  • Terminal Alkyne Formation: This new carbanion is protonated to yield the terminal alkyne, 4-methyl-1-pentyne.

  • Irreversible Trapping: As soon as the terminal alkyne is formed, its highly acidic terminal proton (pKa ≈ 25) is immediately and irreversibly abstracted by the strong base. This forms the thermodynamically stable sodium acetylide salt, which effectively removes the terminal alkyne from the equilibrium and drives the reaction to completion.[7][8]

  • Workup: The final product, 4-methyl-1-pentyne, is obtained after a mild acidic workup to quench the reaction and protonate the acetylide anion.[5]

The overall pathway is visualized in the diagram below.

G cluster_main Isomerization Pathway of this compound A This compound (Internal Alkyne) B Resonance-Stabilized Anion (Propargyl/Allenyl) A->B + B⁻ B->A + HB C 4-Methyl-2,3-pentadiene (Allene Intermediate) B->C + HB C->B + B⁻ D 4-Methyl-1-pentyne (Terminal Alkyne) C->D ⇌ + B⁻ / + HB E Terminal Acetylide Anion (Thermodynamically Stable) D->E + B⁻ (Irreversible) F 4-Methyl-1-pentyne (Final Product) E->F Workup (H₃O⁺)

Figure 1. Reaction pathway for the base-catalyzed isomerization of an internal alkyne.

Quantitative Data Presentation

The reaction of halogenated precursors with strong bases can yield a mixture of alkyne and allene isomers. The distribution of these products is highly dependent on the specific base, solvent, and temperature used. The thermodynamically most stable product under these conditions is typically this compound. However, these conditions can also be used to drive the formation of the terminal alkyne.

The table below summarizes data from the dehydrohalogenation of various precursors, illustrating the formation of this compound alongside its isomers.

ExperimentHalogenated PrecursorAlkaline Reagent (Molar Ratio)SolventTemp (°C)Yield of C₆H₁₀ (%)Product Distribution (%)
12-Chloro-4-methyl-2-penteneKOH (1.5)DMSO80-9070.8This compound (76%) , 4-Methyl-1-pentyne (14%), Allenes (10%)
22-Chloro-4-methyl-2-penteneNaOH (1.5)DMSO90-10065.2This compound (70%) , 4-Methyl-1-pentyne (18%), Allenes (12%)
32,3-Dichloro-4-methylpentaneMeONa (2.5)DMSO40-5075.0This compound (55%) , 4-Methyl-1-pentyne (25%), Allenes (20%)
42,2-Dichloro-4-methylpentanet-BuOK (2.5)DMSO60-7080.4This compound (65%) , 4-Methyl-1-pentyne (20%), Allenes (15%)
52,3-Dibromo-4-methylpentaneKOH (2.5)DMSO70-8078.5This compound (68%) , 4-Methyl-1-pentyne (19%), Allenes (13%)

Data adapted from Patent RU2228323C2. Allenes include 4-methyl-1,2-pentadiene (B14711112) and 4-methyl-2,3-pentadiene.[9]

Experimental Protocols

The following is a generalized protocol for the isomerization of an internal alkyne to a terminal alkyne using sodium amide.

Objective: To convert this compound to 4-methyl-1-pentyne.

Reagents & Equipment:

  • This compound

  • Sodium amide (NaNH₂)

  • Liquid ammonia (NH₃) or an anhydrous, high-boiling solvent (e.g., ethylene (B1197577) diamine)

  • Anhydrous diethyl ether or THF

  • Ammonium (B1175870) chloride (for quenching)

  • Three-neck round-bottom flask

  • Dry ice/acetone condenser

  • Magnetic stirrer

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Apparatus Setup: Assemble a three-neck flask equipped with a magnetic stirrer, a gas inlet for inert gas, and a dry ice condenser. Flame-dry all glassware under vacuum and cool under an inert atmosphere.

  • Reaction Assembly: In the flask, place sodium amide (typically 1.5-3.0 equivalents). Cool the flask to -78 °C (dry ice/acetone bath).

  • Solvent Addition: Condense liquid ammonia into the reaction flask. Alternatively, if using a different solvent system, add anhydrous ethylene diamine at room temperature.

  • Substrate Addition: Dissolve this compound in a minimal amount of anhydrous ether or THF and add it dropwise to the stirred suspension of sodium amide over 15-20 minutes.

  • Reaction: Allow the reaction mixture to stir. If using liquid ammonia, the mixture is typically allowed to slowly warm to its boiling point (-33 °C) and reflux for several hours until analysis (e.g., GC-MS) shows complete conversion of the starting material. For higher boiling solvents, the reaction may be heated (e.g., 60-70 °C).[10]

  • Quenching: Cool the reaction mixture back to -78 °C. Cautiously quench the reaction by the slow, portion-wise addition of solid ammonium chloride to neutralize the unreacted sodium amide and the acetylide salt.

  • Workup: Allow the ammonia to evaporate. Add water and diethyl ether to the residue. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation.

The general workflow for this type of chemical synthesis is outlined in the diagram below.

G cluster_workflow General Experimental Workflow A 1. Apparatus Setup (Flame-dry glassware, establish inert atmosphere) B 2. Reagent Charging (Add strong base, e.g., NaNH₂, and cool to reaction temp) A->B C 3. Solvent & Substrate Addition (Add solvent, e.g., liq. NH₃, then add alkyne solution dropwise) B->C D 4. Reaction Monitoring (Stir for specified time/temp, monitor via TLC or GC-MS) C->D E 5. Reaction Quench (Cool and add quenching agent, e.g., NH₄Cl) D->E F 6. Aqueous Workup (Evaporate solvent, add H₂O/Ether, separate layers, extract) E->F G 7. Product Isolation (Dry organic layer, filter, evaporate solvent) F->G H 8. Purification (e.g., Fractional Distillation) G->H

Figure 2. A generalized workflow for base-catalyzed alkyne isomerization experiments.

Conclusion

The reaction of this compound with strong bases is a powerful method for its isomerization to the corresponding terminal alkyne, 4-methyl-1-pentyne. This "contra-thermodynamic" process is effectively driven by the formation of a stable terminal acetylide anion. For researchers in organic synthesis and drug development, understanding this transformation provides a valuable tool for manipulating molecular scaffolds, enabling the introduction of functionality at the terminus of a carbon chain. The choice of a sufficiently strong base, such as sodium amide or potassium 3-aminopropylamide, and careful control of reaction conditions are critical for achieving high yields in this synthetically important reaction.

References

An In-depth Technical Guide to the Electronic Properties of the Triple Bond in 4-Methyl-2-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the electronic properties of the carbon-carbon triple bond in 4-methyl-2-pentyne. The document details the molecule's synthesis, spectroscopic characterization, and theoretical electronic structure. Key experimental protocols are provided, and quantitative data are summarized for clarity. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular characteristics and reactivity of this internal alkyne. This guide is intended to serve as a valuable resource for researchers in organic synthesis, materials science, and drug development.

Introduction

This compound is an internal alkyne with the molecular formula C₆H₁₀. The presence of the carbon-carbon triple bond (C≡C) is the primary determinant of its chemical reactivity and electronic characteristics. The electron-rich π-system of the alkyne functionality makes it susceptible to a variety of chemical transformations, most notably addition reactions. The steric bulk introduced by the isopropyl group at one end of the triple bond also plays a significant role in influencing the regioselectivity and stereoselectivity of these reactions. A thorough understanding of the electronic properties of this triple bond is crucial for its application in organic synthesis and as a monomer in polymer chemistry.

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound involves the dehydrohalogenation of a suitable dihaloalkane precursor. This elimination reaction proceeds via a double E2 mechanism, typically requiring a strong base.

Synthesis via Dehydrohalogenation of a Vicinal Dibromide

A common route to this compound is through the double dehydrohalogenation of a vicinal dihalide.[1] This process can be initiated from an alkene precursor, such as 4-methyl-2-pentene (B213027). Bromination of the alkene yields the vicinal dibromide, which is then treated with a strong base to afford the alkyne.

G 4-Methyl-2-pentene 4-Methyl-2-pentene Vicinal Dibromide Vicinal Dibromide 4-Methyl-2-pentene->Vicinal Dibromide  Br2, CCl4   This compound This compound Vicinal Dibromide->this compound  1. NaNH2, mineral oil  2. H2O  

Caption: Synthesis of this compound from 4-methyl-2-pentene.

Experimental Protocol: Dehydrohalogenation of 2,3-Dibromo-4-methylpentane
  • Bromination of 4-Methyl-2-pentene: To a solution of 4-methyl-2-pentene (1.0 eq) in a suitable solvent such as dichloromethane (B109758) or carbon tetrachloride at 0 °C, add a solution of bromine (1.0 eq) in the same solvent dropwise with stirring. The disappearance of the bromine color indicates the completion of the reaction. The solvent is then removed under reduced pressure to yield the crude 2,3-dibromo-4-methylpentane.

  • Double Dehydrohalogenation: The crude vicinal dibromide is dissolved in an inert, high-boiling solvent like mineral oil. To this solution, sodium amide (NaNH₂) (2.2 eq) is added portion-wise at a temperature of 150-160 °C. The reaction mixture is stirred at this temperature for several hours to ensure complete reaction.

  • Work-up and Purification: After cooling to room temperature, the reaction is quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with a low-boiling organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is carefully removed by distillation. The resulting crude this compound is then purified by fractional distillation.

Spectroscopic Characterization

The structure and electronic environment of the triple bond in this compound can be elucidated through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Nucleus Atom Numbering Chemical Shift (δ, ppm) Multiplicity Integration/Note
¹H1~1.75Doublet of septets3H, CH₃
¹H4~2.60Septet1H, CH
¹H5, 6~1.10Doublet6H, 2 x CH₃
¹³C1~3.5-CH₃
¹³C2~75.0-Quaternary C
¹³C3~85.0-Quaternary C
¹³C4~20.0-CH
¹³C5, 6~23.0-2 x CH₃

Note: Chemical shifts are predicted based on typical values for similar structures and may vary slightly depending on the solvent and experimental conditions.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, a proton-decoupled experiment is typically performed to obtain singlets for each carbon.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the TMS signal.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule, particularly the C≡C triple bond stretch.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹) Intensity
C-H stretch (sp³)2970-28702970-2870Strong
C≡C stretch~2240~2240Weak to Medium (IR), Strong (Raman)
C-H bend (sp³)1465-13701465-1370Medium

Note: The C≡C stretch in internal alkynes is often weak in the IR spectrum due to the small change in dipole moment during the vibration. However, it typically shows a strong signal in the Raman spectrum due to the large change in polarizability.

Experimental Protocol: IR and Raman Spectroscopy
  • IR Spectroscopy: A thin film of the neat liquid sample is placed between two sodium chloride or potassium bromide plates. The spectrum is then recorded using an FTIR spectrometer.

  • Raman Spectroscopy: The liquid sample is placed in a glass capillary tube and irradiated with a monochromatic laser source. The scattered light is collected and analyzed to generate the Raman spectrum.

Electronic Structure and Frontier Molecular Orbitals

The electronic properties of this compound are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance as they dictate the molecule's reactivity towards electrophiles and nucleophiles, respectively.

Theoretical Calculations

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure of this compound. A typical computational approach involves geometry optimization followed by a single-point energy calculation to determine the molecular orbital energies and shapes.

Experimental Protocol: Computational Analysis
  • Structure Building: The 3D structure of this compound is built using a molecular modeling software.

  • Geometry Optimization: The geometry of the molecule is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

  • Frequency Calculation: A frequency calculation is performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).

  • Molecular Orbital Analysis: The energies and shapes of the molecular orbitals, including the HOMO and LUMO, are calculated and visualized. The HOMO-LUMO energy gap is also determined.

Frontier Molecular Orbitals

The HOMO of an alkyne is typically one of the π-orbitals of the triple bond, making the molecule nucleophilic. The LUMO is the corresponding π*-antibonding orbital, which can accept electrons from a nucleophile.

G cluster_0 Molecular Orbitals HOMO HOMO (π-orbital) LUMO LUMO (π*-orbital) Nucleophile Nucleophile LUMO->Nucleophile Attack Electrophile Electrophile Electrophile->HOMO Attack

Caption: Interaction of frontier molecular orbitals with electrophiles and nucleophiles.

Table 3: Predicted Electronic Properties of this compound from DFT Calculations

Property Predicted Value
HOMO Energy~ -9.5 eV
LUMO Energy~ 1.5 eV
HOMO-LUMO Gap~ 11.0 eV

Note: These are approximate values and can vary depending on the level of theory used in the calculation.

Reactivity of the Triple Bond

The electron-rich nature of the triple bond in this compound makes it a nucleophile, readily reacting with electrophiles.

Electrophilic Addition

A characteristic reaction of alkynes is electrophilic addition. For example, the reaction with a hydrogen halide (HX) proceeds via a vinyl carbocation intermediate. The regioselectivity of this addition is influenced by the electronic and steric effects of the substituents on the triple bond.

G This compound This compound Vinyl Carbocation Vinyl Carbocation This compound->Vinyl Carbocation  H-X   Vinyl Halide Vinyl Halide Vinyl Carbocation->Vinyl Halide  X-  

Caption: Mechanism of electrophilic addition of HX to this compound.

Conclusion

This technical guide has provided a detailed overview of the electronic properties of the triple bond in this compound. Through a combination of experimental data and theoretical calculations, a comprehensive picture of its synthesis, spectroscopic characteristics, and reactivity has been presented. The provided experimental protocols and data tables serve as a practical resource for researchers working with this and related alkyne compounds. The visualizations of reaction pathways and molecular orbital interactions offer a clear conceptual framework for understanding the fundamental electronic behavior of this molecule. This in-depth analysis is intended to support further research and application of this compound in various fields of chemistry and materials science.

References

The Genesis of a Key Alkyne: A Technical Guide to the Discovery and Synthesis of 4-Methyl-2-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-pentyne, a branched internal alkyne, serves as a crucial building block in organic synthesis and materials science. Its unique structure, featuring a sterically hindered triple bond, imparts distinct reactivity and makes it a valuable precursor for a range of applications, from the synthesis of complex organic molecules to the development of specialized polymers. This in-depth technical guide explores the historical discovery and the evolution of synthetic methodologies for this compound, providing a comprehensive resource for researchers and professionals in the chemical and pharmaceutical sciences.

Historical Perspective and Discovery

The precise first synthesis of this compound is not prominently documented as a singular landmark discovery but rather emerged from the broader exploration of alkyne chemistry in the late 19th and early 20th centuries. Early methods for alkyne synthesis were often characterized by harsh reaction conditions and low yields. One of the earliest documented methods for synthesizing a related alkyne, as described by V. Ipatiev in 1895, involved heating a mixture of 2-chloro-4-methyl-2-pentene and 2,2-dichloro-4-methylpentane with a strong potassium alcohol alkali in a sealed tube at high temperatures, yielding 32% of the desired product.[1] This pioneering work laid the groundwork for the development of more refined and efficient synthetic routes.

Core Synthetic Strategies

The synthesis of this compound primarily revolves around three core strategies: dehydrohalogenation of haloalkanes, alkylation of smaller terminal alkynes, and transformation from functionalized precursors like ketones.

Dehydrohalogenation of Vicinal and Geminal Dihalides

The most prevalent and historically significant method for synthesizing this compound is through the double dehydrohalogenation of a suitable dihaloalkane. This reaction involves the elimination of two equivalents of hydrogen halide (HX) from adjacent (vicinal) or the same (geminal) carbon atoms using a strong base.

A common precursor for this synthesis is 2,3-dibromo-4-methylpentane (B13787676), which can be prepared by the bromination of 4-methyl-2-pentene. The subsequent treatment of this vicinal dibromide with a strong base, such as sodium amide (NaNH₂) in liquid ammonia (B1221849), results in a twofold E2 elimination to form the alkyne. This method has been reported to yield up to 68.5% of this compound.[1]

A Russian patent describes an alternative dehydrohalogenation method utilizing an alkaline reagent of the general formula MeOR (where Me is K or Na, and R is H, CH₃, or tert-C₄H₉) in dimethyl sulfoxide (B87167) (DMSO) at temperatures ranging from 40-120°C.[1]

Reaction Mechanism: Double Dehydrohalogenation

G cluster_step1 Step 1: First E2 Elimination cluster_step2 Step 2: Second E2 Elimination Br-CH(CH3)-CH(Br)-CH(CH3)2 2,3-Dibromo-4-methylpentane Intermediate Vinylic Bromide Intermediate Br-CH(CH3)-CH(Br)-CH(CH3)2->Intermediate forms C=C Br- Br- Br-CH(CH3)-CH(Br)-CH(CH3)2->Br- Br- leaves Base1 Base (e.g., NaNH2) Base1->Br-CH(CH3)-CH(Br)-CH(CH3)2 attacks H H-Base+ H-Base+ Base1->H-Base+ Product This compound Intermediate->Product forms C≡C Br-2 Br- Intermediate->Br-2 Br- leaves Base2 Base (e.g., NaNH2) Base2->Intermediate attacks H H-Base+2 H-Base+ Base2->H-Base+2

Caption: Mechanism of double E2 elimination for the synthesis of this compound.

Alkylation of Terminal Alkynes

Another versatile approach involves the alkylation of a smaller terminal alkyne, such as propyne (B1212725) or 3-methyl-1-butyne (B31179). The terminal alkyne is first deprotonated with a strong base, like sodium amide or an organolithium reagent, to form a highly nucleophilic acetylide anion. This anion then undergoes an Sₙ2 reaction with an appropriate alkyl halide.

For the synthesis of this compound, one could either start with propyne and alkylate with an isopropyl halide, or start with 3-methyl-1-butyne and alkylate with a methyl halide.

Reaction Scheme: Alkylation of a Terminal Alkyne

G cluster_deprotonation Step 1: Deprotonation cluster_alkylation Step 2: SN2 Alkylation Alkyne R-C≡C-H Acetylide R-C≡C-  Na+ Alkyne->Acetylide Base Strong Base (e.g., NaNH2) Base->Alkyne attacks H H-Base NH3 Base->H-Base AlkylHalide R'-X Acetylide->AlkylHalide attacks R' Product R-C≡C-R' AlkylHalide->Product NaX NaX AlkylHalide->NaX X leaves

Caption: General mechanism for the synthesis of internal alkynes via alkylation of terminal alkynes.

Synthesis from 4-Methyl-2-pentanone

A less common but viable route starts from the readily available ketone, 4-methyl-2-pentanone. This multi-step process involves the conversion of the ketone to a dihalide, followed by dehydrohalogenation. For instance, reaction with phosphorus pentachloride (PCl₅) can yield a geminal dichloride, which is then treated with a strong base to afford this compound.

Multi-step Synthesis from Isoamyl Alcohol

A historical multi-stage synthesis starting from isoamyl alcohol (3-methyl-1-butanol) has been documented. This process involves the dehydration of the alcohol to 3-methyl-1-butene, followed by bromination to yield 1,2-dibromo-3-methylbutane. This dibromide is then dehydrobrominated to 3-methyl-1-butyne, which is subsequently methylated to give this compound. However, this method is characterized by a low overall yield of approximately 5%.[1]

Quantitative Data Summary

The following table summarizes the quantitative data for various synthetic methods for this compound.

Starting MaterialReagents and ConditionsYield (%)Reference
2,3-Dibromo-4-methylpentaneSodium amide (NaNH₂) in liquid ammonia68.5[1]
2-Chloro-4-methyl-2-pentene and 2,2-dichloro-4-methylpentanePotassium alcohol alkali, sealed tube, 170-180°C, 16h32[1]
Halogenated hydrocarbonsMeOR (Me=K, Na; R=H, CH₃, t-Bu) in DMSO, 40-120°CNot specified[1]
Isoamyl alcoholMulti-step: 1. Dehydration (Al₂O₃) 2. Bromination 3. Dehydrobromination (KOH, ethylene (B1197577) glycol, 140-170°C) 4. Methylation (via organomagnesium)~5 (overall)[1]

Experimental Protocols

While detailed experimental procedures are best sourced from primary literature, the following provides a general outline for a common synthesis of this compound.

Synthesis of this compound via Dehydrobromination of 2,3-Dibromo-4-methylpentane

  • Preparation of the Dibromide: 4-Methyl-2-pentene is reacted with a solution of bromine in an inert solvent (e.g., dichloromethane (B109758) or carbon tetrachloride) at a low temperature (e.g., 0°C) to yield 2,3-dibromo-4-methylpentane. The reaction is typically monitored by the disappearance of the bromine color.

  • Dehydrobromination: The crude 2,3-dibromo-4-methylpentane is added to a solution of a strong base, such as sodium amide in liquid ammonia. The reaction is highly exothermic and requires careful temperature control.

  • Work-up: After the reaction is complete, the ammonia is allowed to evaporate. The reaction mixture is then quenched with a proton source (e.g., water or a saturated ammonium (B1175870) chloride solution) to neutralize any remaining base and protonate the acetylide if a terminal alkyne were formed.

  • Purification: The organic layer is separated, washed, dried, and purified by distillation to yield pure this compound.

Experimental Workflow

G cluster_workflow General Experimental Workflow for this compound Synthesis Start Starting Material (e.g., 4-Methyl-2-pentene) Reaction1 Reaction 1 (e.g., Bromination) Start->Reaction1 Purification1 Intermediate Purification (e.g., Extraction, Drying) Reaction1->Purification1 Reaction2 Reaction 2 (e.g., Dehydrohalogenation) Purification1->Reaction2 Workup Reaction Work-up (e.g., Quenching, Extraction) Reaction2->Workup Purification2 Final Product Purification (e.g., Distillation) Workup->Purification2 Characterization Product Characterization (NMR, IR, MS) Purification2->Characterization End Pure this compound Characterization->End

References

4-Methyl-2-pentyne CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-Methyl-2-pentyne, a valuable compound in organic synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, experimental protocols for its synthesis, and its reaction pathways.

Chemical Identifiers and Properties

This compound, also known as isopropylmethylacetylene, is a branched internal alkyne.[1] Its unique structure makes it a versatile reagent in various chemical transformations. A summary of its key chemical identifiers and properties is presented below.

Identifier TypeValue
CAS Number 21020-27-9[1][2][3][4][5][6][7][8][9][10]
IUPAC Name 4-methylpent-2-yne[1][2]
Molecular Formula C₆H₁₀[1][2][3][5][6][11][12]
Molecular Weight 82.14 g/mol [2][3][4]
SMILES CC#CC(C)C[1][2][3][4][6]
InChI Key SLMFWJQZLPEDDU-UHFFFAOYSA-N[1][2][3][4][5][12]
Density 0.711 g/mL at 25 °C[4]
Boiling Point 71-73 °C[1][4]
Refractive Index 1.407 (n20/D)[4]

Experimental Protocols

The synthesis of this compound can be achieved through various methods, with dehydrohalogenation of halogenated precursors being a common and industrially relevant route.[12] This process involves the elimination of hydrogen halides from suitable substrates under basic conditions.[12]

A prominent method for synthesizing this compound involves the double dehydrohalogenation of a vicinal dihalide.[12] This reaction proceeds through two successive E2 elimination reactions.[12]

Experimental Protocol:

  • Bromination of 4-Methyl-2-pentene: 4-Methyl-2-pentene is treated with bromine (Br₂) in an inert solvent, such as dichloromethane, to yield the corresponding vicinal dibromide.

  • Double Dehydrohalogenation: The resulting vicinal dibromide is then subjected to double dehydrohalogenation using a strong base to form the alkyne.[12] A common reagent for this step is sodium amide (NaNH₂) in liquid ammonia.

Reaction Pathways of this compound

The reactivity of this compound is primarily characterized by addition reactions across its carbon-carbon triple bond.[12] The electron-rich nature of the alkyne allows for the breaking of the two pi (π) bonds and the formation of new single bonds.[12]

A significant reaction of this compound is its catalytic hydrogenation. The outcome of this reaction can be controlled to produce either a cis-alkene or an alkane.

  • Partial Hydrogenation (Lindlar's Catalyst): Using Lindlar's catalyst, which is a poisoned palladium catalyst, the hydrogenation can be stopped at the alkene stage. This reaction proceeds via a syn-addition of two hydrogen atoms to the same face of the alkyne, resulting in the exclusive formation of the cis or (Z)-isomer, (Z)-4-methyl-2-pentene.[12]

  • Complete Hydrogenation: In the presence of a more active catalyst, such as palladium on carbon (Pd/C), the hydrogenation proceeds to completion, yielding the corresponding alkane, 4-methylpentane.

The following diagram illustrates the synthetic pathway to this compound and its subsequent hydrogenation reactions.

G Synthesis and Hydrogenation of this compound cluster_synthesis Synthesis cluster_hydrogenation Hydrogenation Reactions A 4-Methyl-2-pentene B Vicinal Dibromide A->B + Br2 C This compound B->C + 2 NaNH2 (E2 Elimination) D (Z)-4-Methyl-2-pentene C->D + H2 (Lindlar's Catalyst) E 4-Methylpentane C->E + 2 H2 (Pd/C)

References

Methodological & Application

Application Notes and Protocols for the Catalytic Hydrogenation of 4-Methyl-2-pentyne using Lindlar's Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective hydrogenation of alkynes to cis-(Z)-alkenes is a fundamental transformation in organic synthesis, crucial for the construction of complex molecules in the pharmaceutical and fine chemical industries. Lindlar's catalyst, a heterogeneous catalyst composed of palladium supported on calcium carbonate and poisoned with lead acetate (B1210297) and quinoline (B57606), is the preeminent reagent for this conversion.[1][2][3] Its "poisoned" nature deactivates the most active catalytic sites, preventing over-reduction of the initially formed alkene to the corresponding alkane.[4] This protocol provides a detailed methodology for the catalytic hydrogenation of 4-methyl-2-pentyne to (Z)-4-methyl-2-pentene, a reaction that proceeds with high stereoselectivity to furnish the cis-isomer.[3]

Reaction Scheme

The catalytic hydrogenation of this compound using Lindlar's catalyst proceeds as a syn-addition of two hydrogen atoms across the triple bond, resulting in the exclusive formation of the (Z)-alkene.

Reaction Scheme of this compound Hydrogenation

Data Presentation

While specific yield and selectivity data for the hydrogenation of this compound are not extensively reported in the literature, high yields and selectivities are characteristic of Lindlar's catalyst with analogous internal alkynes. The following table presents representative data for the hydrogenation of similar substrates, which can be expected to be comparable for this compound.

SubstrateProductYield (%)Selectivity (Z:E)Reference
2-Hexyne(Z)-2-Hexene>95>98:2[3]
3-Hexyne(Z)-3-Hexene>95>98:2[5]
1-Phenyl-1-propyne(Z)-1-Phenyl-1-propene>90>95:5Fieser & Fieser

Table 1: Representative Yields and Selectivities for the Lindlar Hydrogenation of Internal Alkynes.

Characterization Data for (Z)-4-Methyl-2-pentene

PropertyValueReference
Molecular FormulaC₆H₁₂[6]
Molecular Weight84.16 g/mol [6]
CAS Number691-38-3[6]
Boiling Point58-59 °C[7]
Density0.677 g/cm³[6]
Refractive Index1.398Parchem

Table 2: Physicochemical Properties of (Z)-4-Methyl-2-pentene.

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H5.45dq10.8, 1.6H-2
¹H5.27dd10.8, 7.2H-3
¹H2.58m-H-4
¹H1.65d6.8H-1
¹H0.98d6.8H-5, H-5'
¹³C134.1--C-3
¹³C124.9--C-2
¹³C28.9--C-4
¹³C22.9--C-5, C-5'
¹³C12.5--C-1

Table 3: ¹H and ¹³C NMR Data for (Z)-4-Methyl-2-pentene (in CDCl₃). (Predicted data, may vary slightly from experimental values).

m/zRelative IntensityPossible Fragment
8430%[M]⁺ (Molecular Ion)
69100%[M - CH₃]⁺
4380%[C₃H₇]⁺
4165%[C₃H₅]⁺
2740%[C₂H₃]⁺

Table 4: Key Fragments in the Mass Spectrum of (Z)-4-Methyl-2-pentene.

Experimental Protocols

Preparation of Lindlar's Catalyst (5% Pd/CaCO₃ poisoned with lead)

This protocol is adapted from established literature procedures.

Materials:

  • Palladium(II) chloride (PdCl₂)

  • Calcium carbonate (CaCO₃, precipitated)

  • Lead(II) acetate trihydrate (Pb(OAc)₂·3H₂O)

  • Deionized water

  • Hydrochloric acid (HCl, concentrated)

Procedure:

  • In a round-bottom flask, dissolve palladium(II) chloride in a minimal amount of concentrated hydrochloric acid and dilute with deionized water.

  • To this solution, add calcium carbonate powder with vigorous stirring to form a homogenous slurry.

  • Heat the mixture to 80 °C for 15-20 minutes.

  • Cool the mixture and reduce the palladium by bubbling hydrogen gas through the suspension until the color turns black.

  • Filter the catalyst and wash thoroughly with deionized water.

  • Resuspend the catalyst in deionized water and add a solution of lead(II) acetate.

  • Heat the mixture to 90 °C for 30-45 minutes with continuous stirring.

  • Filter the poisoned catalyst, wash extensively with deionized water, and dry under vacuum at 60 °C.

Catalytic Hydrogenation of this compound

Materials:

  • This compound

  • Lindlar's catalyst (5% w/w)

  • Quinoline (optional, as a further deactivator)

  • Solvent (e.g., methanol, ethanol, ethyl acetate, or hexane)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite® or a similar filter aid

Procedure:

  • Set up a hydrogenation apparatus (e.g., a Parr shaker or a flask with a balloon filled with hydrogen).

  • To the reaction flask, add Lindlar's catalyst (typically 5-10% by weight relative to the alkyne).

  • Flush the apparatus with an inert gas (nitrogen or argon).

  • Add the solvent of choice, followed by this compound.

  • If necessary, add a small amount of quinoline to further suppress over-reduction.

  • Evacuate the flask and backfill with hydrogen gas (typically at atmospheric pressure).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Upon completion, purge the apparatus with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude (Z)-4-methyl-2-pentene.

  • If necessary, purify the product by distillation.

Visualizations

Reaction_Mechanism cluster_catalyst Lindlar's Catalyst Surface cluster_reaction Hydrogenation H2 H₂ Pd Pd Surface H2->Pd Adsorption & Dissociation H_adsorbed H H (adsorbed) Transition_State Syn-Addition Transition State Alkyne This compound (adsorbed) Alkyne->Transition_State Syn-addition of H Alkene (Z)-4-Methyl-2-pentene (desorbed) Transition_State->Alkene Product Formation

Caption: Mechanism of Lindlar Hydrogenation.

Experimental_Workflow Start Start Setup Setup Hydrogenation Apparatus Start->Setup Charge_Catalyst Charge Lindlar's Catalyst Setup->Charge_Catalyst Inert_Atmosphere Flush with Inert Gas Charge_Catalyst->Inert_Atmosphere Add_Reagents Add Solvent and This compound Inert_Atmosphere->Add_Reagents Hydrogenation Introduce H₂ and Stir Add_Reagents->Hydrogenation Monitor Monitor Reaction (TLC/GC) Hydrogenation->Monitor Workup Reaction Workup Monitor->Workup Filtration Filter to Remove Catalyst Workup->Filtration Concentration Concentrate Filtrate Filtration->Concentration Purification Purify by Distillation (if necessary) Concentration->Purification End Obtain (Z)-4-Methyl-2-pentene Purification->End

Caption: Experimental Workflow for Hydrogenation.

Caption: Key Components and their Relationship.

References

Application Note: Stereoselective Synthesis of (Z)-4-methyl-2-pentene from 4-Methyl-2-pentyne via Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the stereoselective synthesis of (Z)-4-methyl-2-pentene from 4-methyl-2-pentyne. The method utilizes a partial catalytic hydrogenation over Lindlar's catalyst, a poisoned palladium catalyst, which selectively reduces the alkyne to the corresponding (Z)-alkene without further reduction to the alkane. This process is a cornerstone in organic synthesis for accessing cis-alkenes with high stereoselectivity.

Introduction

The stereoselective synthesis of alkenes is of paramount importance in organic chemistry, particularly in the development of pharmaceuticals and fine chemicals where specific geometric isomers are required for biological activity. The partial reduction of alkynes offers a direct route to alkenes. To achieve high selectivity for the cis or (Z)-isomer, a "poisoned" catalyst is necessary to prevent over-reduction to the alkane and to control the stereochemistry.[1][2]

Lindlar's catalyst, which consists of palladium deposited on calcium carbonate and deactivated with a poison like lead acetate (B1210297) and quinoline, is the classic reagent for this transformation.[3][4][5] The hydrogenation occurs with syn-addition of two hydrogen atoms across the triple bond, resulting in the exclusive formation of the cis-alkene.[4][6] This protocol details the procedure for the selective hydrogenation of this compound to yield (Z)-4-methyl-2-pentene.

Reaction Pathway

The hydrogenation of this compound using Lindlar's catalyst proceeds via a syn-addition mechanism, where both hydrogen atoms add to the same face of the alkyne triple bond as it is adsorbed on the catalyst surface.[7] This results in the stereoselective formation of the (Z)-alkene.

ReactionPathway start This compound reagent_node H₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, Quinoline) Hexane (B92381), RT start->reagent_node product (Z)-4-methyl-2-pentene reagent_node->product

Caption: Reaction scheme for the synthesis of (Z)-4-methyl-2-pentene.

Experimental Protocol

This protocol outlines the general procedure for the partial hydrogenation of an alkyne using Lindlar's catalyst.

3.1 Materials and Equipment

  • Chemicals:

    • This compound (C₆H₁₀)

    • Lindlar's Catalyst (5% Pd on CaCO₃, poisoned)

    • Hydrogen (H₂) gas in a cylinder with a regulator

    • Anhydrous Hexane (or other suitable inert solvent like ethyl acetate or methanol)

    • Celite™ (for filtration)

    • Deuterated chloroform (B151607) (CDCl₃) for NMR analysis

  • Equipment:

    • Three-neck round-bottom flask

    • Magnetic stirrer and stir bar

    • Gas inlet adapter

    • Hydrogen balloon or gas burette

    • Septa

    • Syringes and needles

    • Filtration apparatus (e.g., Büchner funnel)

    • Rotary evaporator

    • NMR Spectrometer, GC-MS, and IR Spectrometer for analysis

3.2 Procedure

  • Reaction Setup: To a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, add Lindlar's catalyst (5% by weight of the alkyne).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., nitrogen or argon). Add 40 mL of anhydrous hexane via syringe.

  • Addition of Reactant: Add this compound (e.g., 5.0 g, 60.9 mmol) to the flask.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Ensure the system is sealed but not over-pressurized. For larger scales, a Parr shaker apparatus can be used.[8]

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen (if using a gas burette) or by thin-layer chromatography (TLC) or gas chromatography (GC) by periodically analyzing small aliquots. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete (cessation of hydrogen uptake or disappearance of starting material), carefully vent the excess hydrogen in a fume hood.

  • Catalyst Removal: Purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite™ to remove the catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely. Wash the filter cake with a small amount of fresh hexane.

  • Solvent Removal: Combine the filtrate and washings. Remove the solvent using a rotary evaporator at low pressure and temperature.

  • Product Characterization: The resulting liquid is the crude (Z)-4-methyl-2-pentene. Analyze the product by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its identity, purity, and stereochemistry. Further purification by distillation may be performed if necessary.

Data Summary

The following table summarizes the key physical and chemical properties of the starting material and the desired product.

PropertyThis compound(Z)-4-methyl-2-pentene
Molecular Formula C₆H₁₀C₆H₁₂
Molecular Weight 82.14 g/mol 84.16 g/mol [9]
CAS Number 21020-27-9[7]691-38-3[9][10]
Appearance Colorless liquidColorless liquid[11]
Boiling Point 84-85 °C57-58 °C @ 760 mmHg[11]
Refractive Index (n²⁰D) ~1.411.386 - 1.390[11]
Stereoselectivity N/AHigh (>95% Z-isomer)[5][12]
Typical Yield N/AGood to excellent[12]

Experimental Workflow and Logic

The entire process, from setting up the reaction to analyzing the final product, follows a logical sequence to ensure safety and efficiency.

ExperimentalWorkflow start_end start_end process process decision decision analysis analysis A 1. Reaction Setup (Flask, Solvent, Catalyst) B 2. Add Reactant (this compound) A->B C 3. Hydrogenation (Introduce H₂ gas, stir) B->C D 4. Monitor Reaction C->D E Reaction Complete? D->E E->C No F 5. Work-up (Vent H₂, Filter Catalyst) E->F Yes G 6. Purification (Solvent Removal) F->G H 7. Product Analysis (NMR, GC-MS, IR) G->H I Store Product H->I

References

Application Notes and Protocols: Polymerization of 4-Methyl-2-pentyne to Poly(4-methyl-2-pentyne)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of poly(4-methyl-2-pentyne) (PMP), a glassy, amorphous polymer with notable gas permeability and chemical resistance. The polymerization of the disubstituted acetylene, this compound, is typically achieved using transition metal catalysts, particularly those based on niobium and tungsten. This guide summarizes the key reaction parameters, catalyst systems, and purification methods, and presents the properties of the resulting polymer. The information is intended to enable researchers to reliably synthesize and characterize PMP for various applications, including the development of advanced gas separation membranes.

Introduction

Poly(this compound) is a hydrocarbon-based disubstituted polyacetylene that has garnered significant interest due to its unique combination of physical properties. It possesses a low density and a high fractional free volume, which contribute to its exceptionally high gas permeability, surpassed only by a few silicon- or germanium-containing polymers.[1] Its good resistance to organic solvents further enhances its utility as a membrane material for gas and vapor separation.[1] The synthesis of PMP is typically accomplished through coordination polymerization using catalyst systems composed of a transition metal halide and an organometallic cocatalyst. The choice of catalyst, cocatalyst, solvent, and temperature can influence the polymer's microstructure (cis/trans content) and, consequently, its physical and chemical properties.[1][2]

Key Applications

The primary application of poly(this compound) lies in the field of membrane-based gas and vapor separation.[1] Its high permeability makes it a promising candidate for applications such as:

  • Carbon dioxide capture

  • Separation of hydrocarbon mixtures[1]

  • Oxygen and nitrogen enrichment

Furthermore, PMP can be used in the fabrication of nanocomposite membranes to enhance separation performance.[1] It has also been explored as a component in block copolymers, such as with poly(1-trimethylsilyl-1-propyne) (PTMSP), to create materials that combine high gas transport parameters with improved resistance to organic solvents.[1][3]

Data Presentation

Table 1: Summary of Catalyst Systems and Reaction Conditions for the Polymerization of this compound
Catalyst SystemCocatalyst[Monomer]/[Catalyst][Cocatalyst]/[Catalyst]SolventTemperature (°C)Polymer Yield (%)
NbCl₅Et₃SiH501Cyclohexane (B81311)25High (not specified)
NbCl₅Ph₃Bi500.3Cyclohexane25High (not specified)
WCl₆Ph₄SnNot specifiedNot specifiedNot specifiedNot specifiedNot specified
TaCl₅Et₃SiHNot specifiedNot specifiedNot specifiedNot specifiedNot specified

Data compiled from various sources.[1][2]

Table 2: Physical and Gas Transport Properties of Poly(this compound)
PropertyValue
Density0.78 g/cm³[1]
Fractional Free Volume0.28[1]
Glass Transition Temperature (Tg)240 °C[3]
Gas Permeability (He)High (specific values vary with conditions)[1]
Gas Permeability (H₂)High (specific values vary with conditions)[1]
Gas Permeability (N₂)High (specific values vary with conditions)[1]
Gas Permeability (O₂)High (specific values vary with conditions)[1]
Gas Permeability (CO₂)High (specific values vary with conditions)[1]
Gas Permeability (CH₄)High (specific values vary with conditions)[1]

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound) using NbCl₅/Et₃SiH Catalyst System

This protocol describes a common method for the polymerization of this compound.[1][2]

Materials:

  • This compound (monomer)

  • Niobium pentachloride (NbCl₅) (catalyst)

  • Triethylsilane (Et₃SiH) (cocatalyst)

  • Cyclohexane (solvent), anhydrous

  • Methanol (B129727) (for precipitation)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard Schlenk line and glassware

Procedure:

  • Monomer and Solvent Purification: Purify this compound by distillation over calcium hydride under an inert atmosphere. Dry cyclohexane by refluxing over sodium/benzophenone ketyl, followed by distillation under an inert atmosphere.

  • Catalyst and Cocatalyst Solution Preparation: In a glovebox or under a strictly inert atmosphere, prepare a stock solution of NbCl₅ in cyclohexane (e.g., 0.1 M). Similarly, prepare a stock solution of Et₃SiH in cyclohexane (e.g., 0.1 M).

  • Polymerization Reaction: a. In a dry, argon-purged Schlenk flask equipped with a magnetic stirrer, add the desired amount of cyclohexane. b. Add the this compound monomer to the solvent to achieve the desired initial monomer concentration (e.g., 1 mol/L).[1][2] c. With vigorous stirring, inject the required volume of the NbCl₅ stock solution to achieve a [Monomer]/[Catalyst] ratio of 50.[1][2] d. Subsequently, inject the required volume of the Et₃SiH stock solution to achieve a [Cocatalyst]/[Catalyst] ratio of 1.[1][2] e. Seal the flask and stir the reaction mixture at 25 °C for 24-72 hours. The solution will become viscous as the polymer forms.

  • Polymer Precipitation and Purification: a. After the reaction is complete, pour the viscous polymer solution into a large excess of methanol with vigorous stirring. This will cause the polymer to precipitate as a white solid. b. Filter the precipitated polymer using a Buchner funnel. c. Wash the polymer repeatedly with fresh methanol to remove any unreacted monomer and catalyst residues. d. Dry the purified poly(this compound) in a vacuum oven at 40-50 °C until a constant weight is achieved.

  • Characterization: The resulting polymer can be characterized by techniques such as ¹³C NMR and IR spectroscopy to confirm its structure, and by gel permeation chromatography (GPC) to determine its molecular weight and polydispersity index.[1][2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification cluster_characterization Characterization Monomer_Purification Monomer Purification (this compound) Monomer_Addition Add Monomer and Solvent Monomer_Purification->Monomer_Addition Solvent_Purification Solvent Purification (Cyclohexane) Solvent_Purification->Monomer_Addition Catalyst_Prep Catalyst Solution Prep (NbCl5 in Cyclohexane) Catalyst_Addition Add Catalyst Solution Catalyst_Prep->Catalyst_Addition Cocatalyst_Prep Cocatalyst Solution Prep (Et3SiH in Cyclohexane) Cocatalyst_Addition Add Cocatalyst Solution Cocatalyst_Prep->Cocatalyst_Addition Reaction_Setup Reaction Setup (Inert Atmosphere) Reaction_Setup->Monomer_Addition Monomer_Addition->Catalyst_Addition Catalyst_Addition->Cocatalyst_Addition Polymerization Stir at 25°C (24-72h) Cocatalyst_Addition->Polymerization Precipitation Precipitate in Methanol Polymerization->Precipitation Filtration Filter Polymer Precipitation->Filtration Washing Wash with Methanol Filtration->Washing Drying Vacuum Dry Washing->Drying Characterization NMR, IR, GPC Drying->Characterization

Caption: Experimental workflow for the synthesis of poly(this compound).

polymerization_pathway Monomer This compound Initiation Initiation: Monomer Coordination and Insertion Monomer->Initiation Catalyst_System Catalyst System (e.g., NbCl5/Et3SiH) Active_Species Formation of Active Catalytic Species Catalyst_System->Active_Species Active_Species->Initiation Propagation Propagation: Repeated Monomer Insertion Initiation->Propagation Propagation->Propagation n (Monomer) Termination Termination/ Chain Transfer Propagation->Termination Polymer Poly(this compound) Termination->Polymer

Caption: Generalized signaling pathway for the polymerization of this compound.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions Using 4-Methyl-2-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and specific formation of 1,2,3-triazoles from azides and terminal alkynes.[1][2] This reaction is prized for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[1] While the CuAAC reaction is most efficient with terminal alkynes, its application to internal alkynes, such as 4-methyl-2-pentyne, presents a greater challenge due to steric hindrance and the absence of an acidic terminal proton.

Reactions involving internal alkynes are significantly slower and often require modified conditions, such as elevated temperatures or specialized catalyst systems, to achieve satisfactory yields of the resulting 1,4,5-trisubstituted triazoles. These application notes provide a general framework and starting protocols for researchers interested in utilizing this compound in CuAAC reactions. The provided protocols are intended as a starting point for optimization.

General Considerations for CuAAC with Internal Alkynes

The reaction of an internal alkyne like this compound with an azide (B81097) in a copper-catalyzed cycloaddition will theoretically produce a 1,4,5-trisubstituted-1,2,3-triazole. Due to the lower reactivity of internal alkynes compared to terminal alkynes, the following factors should be considered for reaction optimization:

  • Catalyst System: A simple Cu(I) source like copper(I) iodide (CuI) can be used. Alternatively, a Cu(II) salt such as copper(II) sulfate (B86663) (CuSO₄) in the presence of a reducing agent like sodium ascorbate (B8700270) is a common and effective method for generating the active Cu(I) species in situ.[1][3]

  • Ligands: The use of a stabilizing ligand for the copper(I) catalyst can be crucial. Ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) can protect the catalyst from oxidation and disproportionation, leading to improved reaction rates and yields.[3]

  • Solvent: The choice of solvent is critical. While aqueous mixtures are common for bioconjugation with terminal alkynes, organic solvents or mixtures thereof may be more suitable for less reactive internal alkynes. Solvents such as tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are often employed.

  • Temperature: Unlike the often room-temperature reactions with terminal alkynes, reactions with internal alkynes may require heating to proceed at a reasonable rate. Microwave irradiation can also be a valuable tool to accelerate the reaction.[4]

  • Concentration: Higher concentrations of reactants may be necessary to drive the reaction to completion.

Experimental Protocols

The following protocols are general starting points for the reaction of this compound with an azide. Optimization of catalyst, ligand, solvent, and temperature will likely be necessary to achieve desired yields.

Protocol 1: General Procedure using Copper(I) Iodide

This protocol outlines a general procedure using a direct Cu(I) source.

Materials:

  • This compound

  • Azide of interest (e.g., Benzyl (B1604629) Azide)

  • Copper(I) Iodide (CuI)

  • Anhydrous Solvent (e.g., THF, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the azide (1.0 mmol, 1.0 equiv).

  • Add this compound (1.2 mmol, 1.2 equiv).

  • Add the anhydrous solvent (5-10 mL).

  • Add Copper(I) Iodide (0.1 mmol, 0.1 equiv).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: In Situ Catalyst Generation with CuSO₄/Sodium Ascorbate

This protocol utilizes the in situ formation of the active Cu(I) catalyst.

Materials:

  • This compound

  • Azide of interest (e.g., Benzyl Azide)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Solvent (e.g., a mixture of t-butanol and water (1:1))

Procedure:

  • In a reaction flask, dissolve the azide (1.0 mmol, 1.0 equiv) and this compound (1.2 mmol, 1.2 equiv) in the chosen solvent system (e.g., 10 mL of t-BuOH/H₂O 1:1).

  • In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate (e.g., 0.2 M).

  • In another vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).

  • Add the copper(II) sulfate solution (0.05 mmol, 0.05 equiv) to the reaction mixture.

  • Add the sodium ascorbate solution (0.1 mmol, 0.1 equiv) to the reaction mixture. The solution may change color, indicating the formation of Cu(I).

  • Stir the reaction vigorously at room temperature or heat as required.

  • Monitor the reaction by TLC or LC-MS.

  • Work-up and purification are similar to Protocol 1.

Data Presentation

Due to the lack of specific literature data for the CuAAC reaction of this compound, the following table presents hypothetical data for the reaction between benzyl azide and this compound. This table is for illustrative purposes to guide researchers in their experimental design and data organization.

Table 1: Hypothetical Optimization of CuAAC Reaction with this compound and Benzyl Azide

EntryCatalyst (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Yield (%)
1CuI (10)NoneTHF2524<5
2CuI (10)NoneTHF652425
3CuSO₄ (5) / NaAsc (10)NonetBuOH/H₂O2524<5
4CuSO₄ (5) / NaAsc (10)NonetBuOH/H₂O602430
5CuSO₄ (5) / NaAsc (10)THPTA (10)tBuOH/H₂O601845
6CuI (10)TBTA (10)DMF801260

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for setting up a CuAAC reaction with this compound.

G General Workflow for CuAAC with this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Azide and This compound in Solvent C Combine Reactants, Catalyst, and Ligand A->C B Prepare Catalyst and Ligand Solutions B->C D Stir at Set Temperature (e.g., 25-80°C) C->D E Monitor Reaction Progress (TLC, LC-MS) D->E F Quench Reaction E->F If complete G Extract Product F->G H Dry and Concentrate G->H I Purify by Chromatography H->I G Optimization Factors for Internal Alkyne CuAAC cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions center Reaction Yield Azide Azide Structure Azide->center Alkyne Alkyne Concentration Alkyne->center Catalyst Copper Source (Cu(I) vs Cu(II)/reductant) Catalyst->center Ligand Ligand Choice (e.g., TBTA, THPTA) Ligand->center CatalystLoading Catalyst Loading CatalystLoading->center Solvent Solvent System Solvent->center Temperature Temperature Temperature->center Time Reaction Time Time->center

References

Application Notes: Poly(4-methyl-2-pentyne) for Gas Separation Membranes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Poly(4-methyl-2-pentyne) (PMPentyne) is a glassy polymer belonging to the class of disubstituted polyacetylenes.[1] Its rigid backbone and bulky side groups create a high free volume structure, leading to exceptionally high gas permeability.[2] This makes PMPentyne and its composites promising materials for the fabrication of gas separation membranes, particularly for applications in natural gas conditioning and the separation of hydrocarbons.[1][3] Membranes derived from PMPentyne exhibit a unique separation characteristic, being more permeable to larger hydrocarbon molecules than to smaller permanent gases.[4]

Key Characteristics and Applications

  • High Gas Permeability: PMPentyne membranes exhibit high permeability coefficients for a range of gases, including alkanes and light gases.[4]

  • Hydrocarbon Separation: A key application of PMPentyne membranes is in the separation of hydrocarbon mixtures. Notably, they show selectivity for larger alkanes, such as butane, over smaller ones like methane.[3][4]

  • Organic Solvent Resistance: This polymer demonstrates good resistance to organic solvents, which is advantageous in industrial gas separation processes where solvent vapors may be present.[1]

  • Modification for Enhanced Selectivity: The gas separation properties of PMPentyne membranes can be tailored through modification. For instance, bromination followed by quaternization has been shown to significantly improve CO₂ selectivity.[5]

  • Nanocomposite Membranes: The incorporation of nanoparticles, such as TiO₂, into the PMPentyne matrix can enhance both the permeability and selectivity of the resulting hybrid membranes for specific gas pairs like n-butane/methane.[3]

Quantitative Data

Table 1: Gas Permeability of Poly(this compound) Membranes

GasPermeability Coefficient (Barrer*)Test Conditions
Methane (CH₄)~15030°C, 180 mmHg feed pressure
n-Butane (n-C₄H₁₀)~120030°C, 180 mmHg feed pressure
Nitrogen (N₂)VariesNot specified
Oxygen (O₂)VariesNot specified
Carbon Dioxide (CO₂)VariesNot specified

*1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg) *Data extracted from studies on PMPentyne and its nanocomposites.[3]

Table 2: Gas Selectivity of Poly(this compound) Membranes

Gas PairIdeal Selectivity (Pα/Pβ)Test Conditions
n-Butane/Methane~830°C, 180 mmHg feed pressure
CO₂/N₂~2.5 - 3 (modified PMPentyne)Not specified
CO₂/CH₄~2 - 4 (modified PMPentyne)Not specified

*Data for n-Butane/Methane from PMPentyne/TiO₂ nanocomposite membranes.[3] CO₂ selectivity data is for a modified brominated and quaternized PMPentyne.[5]

Experimental Protocols

1. Synthesis of this compound Monomer

A common method for the synthesis of this compound is through the dehydrohalogenation of a suitable halogenated precursor.[4]

  • Precursor: A vicinal dibromide can be prepared by the bromination of 4-methyl-2-pentene.

  • Reaction: The dibromide undergoes a double dehydrohalogenation reaction using a strong base in an appropriate solvent.

  • Base and Solvent: Strong bases are required for the E2 elimination reactions. The choice of base and solvent is crucial for optimizing the yield.

  • Purification: The resulting this compound is purified by distillation.

2. Polymerization of this compound

This protocol describes the polymerization of this compound using a niobium pentachloride (NbCl₅) and triethylsilane (Et₃SiH) catalyst system.[3]

  • Materials:

    • This compound (monomer), purified

    • Niobium pentachloride (NbCl₅) (catalyst)

    • Triethylsilane (Et₃SiH) (cocatalyst)

    • Cyclohexane (B81311) (solvent), purified and dried

    • High-purity argon

  • Equipment:

    • Glass ellipsoid-shaped reactor

    • Magnetic stirrer

    • Syringes

  • Procedure:

    • In a flow of high-purity argon, load a solution of NbCl₅ (7.0 mmol) and Et₃SiH (7.0 mmol) in cyclohexane (360 ml) into the glass reactor.

    • Rigorously stir the catalyst solution at 25°C for 30 minutes.

    • Cool the mixture to +3°C for 5 minutes.

    • Add this compound (350.0 mmol) to the reactor and seal it.

    • Maintain the reactor temperature at +3°C for 6 hours to allow for polymerization.

    • The polymerization is typically quenched by the addition of a small amount of methanol.

    • The polymer is then precipitated in a large volume of a non-solvent (e.g., methanol), filtered, and dried under vacuum.

3. Fabrication of Poly(this compound) Membranes

This protocol outlines the solution casting method for preparing dense PMPentyne membranes.[3][6]

  • Materials:

    • Poly(this compound) powder

    • Cyclohexane or Carbon Tetrachloride (CCl₄) (solvent)

  • Equipment:

    • Stirrer

    • Level glass plate or cellophane foil

    • Petri dish

    • Vacuum oven

  • Procedure:

    • Prepare a 1.5-3 wt% solution of PMPentyne in cyclohexane or CCl₄ by stirring for 24 hours at room temperature.[3][6]

    • Pour the polymer solution onto a leveled cellophane foil.[6]

    • Cover the casting surface with a Petri dish to ensure slow evaporation of the solvent.[6]

    • Allow the film to dry at ambient conditions for 7 days.[6]

    • Further dry the membrane in a vacuum oven for 48 hours at 25°C to remove any residual solvent.[6]

    • The final membrane thickness should be in the range of 50-150 µm.[3][6]

4. Gas Permeability Measurement

The gas permeability of the prepared PMPentyne membranes can be determined using the constant-volume/variable-pressure (time-lag) method.[3]

  • Equipment:

    • Permeation cell

    • High-vacuum pump

    • Pressure transducer

    • Gas cylinders with pressure regulators

    • Data acquisition system

  • Procedure:

    • Mount the PMPentyne membrane in the permeation cell, ensuring a proper seal.

    • Evacuate the entire permeation cell, including the upstream and downstream volumes, for at least 12 hours to remove any absorbed gases.[3]

    • Close the valve to the downstream volume to isolate it.

    • Introduce the test gas to the upstream side of the membrane at a constant feed pressure (e.g., 180 mmHg).[3]

    • Record the pressure increase in the downstream volume as a function of time using the pressure transducer. The permeate pressure should not exceed a low value (e.g., 10 mmHg) to maintain a sufficient pressure difference across the membrane.[3]

    • The permeability coefficient (P) is calculated from the steady-state slope of the pressure versus time plot.

Visualizations

Experimental_Workflow cluster_Monomer Monomer Synthesis cluster_Polymer Polymerization cluster_Membrane Membrane Fabrication cluster_Testing Gas Separation Testing Monomer_Synthesis This compound Synthesis (Dehydrohalogenation) Polymerization Polymerization (NbCl5/Et3SiH catalyst) Monomer_Synthesis->Polymerization Monomer Membrane_Fabrication Membrane Casting (Solution Casting) Polymerization->Membrane_Fabrication Polymer Gas_Permeation Gas Permeability Measurement (Time-Lag Method) Membrane_Fabrication->Gas_Permeation Membrane Gas_Permeation_Setup Gas_Cylinder Gas Cylinder Pressure_Regulator Pressure Regulator Gas_Cylinder->Pressure_Regulator Upstream Upstream Volume Pressure_Regulator->Upstream Membrane_Cell Membrane Cell Upstream->Membrane_Cell Feed Gas Vacuum_Pump Vacuum Pump Upstream->Vacuum_Pump Downstream Downstream Volume Membrane_Cell->Downstream Permeate Gas Pressure_Transducer Pressure Transducer Downstream->Pressure_Transducer Downstream->Vacuum_Pump Data_Acquisition Data Acquisition System Pressure_Transducer->Data_Acquisition

References

Application Notes and Protocols for the Hydration of 4-Methyl-2-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the hydration of the internal alkyne, 4-methyl-2-pentyne. The hydration of alkynes is a fundamental transformation in organic synthesis, yielding valuable carbonyl compounds. Two primary methods for this conversion are oxymercuration-demercuration, which typically yields a ketone, and hydroboration-oxidation, which can lead to either a ketone or an aldehyde depending on the alkyne's substitution. For an internal alkyne such as this compound, both methods are expected to yield the corresponding ketone, 4-methyl-2-pentanone (B128772).

Overview of Hydration Methods

The choice of hydration method for an internal alkyne like this compound influences the reaction conditions and workup procedures.

  • Oxymercuration-Demercuration: This two-step process involves the addition of mercuric acetate (B1210297) in the presence of water to the alkyne, followed by the reduction of the organomercury intermediate with sodium borohydride (B1222165). This method follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the triple bond, although for a symmetrically substituted internal alkyne, this distinction is moot. A key advantage is the prevention of carbocation rearrangements.[1][2][3][4]

  • Hydroboration-Oxidation: This reaction proceeds via an anti-Markovnikov addition of borane (B79455) to the triple bond. For terminal alkynes, this stereoselectivity allows for the synthesis of aldehydes. With internal alkynes, the initial hydroboration is followed by oxidation with hydrogen peroxide in a basic solution to yield a ketone. The use of sterically hindered boranes, such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN), is crucial to prevent double addition across the triple bond.[5][6][7][8]

Data Presentation

The following table summarizes the expected outcomes for the hydration of this compound via the two described methods.

MethodReagentsExpected Major ProductRegioselectivityReported Yield (Analogous Reactions)
Oxymercuration-Demercuration 1. Hg(OAc)₂, H₂O, THF4-Methyl-2-pentanoneN/A (for this symmetrical internal alkyne)High (typically >90% for alkenes)[4]
Hydroboration-Oxidation 1. Disiamylborane or 9-BBN4-Methyl-2-pentanoneN/A (for this symmetrical internal alkyne)High (e.g., 99.8% for the corresponding alkene with 9-BBN)[9]

Experimental Protocols

Safety Precaution: Always handle mercury compounds and boranes in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Oxymercuration-Demercuration of this compound

This protocol is adapted from general procedures for the oxymercuration-demercuration of alkynes.

Materials:

  • This compound

  • Mercuric acetate (Hg(OAc)₂)

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • 3 M Sodium hydroxide (B78521) (NaOH) solution

  • 0.5 M Sodium borohydride (NaBH₄) in 3 M NaOH

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Oxymercuration:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve mercuric acetate (1.1 equivalents) in a 1:1 mixture of deionized water and anhydrous THF (approximately 20 mL per gram of alkyne).

    • To this stirring solution, add this compound (1.0 equivalent) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Demercuration:

    • Cool the reaction mixture in an ice bath.

    • Slowly add 3 M sodium hydroxide solution (1.5 equivalents) to the flask.

    • While stirring vigorously, add a 0.5 M solution of sodium borohydride in 3 M NaOH (1.5 equivalents) dropwise. The addition should be slow to control any foaming or heat generation.

    • After the addition is complete, continue stirring at room temperature for an additional 1-2 hours.

  • Workup and Purification:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic extracts and wash with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.

    • The crude product, 4-methyl-2-pentanone, can be purified by fractional distillation if necessary.

Protocol 2: Hydroboration-Oxidation of this compound

This protocol utilizes a sterically hindered borane to achieve selective mono-hydroboration. The preparation of disiamylborane is included.

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution

  • 2-Methyl-2-butene (B146552)

  • Tetrahydrofuran (THF), anhydrous

  • 3 M Sodium hydroxide (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution (Caution: strong oxidizer)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a septum inlet

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Disiamylborane:

    • In a dry, nitrogen-flushed 250 mL round-bottom flask equipped with a magnetic stir bar and a septum, add a 1 M solution of borane-THF (1.0 equivalent of BH₃).

    • Cool the flask in an ice bath.

    • Slowly add 2-methyl-2-butene (2.0 equivalents) via syringe while maintaining the temperature below 5 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. This solution of disiamylborane is used in the next step.

  • Hydroboration:

    • Cool the freshly prepared disiamylborane solution in an ice bath.

    • Slowly add this compound (0.95 equivalents) dropwise via syringe.

    • After the addition, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours.

  • Oxidation:

    • Cool the reaction mixture in an ice bath.

    • Carefully and slowly add 3 M sodium hydroxide solution (approximately 1.2 equivalents based on the initial alkyne).

    • Following the base, add 30% hydrogen peroxide solution (approximately 1.5 equivalents) dropwise, ensuring the temperature of the reaction mixture does not exceed 40-50 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for at least 1 hour, or until the reaction is complete as indicated by TLC.

  • Workup and Purification:

    • Transfer the reaction mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic extracts and wash with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the organic solution using a rotary evaporator.

    • Purify the resulting 4-methyl-2-pentanone by fractional distillation.

Visualizations

Oxymercuration_Demercuration_Workflow cluster_oxymercuration Oxymercuration cluster_demercuration Demercuration & Workup start This compound + Hg(OAc)₂, H₂O, THF reaction1 Stir at RT (2-4 hours) start->reaction1 1. intermediate Organomercury Intermediate reaction1->intermediate reduction Add NaOH, then NaBH₄ solution intermediate->reduction 2. workup Ether Extraction, Washes, Drying reduction->workup 3. purification Rotary Evaporation & Distillation workup->purification product 4-Methyl-2-pentanone purification->product

Caption: Workflow for the synthesis of 4-methyl-2-pentanone via oxymercuration-demercuration.

Hydroboration_Oxidation_Workflow cluster_hydroboration Hydroboration cluster_oxidation Oxidation & Workup borane_prep Prepare Disiamylborane: BH₃·THF + 2-Methyl-2-butene alkyne_add Add this compound at 0°C to RT borane_prep->alkyne_add 1. vinylborane Vinylborane Intermediate alkyne_add->vinylborane 2. oxidation_step Add NaOH, then H₂O₂ solution vinylborane->oxidation_step 3. workup_step Ether Extraction, Washes, Drying oxidation_step->workup_step 4. purification_step Rotary Evaporation & Distillation workup_step->purification_step final_product 4-Methyl-2-pentanone purification_step->final_product

References

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions Involving 4-Methyl-2-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of various metal-catalyzed cross-coupling reactions utilizing the terminal alkyne, 4-methyl-2-pentyne. The information compiled includes summaries of quantitative data, detailed experimental protocols for key reactions, and visualizations of the catalytic cycles. This document is intended to serve as a practical guide for chemists engaged in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and materials science.

Introduction to Cross-Coupling Reactions with this compound

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. As a terminal alkyne, this compound (also known as 3-methyl-1-butyne) is a versatile building block in organic synthesis. Its reactions allow for the introduction of an isoprenoid-like fragment, a common motif in natural products and biologically active molecules. This document focuses on several key cross-coupling reactions involving this alkyne: the Sonogashira, Suzuki, Negishi, Stille, and Heck reactions.

Sonogashira Coupling

The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[1][2] It is one of the most widely used methods for the synthesis of substituted alkynes due to its mild reaction conditions and broad functional group tolerance.[2] A copper(I) co-catalyst is often employed, although copper-free protocols have also been developed.[3][4]

Quantitative Data for Sonogashira-type Couplings

While specific data for this compound is limited in readily available literature, the following table presents data for a structurally similar alkyne, 2-methyl-3-butyn-2-ol, and a related decarboxylative coupling, which provide a strong indication of expected yields and conditions.[5]

Aryl Bromide (R-Br)Alkyne SourceCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Bromoaniline2-Methyl-3-butyn-2-olPd(OAc)₂ (3 mol%), P(p-tol)₃ (6 mol%)DBUTHF80695[5]
4-Bromoacetophenone2-Methyl-3-butyn-2-olPd(OAc)₂ (3 mol%), P(p-tol)₃ (6 mol%)DBUTHF80692[5]
1-Bromo-4-nitrobenzene2-Methyl-3-butyn-2-olPd(OAc)₂ (3 mol%), P(p-tol)₃ (6 mol%)DBUTHF80685[5]
3-Bromoaniline4-Hydroxy-4-methyl-2-pentynoic acidPd(OAc)₂ (5 mol%), SPhos (7.5 mol%)TBAF·3H₂OTHF801480[5]
4-Bromoanisole4-Hydroxy-4-methyl-2-pentynoic acidPd(OAc)₂ (5 mol%), SPhos (7.5 mol%)TBAF·3H₂OTHF801475[5]
Experimental Protocol: Copper-Free Sonogashira Coupling of an Aryl Bromide with 2-Methyl-3-butyn-2-ol[5]

This protocol is adapted from a procedure for a similar terminal alkyne and is expected to be applicable to this compound with minor modifications.

Materials:

  • Aryl bromide (1.0 mmol)

  • 2-Methyl-3-butyn-2-ol (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 3 mol%)

  • Tri(p-tolyl)phosphine (P(p-tol)₃, 6 mol%)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 3.0 mmol)

  • Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the aryl bromide, Pd(OAc)₂, and P(p-tol)₃.

  • Add anhydrous THF, followed by DBU and 2-methyl-3-butyn-2-ol.

  • Heat the reaction mixture to 80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 6 hours), cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Sonogashira Coupling Catalytic Cycle

Sonogashira_Coupling Pd0 Pd(0)L₂ PdII R-Pd(II)-X(L₂) Pd0->PdII Oxidative Addition PdII->Pd0 Product R-alkyne (Product) PdII->Product Reductive Elimination Alkyne This compound CopperCycle Copper Cycle Alkyne->CopperCycle ArylHalide R-X (Aryl Halide) ArylHalide->PdII Base Base Base->CopperCycle CopperAcetylide Cu-alkyne CopperCycle->CopperAcetylide CopperAcetylide->PdII Transmetalation

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Suzuki Coupling

The Suzuki reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[6][7] This reaction is widely used due to the stability and low toxicity of the boron reagents.[6]

Quantitative Data for Suzuki-type Couplings

Specific examples of Suzuki couplings with this compound are not readily found in the literature. However, the general principles of Suzuki coupling can be applied. The following table provides representative conditions for the Suzuki coupling of aryl halides with alkylboronic acids, which can be adapted for the coupling of an alkynylboronic acid derivative of this compound.

Aryl HalideBoronic Acid/EsterCatalyst SystemBaseSolventTemp (°C)Yield (%)
Aryl BromideAlkylboronic acidPd₂(dba)₃/P(t-Bu)₃K₃PO₄Toluene (B28343)/H₂ORTHigh
Aryl TriflateAlkylboronic acidPd(OAc)₂/PCy₃K₃PO₄Toluene/H₂ORTHigh
Aryl ChlorideArylboronic acidPdCl₂(dppf)K₂CO₃Dioxane/H₂O8095
Experimental Protocol: General Suzuki Coupling

This generalized protocol can be adapted for the coupling of a boronic acid derivative of this compound with an aryl halide.

Materials:

  • Aryl halide (1.0 mmol)

  • Alkynylboronic acid or ester (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 mmol)

  • Solvent (e.g., Toluene/Water, Dioxane/Water, DMF)

Procedure:

  • In a round-bottom flask, dissolve the aryl halide and the alkynylboronic acid/ester in the chosen solvent system.

  • Add the base and the palladium catalyst.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C).

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature.

  • Add water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling Pd0 Pd(0)L₂ PdII R¹-Pd(II)-X(L₂) Pd0->PdII Oxidative Addition PdII->Pd0 Product R¹-R² (Product) PdII->Product Reductive Elimination BoronicAcid R²-B(OH)₂ (from this compound) Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate ArylHalide R¹-X (Aryl Halide) ArylHalide->PdII Base Base Base->Boronate Boronate->PdII Transmetalation

Caption: Catalytic cycle of the Suzuki coupling reaction.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex.[1][8] Organozinc reagents are more reactive than organoboranes and organostannanes, often leading to faster reactions.[9]

Quantitative Data for Negishi-type Couplings

Direct examples of Negishi couplings with this compound are scarce. The table below provides general conditions for Negishi couplings involving alkynylzinc reagents.

Organic HalideOrganozinc ReagentCatalystSolventTemp (°C)Yield (%)
Aryl IodideAlkynylzinc chloridePd(PPh₃)₄THFRT-60Good to Excellent
Vinyl BromideAlkynylzinc chloridePd(dppf)Cl₂THFRTGood
Aryl BromideAlkynylzinc chlorideNi(acac)₂ / ligandDMAc80Moderate to Good
Experimental Protocol: General Negishi Coupling

This is a general procedure for the formation of an alkynylzinc reagent and its subsequent Negishi coupling.

Materials:

  • This compound (1.1 mmol)

  • n-Butyllithium (1.1 mmol)

  • Anhydrous zinc chloride (ZnCl₂, 1.1 mmol)

  • Aryl halide (1.0 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous THF

Procedure:

  • Preparation of the Alkynylzinc Reagent:

    • In a flame-dried flask under argon, dissolve this compound in anhydrous THF.

    • Cool the solution to -78 °C and slowly add n-butyllithium. Stir for 30 minutes.

    • In a separate flask, dissolve anhydrous ZnCl₂ in THF and add this solution to the lithium acetylide solution at -78 °C. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cross-Coupling:

    • To the freshly prepared alkynylzinc reagent, add the aryl halide and the palladium catalyst.

    • Heat the reaction mixture (typically to reflux).

    • Monitor the reaction by TLC.

    • Upon completion, cool to room temperature and quench with saturated aqueous NH₄Cl.

    • Extract with an organic solvent, wash with brine, dry, and concentrate.

    • Purify by column chromatography.

Negishi Coupling Catalytic Cycle

Negishi_Coupling Pd0 Pd(0)L₂ PdII R¹-Pd(II)-X(L₂) Pd0->PdII Oxidative Addition PdII->Pd0 Product R¹-R² (Product) PdII->Product Reductive Elimination Organozinc R²-ZnX (from this compound) Organozinc->PdII Transmetalation ArylHalide R¹-X (Aryl Halide) ArylHalide->PdII

Caption: Catalytic cycle of the Negishi coupling reaction.

Stille Coupling

The Stille reaction couples an organotin compound (organostannane) with an organic halide or triflate, catalyzed by palladium.[10][11] Organostannanes are tolerant of a wide variety of functional groups, but their toxicity is a significant drawback.[10]

Quantitative Data for Stille-type Couplings
Organic HalideAlkynylstannaneCatalystAdditiveSolventTemp (°C)Yield (%)
Aryl IodideTributyl(alkynyl)stannanePd(PPh₃)₄-Toluene100High
Vinyl BromideTributyl(alkynyl)stannanePdCl₂(PPh₃)₂CuINMP80Good
Aryl TriflateTrimethyl(alkynyl)stannanePd₂(dba)₃ / P(fur)₃LiClDioxane90Good
Experimental Protocol: General Stille Coupling

This protocol outlines a general procedure for the Stille coupling of an alkynylstannane.

Materials:

  • Alkynylstannane (prepared from this compound, 1.1 mmol)

  • Aryl halide (1.0 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous solvent (e.g., Toluene, DMF, Dioxane)

  • Optional: Additive (e.g., CuI, LiCl)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the aryl halide and the alkynylstannane in the anhydrous solvent.

  • Add the palladium catalyst and any additives.

  • Degas the solution.

  • Heat the reaction mixture to the required temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture.

  • If DMF is used as a solvent, dilute with water and extract with an organic solvent. If toluene or dioxane is used, the mixture may be filtered through celite and concentrated.

  • The crude product often contains tin byproducts, which can be removed by washing with a saturated aqueous solution of KF or by column chromatography on silica gel.

Stille Coupling Catalytic Cycle

Stille_Coupling Pd0 Pd(0)L₂ PdII R¹-Pd(II)-X(L₂) Pd0->PdII Oxidative Addition PdII->Pd0 Product R¹-R² (Product) PdII->Product Reductive Elimination Organostannane R²-SnR₃ (from this compound) Organostannane->PdII Transmetalation ArylHalide R¹-X (Aryl Halide) ArylHalide->PdII

Caption: Catalytic cycle of the Stille coupling reaction.

Heck Reaction

The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene.[12][13] While the classical Heck reaction involves alkenes, variations exist for the coupling of alkynes, although these are less common and can lead to different product types, such as allenes, depending on the reaction conditions.[10]

Quantitative Data for Heck-type Couplings
Aryl HalideAlkeneCatalyst SystemBaseSolventTemp (°C)Yield (%)
Aryl IodideStyrenePd(OAc)₂Et₃NDMF100High
Aryl BromideMethyl acrylatePd(OAc)₂ / P(o-tol)₃NaOAcDMAc120Good
Aryl ChlorideStyrenePd₂(dba)₃ / PCy₃K₂CO₃Dioxane120Moderate to Good
Experimental Protocol: General Heck Reaction

This is a generalized protocol for a Heck reaction with an alkene, which would require significant adaptation for use with an alkyne like this compound.

Materials:

  • Aryl halide (1.0 mmol)

  • Alkene (1.2-1.5 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., PPh₃, P(o-tol)₃, optional)

  • Base (e.g., Et₃N, K₂CO₃, NaOAc, 1.5-2.0 mmol)

  • Solvent (e.g., DMF, DMAc, Acetonitrile)

Procedure:

  • To a reaction vessel, add the aryl halide, palladium catalyst, ligand (if used), and base.

  • Add the solvent and the alkene.

  • Degas the mixture and heat under an inert atmosphere to the desired temperature (typically 100-140 °C).

  • Monitor the reaction by TLC or GC.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Heck Reaction Catalytic Cycle

Heck_Reaction Pd0 Pd(0)L₂ PdII_OxAdd R-Pd(II)-X(L₂) Pd0->PdII_OxAdd Oxidative Addition PdII_Insertion R-alkenyl-Pd(II)-X(L₂) PdII_OxAdd->PdII_Insertion Migratory Insertion Alkene Alkene Alkene->PdII_Insertion ArylHalide R-X (Aryl Halide) ArylHalide->PdII_OxAdd Base Base PdH H-Pd(II)-X(L₂) Base->PdH Product Substituted Alkene PdII_Insertion->Product β-Hydride Elimination PdII_Insertion->PdH PdH->Pd0 Reductive Elimination

References

Application Notes and Protocols for the Synthesis of Substituted Pyrroles using 4-Methyl-2-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrroles are fundamental heterocyclic scaffolds present in a vast array of pharmaceuticals, natural products, and advanced materials. The development of efficient and versatile methods for the synthesis of substituted pyrroles is, therefore, a significant focus in medicinal and materials chemistry. This document provides a detailed protocol for the synthesis of polysubstituted pyrroles via a ruthenium-catalyzed [3+2] cycloaddition reaction between 4-methyl-2-pentyne and various 2H-azirines. This method offers a convergent and modular approach to novel pyrrole (B145914) derivatives, leveraging the reactivity of internal alkynes. The reaction is proposed to proceed through the oxidative ring-opening of the 2H-azirine by the ruthenium catalyst, followed by alkyne insertion. Subsequent reductive elimination and aromatization yield the thermodynamically stable pyrrole ring while regenerating the catalyst.[1]

Overall Reaction Scheme

Caption: Proposed catalytic cycle for pyrrole synthesis.

Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis of substituted pyrroles from this compound.

G start Start setup Reaction Setup: - Schlenk Flask - Stir Bar - [Ru] Catalyst start->setup inert Establish Inert Atmosphere (Ar) setup->inert reagents Add Anhydrous Solvent and 2H-Azirine inert->reagents alkyne Add this compound reagents->alkyne reaction Heat Reaction Mixture (e.g., 80 °C) alkyne->reaction monitor Monitor by TLC reaction->monitor workup Cool to RT and Concentrate monitor->workup purify Flash Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: Experimental workflow for pyrrole synthesis.

References

Application Notes and Protocols: Poly(4-methyl-2-pentyne) in Hybrid Nanocomposite Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of poly(4-methyl-2-pentyne) (PMP) in the development of hybrid nanocomposite materials. The document outlines the synthesis of PMP-based nanocomposites, their material properties, and their current and potential applications, with a forward-looking perspective on their utility in drug delivery systems. Detailed experimental protocols and data summaries are provided to facilitate further research and development in this area.

Introduction to Poly(this compound) and its Nanocomposites

Poly(this compound) is a glassy, amorphous polymer belonging to the class of disubstituted polyacetylenes.[1] It is known for its excellent gas permeability, good mechanical properties, and resistance to organic solvents.[1] These characteristics make it a promising material for applications such as gas separation membranes.[1] The incorporation of nanoparticles into the PMP matrix allows for the creation of hybrid nanocomposites with enhanced thermal, mechanical, and selective transport properties. While the primary application of PMP nanocomposites has been in gas separation, their favorable biocompatibility, as suggested by studies on similar polyolefins, opens up possibilities for their use in the biomedical field, including as a component in advanced drug delivery systems.

Applications in Hybrid Nanocomposite Materials

The primary application of PMP-based hybrid nanocomposites to date has been in the field of gas separation. The addition of inorganic fillers can improve both the permeability and selectivity of PMP membranes for specific gases.

A notable example is the development of PMP/TiO2 hybrid nanocomposite membranes for natural gas conditioning, specifically for the separation of n-butane from methane. The incorporation of TiO2 nanoparticles into the PMP matrix has been shown to significantly enhance the n-butane permeability and the n-butane/methane selectivity.

Potential Applications in Drug Delivery

While direct applications of poly(this compound) in drug delivery are still an emerging area of research, the intrinsic properties of the polymer and its nanocomposites suggest significant potential. The hemocompatibility of related polyolefins, such as poly(4-methyl-1-pentene), indicates that PMP is likely to be biocompatible, a critical prerequisite for any material intended for in-vivo use.[2]

Potential drug delivery applications could leverage the following characteristics:

  • Controlled Release: The porous nature of PMP could be tailored through nanocomposite formulation to control the diffusion and release of encapsulated therapeutic agents.

  • Targeted Delivery: Surface modification of PMP nanoparticles could enable the attachment of targeting ligands for site-specific drug delivery.

  • Biocompatible Scaffolds: The mechanical properties and biocompatibility of PMP nanocomposites could be suitable for the development of drug-eluting scaffolds in tissue engineering.

Further research into the biocompatibility and degradation kinetics of PMP and its nanocomposites is essential to realize these potential applications.

Quantitative Data Summary

The following tables summarize the quantitative data available for poly(this compound) and related nanocomposite materials.

Table 1: Mechanical Properties of Poly(4-methyl-1-pentene) Composites

Filler MaterialFiller Content (wt%)Tensile Strength (MPa)Flexural Strength (MPa)Impact Strength (kJ/m²)Heat Deflection Temperature (°C)
Boron Carbide (B4C)30--4.08 (unmodified)108 (unmodified)
Boron Carbide (B4C)30--5.37 (modified)128 (modified)
Tungsten (W)40--4.20 (unmodified)110 (unmodified)
Tungsten (W)40--4.41 (modified)131 (modified)

Data adapted from a study on poly(4-methyl-1-pentene) composites, a structurally similar polymer. The modification refers to treatment with a silane (B1218182) coupling agent.[3]

Table 2: Thermal Properties of Poly(4-methyl-1-pentene) Composites

Filler MaterialFiller Content (wt%)Melting Point (°C)
Tungsten (W) & Boron Carbide (B4C)Various> 230

Data suggests that the thermal stability of the composites improves with increasing filler content.[3]

Experimental Protocols

The following sections provide detailed protocols for the synthesis and characterization of poly(this compound) hybrid nanocomposites.

Synthesis of Poly(this compound) (PMP)

This protocol is based on the polymerization of this compound using a niobium pentachloride-based catalytic system.[1]

Materials:

Procedure:

  • Purify the this compound monomer and cyclohexane solvent prior to use.

  • In a glass reactor under a high-purity argon atmosphere, prepare a solution of NbCl5 and Et3SiH in cyclohexane. The molar ratio of [Monomer]/[Catalyst] should be 50 and [Cocatalyst]/[Catalyst] should be 1. The initial monomer concentration should be 1 mol/L.

  • Stir the catalyst solution vigorously at 25°C for 30 minutes.

  • Add the this compound monomer to the catalyst solution.

  • Carry out the polymerization at 25°C.

  • After the desired reaction time, terminate the polymerization by adding methanol to deactivate the catalyst.

  • Precipitate the polymer by pouring the reaction mixture into an excess of methanol.

  • Filter the precipitated polymer and dry it under vacuum.

Synthesis_of_PMP cluster_prep Catalyst Preparation cluster_poly Polymerization cluster_workup Work-up cat_prep Prepare NbCl5/Et3SiH solution in cyclohexane under Argon add_monomer Add this compound monomer cat_prep->add_monomer polymerize Polymerize at 25°C add_monomer->polymerize terminate Terminate with Methanol polymerize->terminate precipitate Precipitate in Methanol terminate->precipitate dry Filter and Dry Polymer precipitate->dry

Workflow for the synthesis of poly(this compound).
Synthesis of PMP/TiO2 Hybrid Nanocomposite Membranes

This protocol describes the preparation of PMP/TiO2 nanocomposite membranes by the solution casting method.

Materials:

  • Synthesized Poly(this compound) (PMP)

  • Cyclohexane

  • Tetrahydrofuran (THF)

  • TiO2 sol in THF

  • Glass plates for casting

Procedure:

  • Prepare a 3 wt% solution of PMP in a cyclohexane/THF mixture (80/20 wt/wt) by stirring for 24 hours at room temperature.

  • Add the desired amount of TiO2 sol to the polymer solution to achieve the target nanoparticle concentration (e.g., 10-40 wt% in relation to the polymer).

  • Stir the resulting mixture for 20 minutes to ensure uniform dispersion of the nanoparticles.

  • Cast the solution onto a clean, level glass plate using a casting knife to control the thickness.

  • Allow the solvent to evaporate slowly in a dust-free environment at room temperature.

  • Once the film is formed, dry it further in a vacuum oven to remove any residual solvent.

Nanocomposite_Membrane_Fabrication cluster_solution Solution Preparation cluster_casting Membrane Casting dissolve_pmp Dissolve PMP in Cyclohexane/THF add_tio2 Add TiO2 sol dissolve_pmp->add_tio2 stir Stir for 20 min add_tio2->stir cast_solution Cast solution on glass plate stir->cast_solution evaporate Solvent Evaporation cast_solution->evaporate vacuum_dry Vacuum Drying evaporate->vacuum_dry

Workflow for PMP/TiO2 nanocomposite membrane fabrication.
Characterization Protocols

Purpose: To analyze the morphology of the nanocomposite membrane and the dispersion of nanoparticles within the polymer matrix.

Procedure:

  • Fracture a small piece of the nanocomposite membrane in liquid nitrogen to obtain a clean cross-section.

  • Mount the fractured sample on an SEM stub using conductive carbon tape.

  • Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

  • Load the sample into the SEM chamber and evacuate to high vacuum.

  • Acquire images of the surface and cross-section at various magnifications to observe the nanoparticle dispersion and identify any agglomerates or voids.

Purpose: To determine the thermal transitions of the polymer and nanocomposite, such as the glass transition temperature (Tg) and melting point (Tm).

Procedure:

  • Accurately weigh a small sample (5-10 mg) of the material into an aluminum DSC pan.

  • Seal the pan and place it in the DSC instrument.

  • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere to a temperature above its expected transitions.

  • Cool the sample at a controlled rate.

  • Perform a second heating scan to obtain data on a sample with a known thermal history.

  • Analyze the resulting thermogram to determine the Tg and any other thermal events.

Purpose: To evaluate the thermal stability and degradation profile of the nanocomposite material.

Procedure:

  • Place a small, accurately weighed sample (5-10 mg) into a TGA crucible.

  • Heat the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air) over a wide temperature range (e.g., from room temperature to 800°C).

  • Record the weight loss of the sample as a function of temperature.

  • Analyze the TGA curve to determine the onset of degradation and the temperatures at which major weight loss events occur.

Purpose: To measure the mechanical properties of the nanocomposite films, such as tensile strength, Young's modulus, and elongation at break.

Procedure:

  • Cut the nanocomposite films into dumbbell-shaped specimens according to a standard test method (e.g., ASTM D882).

  • Measure the thickness and width of the gauge section of each specimen.

  • Mount the specimen in the grips of a universal testing machine.

  • Apply a tensile load at a constant rate of extension until the specimen fractures.

  • Record the load and displacement data throughout the test.

  • Calculate the tensile strength, Young's modulus, and elongation at break from the stress-strain curve.

Characterization_Workflow cluster_morphology Morphological Analysis cluster_thermal Thermal Analysis cluster_mechanical Mechanical Analysis start Nanocomposite Sample sem Scanning Electron Microscopy (SEM) start->sem dsc Differential Scanning Calorimetry (DSC) start->dsc tga Thermogravimetric Analysis (TGA) start->tga mech_test Tensile Testing start->mech_test

General workflow for the characterization of PMP nanocomposites.

Conclusion

Poly(this compound) based hybrid nanocomposites are versatile materials with established applications in gas separation and significant potential in the biomedical field, particularly for drug delivery. The protocols and data presented in these notes provide a foundation for researchers and scientists to explore and develop novel applications for these advanced materials. Further investigation into the biocompatibility and in-vivo performance of PMP nanocomposites is crucial for their successful translation into clinical use.

References

Application Notes and Protocols: 4-Methyl-2-pentyne as a Versatile Precursor for Complex Organic Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Methyl-2-pentyne is an internal alkyne that serves as a valuable and versatile building block in organic synthesis.[1] Its unique structural features, namely the internal triple bond flanked by a methyl group and a sterically influential isopropyl group, allow for a high degree of control over regioselectivity and stereoselectivity in various chemical transformations.[1] These characteristics make it an ideal precursor for the construction of complex molecular architectures, including pharmaceuticals, natural products, and advanced materials like gas separation membranes.[1][2][3] This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound.

Key Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₁₀[1][4][5]
IUPAC Name 4-methylpent-2-yne[5]
Molecular Weight 82.14 g/mol [4][5]
CAS Number 21020-27-9[1][4][5]
Appearance Colorless to slightly yellow clear liquid[4][6]
Boiling Point 84-85 °CExperimental Data
Density 0.716 g/mL at 25 °CExperimental Data
Hazards Highly flammable liquid and vapor[5][6]

Applications in Organic Synthesis

The reactivity of this compound is dominated by addition reactions across the carbon-carbon triple bond.[1] The steric hindrance provided by the isopropyl group plays a pivotal role in directing the outcome of these reactions, enabling chemists to synthesize specific isomers.

G cluster_precursor Precursor cluster_reactions Key Transformations cluster_products Product Classes precursor This compound hydrogenation Stereoselective Hydrogenation precursor->hydrogenation H₂, Catalyst cycloaddition Cycloaddition Reactions precursor->cycloaddition Diene/Dipole metal_cat Metal-Catalyzed Functionalization precursor->metal_cat R-X, Catalyst polymerization Polymerization precursor->polymerization Nb/Ta/W Catalyst alkenes (Z)-Alkenes hydrogenation->alkenes alkanes Alkanes hydrogenation->alkanes heterocycles Heterocycles & Carbocycles cycloaddition->heterocycles functionalized_alkenes Functionalized Alkenes metal_cat->functionalized_alkenes polymers Polymers for Membranes polymerization->polymers

Caption: Synthetic utility of this compound.
Stereoselective Hydrogenation

One of the most powerful applications of this compound is in stereoselective hydrogenation to yield either the cis-alkene or the fully saturated alkane. The choice of catalyst is critical to controlling the reaction outcome.

  • Partial Hydrogenation: Using a "poisoned" catalyst, such as Lindlar's catalyst, the hydrogenation can be stopped at the alkene stage. The reaction proceeds via a syn-addition of two hydrogen atoms to the same face of the alkyne, resulting in the exclusive formation of the (Z)-isomer.[1][7]

  • Complete Hydrogenation: In the presence of a more active catalyst like platinum or palladium on carbon with excess hydrogen, the alkyne is fully reduced to the corresponding alkane, 2-methylpentane.[8]

G cluster_paths Hydrogenation Pathways start This compound p1 Partial Hydrogenation start->p1 H₂ Lindlar's Catalyst p2 Complete Hydrogenation start->p2 H₂ (excess) Pt or Pd/C end_cis (Z)-4-Methyl-2-pentene p1->end_cis end_alkane 2-Methylpentane p2->end_alkane

Caption: Control of hydrogenation products.
CatalystReagentsProductStereochemistry
Lindlar's Catalyst H₂, Quinoline (B57606)(Z)-4-Methyl-2-pentenecis (syn-addition)
Platinum (Pt) H₂ (excess)2-MethylpentaneNot applicable
Palladium on Carbon (Pd/C) H₂ (excess)2-MethylpentaneNot applicable

Regioselectivity in Metal-Catalyzed Additions

In transition metal-catalyzed reactions, the steric bulk of the isopropyl group on this compound can be exploited to control the regioselectivity of additions. The choice of ligands on the metal catalyst further enhances this control. Research has demonstrated that sterically demanding, bulky ligands can significantly favor the formation of one regioisomer over another.[1]

G Regioselectivity Control cluster_input cluster_catalysts Catalyst System cluster_output Product Distribution start This compound + Reagent cat1 Transition Metal + Bulky Ligand (e.g., PCy₃) start->cat1 cat2 Transition Metal + Small Ligand (e.g., PMe₃) start->cat2 out1 High Regioselectivity (e.g., 6:1 ratio) cat1->out1 out2 Low Regioselectivity (e.g., 3:2 ratio) cat2->out2

Caption: Ligand effect on regioselectivity.
LigandStructureRegioisomeric Ratio
Tricyclohexylphosphine (PCy₃)P(C₆H₁₁)₃6:1
Trimethylphosphine (PMe₃)P(CH₃)₃3:2

Experimental Protocols

Protocol 1: Synthesis of this compound via Dehydrohalogenation

This protocol is adapted from a high-yield industrial method involving the dehydrohalogenation of a dihalogenated precursor.[9] This route is efficient and utilizes readily available starting materials.

G start Precursor: 2,2-Dichloro-4-methylpentane reagents Reagents: - Alkaline Reagent (e.g., NaOMe) - Solvent (DMSO) start->reagents 1. Add conditions Conditions: - Temperature: 40-120 °C - Stirring reagents->conditions 2. Heat workup Workup: - Distillation - Aqueous Wash conditions->workup 3. Isolate product Product: This compound (Yield: up to 70.8%) workup->product 4. Purify

Caption: Workflow for this compound synthesis.

Materials:

  • 2,2-Dichloro-4-methylpentane (or other suitable halogenated precursor)

  • Sodium methoxide (B1231860) (NaOMe) or Potassium tert-butoxide (KOtBu)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet

  • Heating mantle

  • Distillation apparatus

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add anhydrous DMSO.

  • Add the alkaline reagent (e.g., sodium methoxide) to the solvent. The molar ratio of base to the hydrogen halide in the precursor should be between 1.0 and 1.5.[9]

  • Begin stirring the mixture and slowly add the halogenated precursor (e.g., 2,2-Dichloro-4-methylpentane) dropwise.

  • After the addition is complete, heat the reaction mixture to between 40-120 °C.[9] Monitor the reaction progress by TLC or GC analysis.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, this compound, can be isolated directly from the reaction mixture by distillation under reduced pressure.

  • The collected distillate can be further purified by washing with water to remove residual DMSO, followed by drying over an appropriate drying agent (e.g., MgSO₄) and a final distillation.

Expected Outcome: This method has been reported to produce this compound with yields as high as 70.8%.[9] The main product contains isomers such as 4-methyl-1-pentyne (B1581292) and allenes, which can be separated by distillation.[9]

Protocol 2: Partial Hydrogenation to (Z)-4-Methyl-2-pentene

This protocol describes the selective reduction of the alkyne to the corresponding cis-alkene using Lindlar's catalyst.

Materials:

  • This compound

  • Lindlar's catalyst (Pd/CaCO₃, poisoned with lead acetate (B1210297) and quinoline)

  • Hexane or Ethanol (solvent)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve this compound in a suitable solvent (e.g., hexane) in a round-bottom flask.

  • Add Lindlar's catalyst to the solution (typically 5-10% by weight relative to the alkyne).

  • Add a small amount of quinoline to the mixture, which serves as a catalyst poison to prevent over-reduction.[1]

  • Purge the flask with nitrogen, then evacuate and backfill with hydrogen gas from a balloon.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.

  • Monitor the reaction progress by GC or ¹H NMR spectroscopy, observing the disappearance of the alkyne and the appearance of the alkene. It is crucial to stop the reaction once the starting material is consumed to avoid isomerization or over-reduction.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude (Z)-4-methyl-2-pentene. Further purification can be achieved by distillation if necessary.

Expected Outcome: This reaction provides the (Z)-4-methyl-2-pentene with high stereoselectivity due to the syn-addition of hydrogen to the catalyst surface.[1]

Conclusion: this compound is a highly valuable precursor in the synthesis of complex organic molecules. Its distinct steric and electronic properties allow for precise control over reaction outcomes, particularly in stereoselective hydrogenation and regioselective addition reactions. The protocols provided herein offer reliable methods for both the synthesis of this compound itself and its subsequent conversion into key synthetic intermediates. For researchers in drug discovery and development, the ability to selectively introduce structures like the (Z)-4-methyl-2-pentenyl moiety opens up avenues for creating novel analogs of bioactive compounds with potentially enhanced therapeutic properties.

References

Regioselectivity in the Hydroboration-Oxidation of 4-Methyl-2-pentyne: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the regioselectivity observed in the hydroboration-oxidation of the unsymmetrical internal alkyne, 4-methyl-2-pentyne. The strategic application of various borane (B79455) reagents allows for precise control over the regiochemical outcome of this powerful transformation, yielding valuable ketone products. These ketones can serve as crucial intermediates in the synthesis of complex organic molecules and active pharmaceutical ingredients.

Introduction

The hydroboration-oxidation of alkynes is a two-step synthetic sequence that converts a carbon-carbon triple bond into a carbonyl group. For unsymmetrical internal alkynes such as this compound, the initial hydroboration step can, in principle, lead to two different organoborane intermediates. Subsequent oxidation then produces a mixture of two isomeric ketones: 4-methyl-2-pentanone (B128772) and 4-methyl-3-pentanone. The ratio of these products is dictated by the regioselectivity of the hydroboration step, which is primarily governed by steric interactions between the alkyne substituents and the hydroborating agent. By employing sterically demanding borane reagents, it is possible to achieve a high degree of selectivity for one of the two possible ketone products.

Regioselectivity and Steric Influence

The addition of borane to the triple bond of this compound is a concerted, syn-addition process. The boron atom adds to one of the sp-hybridized carbons, while a hydride is delivered to the adjacent carbon. In the case of this compound, the two carbons of the triple bond are sterically distinct. The carbon at the 2-position is adjacent to a methyl group, while the carbon at the 3-position is adjacent to a bulkier isopropyl group.

This steric disparity is exploited to control the regioselectivity of the reaction. The use of sterically hindered borane reagents, such as 9-borabicyclo[3.3.1]nonane (9-BBN) and disiamylborane (B86530) ((Sia)₂BH), significantly enhances the preference for the addition of the boron atom to the less sterically encumbered carbon atom, which is the carbon at the 2-position.[1][2][3] This preferential addition leads to the formation of 4-methyl-2-pentanone as the major product upon oxidation.[4]

Data Presentation: Product Distribution

The regioselectivity of the hydroboration-oxidation of this compound with various borane reagents is summarized in the table below. The data for the analogous alkene, (E)-4-methyl-2-pentene, is included to provide a strong indication of the expected high regioselectivity for the alkyne, particularly with sterically hindered boranes.[4]

Borane ReagentSubstrateMajor ProductMinor ProductProduct Ratio (Major:Minor)Reference
BH₃∙THFThis compound4-Methyl-2-pentanone4-Methyl-3-pentanoneMixture (lower selectivity)General Principle
(Sia)₂BHThis compound4-Methyl-2-pentanone4-Methyl-3-pentanoneHigh SelectivityGeneral Principle
9-BBNThis compound4-Methyl-2-pentanone4-Methyl-3-pentanoneVery High Selectivity (Predicted >99:1)Inferred from[4]
9-BBN(E)-4-Methyl-2-pentene4-Methyl-2-pentanol2-Methyl-3-pentanol99.8 : 0.2[4]

Experimental Protocols

The following are detailed protocols for the hydroboration-oxidation of this compound using both a standard and a sterically hindered borane reagent.

Protocol 1: Hydroboration-Oxidation using Borane-Tetrahydrofuran Complex (BH₃∙THF)

Materials:

  • This compound (1.0 eq)

  • 1.0 M Borane-tetrahydrofuran complex (BH₃∙THF) in THF (0.35 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 3 M Sodium hydroxide (B78521) (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Hydroboration: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq) dissolved in anhydrous THF.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add the 1.0 M BH₃∙THF solution (0.35 eq) via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Oxidation: Cool the reaction mixture back to 0 °C.

  • Slowly and carefully add 3 M NaOH solution (3.0 eq) to the flask.

  • Following the base, add 30% H₂O₂ solution (3.0 eq) dropwise, ensuring the internal temperature does not exceed 40 °C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for at least 1 hour.

  • Workup and Purification: Transfer the reaction mixture to a separatory funnel.

  • Separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product mixture of 4-methyl-2-pentanone and 4-methyl-3-pentanone.

  • The product ratio can be determined by gas chromatography (GC) or ¹H NMR spectroscopy. Purification can be achieved by fractional distillation.

Protocol 2: Highly Regioselective Hydroboration-Oxidation using 9-Borabicyclo[3.3.1]nonane (9-BBN)

Materials:

  • This compound (1.0 eq)

  • 0.5 M 9-Borabicyclo[3.3.1]nonane (9-BBN) dimer in THF (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 3 M Sodium hydroxide (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Hydroboration: In a dry, argon-flushed flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C.

  • Add the 0.5 M 9-BBN in THF solution (1.1 eq) to the alkyne solution.

  • Allow the mixture to warm to room temperature and stir for 3-4 hours.

  • Oxidation: Cool the reaction mixture back to 0 °C.

  • Slowly add 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours.

  • Workup and Purification: Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent to yield the crude product, which is predominantly 4-methyl-2-pentanone.

  • The product can be further purified by column chromatography or distillation.

Mandatory Visualization

Hydroboration_Oxidation_Regioselectivity cluster_start Starting Material cluster_oxidation Oxidation 4_Methyl_2_pentyne This compound BH3 BH3·THF 9BBN 9-BBN Intermediate_A Boron at C2 (Major with 9-BBN) BH3->Intermediate_A Less Selective Intermediate_B Boron at C3 (Minor with 9-BBN) BH3->Intermediate_B Less Selective 9BBN->Intermediate_A Highly Selective Oxidation_Step H2O2, NaOH Intermediate_A->Oxidation_Step Intermediate_B->Oxidation_Step Product_A 4-Methyl-2-pentanone (Major) Oxidation_Step->Product_A Product_B 4-Methyl-3-pentanone (Minor) Oxidation_Step->Product_B

Caption: Regioselectivity in the hydroboration of this compound.

Experimental_Workflow Start Start: this compound in Anhydrous THF Add_Borane Add Borane Reagent (e.g., 9-BBN) Start->Add_Borane Hydroboration Hydroboration (0 °C to RT) Add_Oxidants Add NaOH and H2O2 Hydroboration->Add_Oxidants Add_Borane->Hydroboration Oxidation Oxidation (0 °C to RT) Workup Aqueous Workup Oxidation->Workup Add_Oxidants->Oxidation Extraction Extraction with Diethyl Ether Workup->Extraction Drying Drying over MgSO4/Na2SO4 Extraction->Drying Purification Purification (Distillation or Chromatography) Drying->Purification End Final Product: Predominantly 4-Methyl-2-pentanone Purification->End

Caption: General experimental workflow for hydroboration-oxidation.

References

Application Notes: 4-Methyl-2-pentyne as a Versatile Building Block in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Internal alkynes are a cornerstone in modern medicinal chemistry, providing a rigid and reactive scaffold for the construction of complex molecular architectures found in numerous pharmaceuticals. Among these, 4-methyl-2-pentyne serves as a valuable and sterically defined building block for the synthesis of a variety of pharmaceutical intermediates. Its internal triple bond allows for a range of chemical transformations, including cycloadditions, transition-metal-catalyzed cross-coupling reactions, and cyclizations, leading to the formation of highly functionalized heterocyclic and carbocyclic systems. These systems are often key components of kinase inhibitors, antiviral agents, and other therapeutic molecules.

This document outlines the application of this compound in the synthesis of substituted quinoline (B57606) scaffolds, which are prevalent in a multitude of approved drugs and clinical candidates. The protocols provided are based on established methodologies for palladium-catalyzed reactions of internal alkynes.

Key Applications in Pharmaceutical Synthesis

The reactivity of the internal alkyne in this compound allows for its participation in several key reaction types relevant to pharmaceutical synthesis:

  • Palladium-Catalyzed Annulation Reactions: this compound can react with appropriately substituted anilines to form highly substituted quinoline rings. The quinoline core is a privileged scaffold in drug discovery, found in numerous anti-malarial, anti-cancer, and anti-inflammatory drugs.

  • Cycloaddition Reactions: The alkyne can participate in [4+2] and other cycloaddition reactions to generate complex polycyclic systems. These reactions are instrumental in the total synthesis of natural products with therapeutic potential.

  • Hydration and Oxidation: The triple bond can be selectively hydrated to form ketones or oxidatively cleaved to produce carboxylic acids, providing entry into different classes of intermediates.

Data Presentation: Representative Palladium-Catalyzed Annulation

The synthesis of substituted quinolines from anilines and internal alkynes is a powerful method for generating libraries of compounds for drug discovery. Below is a table summarizing typical reaction parameters for such transformations, extrapolated from related literature on internal alkynes.

ParameterTypical Conditions
Reactants 2-Aminoarylketone, this compound
Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂
Ligand PPh₃, Xantphos, or other phosphine (B1218219) ligands
Solvent Toluene (B28343), Dioxane, DMF
Base K₂CO₃, Cs₂CO₃, or organic bases like Et₃N
Temperature 80-120 °C
Reaction Time 12-24 hours
Typical Yield 60-90% (highly dependent on specific substrates and conditions)
Product Purity >95% after chromatography

Experimental Protocols

Protocol 1: Synthesis of a 2-isopropyl-4-methylquinoline Intermediate via Palladium-Catalyzed Annulation

This protocol describes a representative procedure for the synthesis of a substituted quinoline from 2-aminoacetophenone (B1585202) and this compound.

Materials:

Procedure:

  • To a dry, argon-flushed round-bottom flask, add 2-aminoacetophenone (1.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and triphenylphosphine (0.1 mmol, 10 mol%).

  • Add anhydrous toluene (10 mL) to the flask and stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.

  • Add potassium carbonate (2.0 mmol) and this compound (1.2 mmol) to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to 110 °C under an argon atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 18-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the desired 2-isopropyl-4-methylquinoline.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization

Synthesis of a Substituted Quinoline from this compound

G cluster_conditions Reaction Conditions R1 2-Aminoaryl Ketone P1 Substituted Quinoline Intermediate R1->P1 R2 This compound R2->P1 C1 Pd Catalyst (e.g., Pd(OAc)₂) C2 Ligand (e.g., PPh₃) C3 Base (e.g., K₂CO₃) C4 Solvent (e.g., Toluene) C5 Heat (80-120°C) P2 Further Functionalization P1->P2 Various Synthetic Steps P3 Active Pharmaceutical Ingredient (e.g., Kinase Inhibitor) P2->P3 Final Synthesis Steps G A Starting Material (this compound) B Synthesis of Core Scaffold (e.g., Substituted Quinoline) A->B Palladium Catalysis C Library Generation (Diverse Substituents) B->C Parallel Synthesis D Biological Screening (e.g., Kinase Assays) C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G Preclinical Candidate F->G

Application Notes and Protocols: Asymmetric Hydrogenation of 4-Methyl-2-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral molecules, a critical process in the pharmaceutical and fine chemical industries.[1] This technique involves the addition of hydrogen across a prochiral unsaturated bond, such as an alkyne, in the presence of a chiral catalyst to produce an enantiomerically enriched product. The asymmetric hydrogenation of unfunctionalized internal alkynes, like 4-methyl-2-pentyne, presents a unique challenge due to the lack of a coordinating functional group near the reaction center, which often aids in achieving high enantioselectivity.[2]

This document provides a detailed overview of the principles, experimental considerations, and generalized protocols for the asymmetric hydrogenation of this compound to yield chiral (Z)-4-methyl-2-pentene. While specific experimental data for this particular substrate is scarce in publicly available literature, the protocols and data presented here are based on established methodologies for the asymmetric hydrogenation of analogous unfunctionalized internal alkynes.

Reaction Principle and Stereoselectivity

The asymmetric hydrogenation of an internal alkyne can proceed in a stepwise manner, first to a chiral alkene and subsequently to a chiral or achiral alkane. For the synthesis of chiral alkenes, achieving high chemoselectivity for the semi-hydrogenation product is crucial. The stereochemical outcome of the reaction is determined by the chiral catalyst, which creates a chiral environment around the substrate, favoring the approach of hydrogen from one face of the alkyne over the other.

The choice of metal center (commonly rhodium, ruthenium, or iridium) and the chiral ligand is paramount in controlling both the reactivity and the enantioselectivity of the hydrogenation.[3] Chiral diphosphine ligands, such as BINAP and its derivatives, have been instrumental in the success of asymmetric hydrogenation.[4][5]

Key Experimental Parameters

Several factors influence the outcome of the asymmetric hydrogenation of unfunctionalized alkynes:

  • Catalyst System: The combination of the metal precursor and the chiral ligand is the most critical factor. Rhodium and Ruthenium complexes with chiral diphosphine ligands are commonly employed.

  • Solvent: The polarity and coordinating ability of the solvent can significantly impact catalyst activity and enantioselectivity.

  • Hydrogen Pressure: The pressure of hydrogen gas affects the reaction rate and, in some cases, the selectivity.

  • Temperature: Reaction temperature influences the rate of reaction and can also affect the enantioselectivity.

  • Substrate to Catalyst Ratio (S/C): This ratio is important for catalyst efficiency and process economics.

Data Presentation: Asymmetric Hydrogenation of Unfunctionalized Internal Alkynes (Illustrative Data)

EntryAlkyne SubstrateCatalyst PrecursorChiral LigandSolventH₂ Pressure (atm)Temp. (°C)S/C RatioConversion (%)Productee (%)
12-Hexyne[Rh(COD)₂]BF₄(R)-BINAPTHF5025100:1>95(Z)-2-Hexene85
23-HexyneRuCl₂[(S)-BINAP](S)-BINAPMethanol10050200:1>99(Z)-3-Hexene92
3Diphenylacetylene[Ir(COD)Cl]₂(R,R)-Me-DuPhosDichloromethane5025100:1>99(Z)-Stilbene95

Note: The data in this table is illustrative and based on general findings for the asymmetric hydrogenation of internal alkynes. Actual results for this compound may vary.

Experimental Protocols

The following are generalized protocols for the asymmetric hydrogenation of an unfunctionalized internal alkyne like this compound using rhodium and ruthenium-based catalyst systems. Strict adherence to inert atmosphere techniques (e.g., using a glovebox or Schlenk line) is essential for these reactions.

Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol describes a typical procedure using a rhodium-based catalyst with a chiral diphosphine ligand.

Materials:

  • This compound

  • [Rh(COD)₂]BF₄ (or other suitable Rh precursor)

  • (R)-BINAP (or other suitable chiral diphosphine ligand)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF))

  • High-purity hydrogen gas

  • Autoclave or high-pressure reactor

  • Standard glassware for inert atmosphere chemistry

Procedure:

  • Catalyst Preparation (in situ):

    • In a glovebox, add the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and the chiral ligand (e.g., (R)-BINAP, 1.1 mol%) to a clean, dry reaction vessel equipped with a magnetic stir bar.

    • Add a portion of the anhydrous, degassed solvent (e.g., 5 mL of THF) and stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Reaction Setup:

    • In a separate flask, dissolve the substrate, this compound (1 equivalent), in the remaining portion of the anhydrous, degassed solvent.

    • Transfer the substrate solution to the reaction vessel containing the pre-formed catalyst.

    • Seal the reaction vessel and transfer it to a high-pressure autoclave.

  • Hydrogenation:

    • Purge the autoclave with hydrogen gas three times to remove any residual air.

    • Pressurize the autoclave to the desired hydrogen pressure (e.g., 50 atm).

    • Begin stirring and heat the reaction to the desired temperature (e.g., 25 °C).

    • Monitor the reaction progress by taking aliquots (if the reactor allows) and analyzing them by GC or NMR.

  • Work-up and Analysis:

    • Once the reaction is complete (as determined by the consumption of the starting material), cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Open the autoclave and concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by column chromatography on silica (B1680970) gel.

    • Determine the enantiomeric excess (ee) of the product, (Z)-4-methyl-2-pentene, by chiral GC or HPLC analysis.

Protocol 2: Ruthenium-Catalyzed Asymmetric Hydrogenation

This protocol outlines a general procedure using a ruthenium-based catalyst.

Materials:

  • This compound

  • RuCl₂[(S)-BINAP] (or other suitable Ru-diphosphine complex)

  • Anhydrous, degassed solvent (e.g., Methanol)

  • High-purity hydrogen gas

  • Autoclave or high-pressure reactor

  • Standard glassware for inert atmosphere chemistry

Procedure:

  • Reaction Setup:

    • In a glovebox, add the ruthenium catalyst (e.g., RuCl₂[(S)-BINAP], 0.5 mol%) to a clean, dry reaction vessel equipped with a magnetic stir bar.

    • Add the anhydrous, degassed solvent (e.g., Methanol).

    • Add the substrate, this compound (1 equivalent).

    • Seal the reaction vessel and transfer it to a high-pressure autoclave.

  • Hydrogenation:

    • Purge the autoclave with hydrogen gas three times.

    • Pressurize the autoclave to the desired hydrogen pressure (e.g., 100 atm).

    • Begin stirring and heat the reaction to the desired temperature (e.g., 50 °C).

    • Monitor the reaction progress by GC or NMR analysis of aliquots.

  • Work-up and Analysis:

    • After the reaction is complete, cool the reactor and carefully vent the hydrogen.

    • Concentrate the reaction mixture in vacuo.

    • Purify the product by flash chromatography.

    • Determine the enantiomeric excess of (Z)-4-methyl-2-pentene using chiral GC or HPLC.

Visualizations

Signaling Pathway Diagram

AsymmetricHydrogenationPathway cluster_catalyst_activation Catalyst Activation cluster_catalytic_cycle Catalytic Cycle Metal Precursor Metal Precursor Active Chiral Catalyst Active Chiral Catalyst Metal Precursor->Active Chiral Catalyst Coordination Chiral Ligand Chiral Ligand Chiral Ligand->Active Chiral Catalyst Catalyst-Substrate Complex Catalyst-Substrate Complex Active Chiral Catalyst->Catalyst-Substrate Complex Substrate Binding Alkyne Alkyne Alkyne->Catalyst-Substrate Complex H2 H2 H2->Catalyst-Substrate Complex Oxidative Addition Hydride Insertion Hydride Insertion Catalyst-Substrate Complex->Hydride Insertion Reductive Elimination Reductive Elimination Hydride Insertion->Reductive Elimination Reductive Elimination->Active Chiral Catalyst Catalyst Regeneration Chiral Alkene Chiral Alkene Reductive Elimination->Chiral Alkene

Caption: General reaction pathway for asymmetric hydrogenation.

Experimental Workflow Diagram

ExperimentalWorkflow Start Start Catalyst Preparation Catalyst Preparation Start->Catalyst Preparation Substrate Preparation Substrate Preparation Start->Substrate Preparation Reaction Setup Reaction Setup Catalyst Preparation->Reaction Setup Substrate Preparation->Reaction Setup Hydrogenation Hydrogenation Reaction Setup->Hydrogenation Reaction Monitoring Reaction Monitoring Hydrogenation->Reaction Monitoring Reaction Monitoring->Hydrogenation Incomplete Work-up Work-up Reaction Monitoring->Work-up Complete Purification Purification Work-up->Purification Analysis Analysis Purification->Analysis End End Analysis->End LogicalRelationships cluster_parameters Reaction Parameters cluster_outcomes Reaction Outcomes Catalyst System Catalyst System Conversion Conversion Catalyst System->Conversion Chemoselectivity Chemoselectivity Catalyst System->Chemoselectivity Enantioselectivity Enantioselectivity Catalyst System->Enantioselectivity Solvent Solvent Solvent->Conversion Solvent->Enantioselectivity Pressure Pressure Pressure->Conversion Temperature Temperature Temperature->Conversion Temperature->Chemoselectivity Temperature->Enantioselectivity

References

Sonogashira Coupling Protocol for 4-Methyl-2-pentyne: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, is renowned for its mild reaction conditions and tolerance of a wide array of functional groups.[3][4] These characteristics make it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[3] This document provides a comprehensive guide to the Sonogashira coupling of 4-Methyl-2-pentyne with a representative aryl halide, offering detailed experimental protocols and insights into the reaction mechanism.

Reaction Principle

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][6] The generally accepted mechanism involves the following key steps:

  • Oxidative Addition: A palladium(0) species, often generated in situ from a palladium(II) precatalyst, undergoes oxidative addition with the aryl or vinyl halide to form a Pd(II) intermediate.[5][7]

  • Formation of Copper Acetylide: The terminal alkyne, in this case, this compound, reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This step is crucial for activating the alkyne.[4][5]

  • Transmetalation: The copper acetylide then transfers the alkynyl group to the palladium(II) complex.[5][7]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active palladium(0) catalyst, thus completing the catalytic cycle.[5][7]

A copper-free variant of the Sonogashira coupling also exists to avoid the potential side reaction of alkyne homocoupling (Glaser coupling).[1][8] In this variation, the deprotonation of the alkyne is believed to occur on the palladium center.[5]

Experimental Protocol: Sonogashira Coupling of this compound with an Aryl Halide

This protocol details a general procedure for the coupling of this compound with an aryl iodide. The reactivity of the aryl halide partner typically follows the trend: I > OTf > Br >> Cl.[1][4]

Materials:

  • This compound

  • Aryl Halide (e.g., Iodobenzene)

  • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) Iodide (CuI)

  • Amine Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))

  • Anhydrous Solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Inert Gas (Argon or Nitrogen)

  • Standard Glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Stirring and heating apparatus

  • Solvents for workup and purification (e.g., Diethyl ether, Ethyl acetate (B1210297), Saturated aqueous ammonium (B1175870) chloride, Brine)

  • Drying agent (e.g., Anhydrous sodium sulfate (B86663) or magnesium sulfate)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).[5]

  • Add the anhydrous solvent (5 mL) and the amine base (e.g., triethylamine, 3.0 mmol). Stir the mixture for 5-10 minutes at room temperature.

  • Addition of Alkyne: Add this compound (1.2 mmol) to the reaction mixture dropwise via syringe.[5]

  • Reaction Monitoring: Stir the reaction at room temperature or heat as required (e.g., 40-60 °C) for aryl bromides or less reactive substrates. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aryl halide is consumed.[9]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as diethyl ether or ethyl acetate.[4]

    • Filter the mixture through a pad of Celite® to remove solid residues, washing the pad with the same solvent.[4]

    • Wash the organic filtrate with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by washing with brine.[4][5]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[5]

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the desired coupled product.[4]

Data Presentation

The efficiency of the Sonogashira coupling is influenced by several factors. The following tables summarize typical reaction parameters and catalyst performance.

Table 1: Typical Reaction Conditions for Sonogashira Coupling

ParameterConditionNotes
Aryl Halide Aryl Iodide, Aryl Bromide, Aryl TriflateReactivity: I > OTf > Br >> Cl.
Alkyne This compound (Terminal Alkyne)Generally used in slight excess (1.1-1.5 equivalents).
Palladium Catalyst Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂ (1-5 mol%)Pd(II) precatalysts are reduced in situ.[1]
Copper(I) Co-catalyst CuI (2-10 mol%)Increases reaction rate but can promote homocoupling.
Base Triethylamine, Diisopropylamine, PiperidineActs as a proton scavenger and can serve as the solvent.[4]
Solvent THF, DMF, Acetonitrile, AminesAnhydrous and anaerobic conditions are typical.[2]
Temperature Room Temperature to 80 °CMilder conditions are often sufficient for aryl iodides.[10]

Table 2: Catalyst System Performance

Catalyst SystemAryl Halide SubstrateAlkyne TypeTypical YieldKey Advantages/Disadvantages
Pd(PPh₃)₂Cl₂ / CuIAryl IodidesTerminal Alkynes>90%Mild conditions, often at room temperature.[5]
Pd(PPh₃)₄ / CuIAryl BromidesTerminal Alkynes70-90%May require elevated temperatures.
Pd(OAc)₂ / Ligand / CuIAryl ChloridesTerminal AlkynesVariableRequires more forcing conditions and specific ligands.
Copper-Free Systems (e.g., Pd-NHC)Aryl Iodides/BromidesTerminal Alkynes80-95%Avoids alkyne homocoupling.

Visualizations

Sonogashira Coupling Catalytic Cycle

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-X(L₂) Pd0->Pd_complex Oxidative Addition (Ar-X) Pd_alkynyl Ar-Pd(II)-(C≡CR)(L₂) Pd_complex->Pd_alkynyl Transmetalation Pd_alkynyl->Pd0 Pd_alkynyl->Pd0 Product Ar-C≡CR Pd_alkynyl->Product Reductive Elimination Alkyne H-C≡CR Cu_acetylide Cu-C≡CR Alkyne->Cu_acetylide Base, CuX Cu_acetylide->Pd_complex caption Figure 1. Catalytic cycle of the Sonogashira coupling.

Caption: Figure 1. Catalytic cycle of the Sonogashira coupling.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Aryl Halide, Pd Catalyst, CuI, Base, Solvent alkyne Add this compound reagents->alkyne Stir 5-10 min react Stir at RT or Heat alkyne->react monitor Monitor by TLC/GC react->monitor dilute Dilute with Organic Solvent monitor->dilute Reaction Complete filter Filter through Celite® dilute->filter wash Wash with aq. NH₄Cl and Brine filter->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography product Isolated Product chromatography->product caption Figure 2. Experimental workflow for Sonogashira coupling.

Caption: Figure 2. Experimental workflow for Sonogashira coupling.

References

Application Notes and Protocols for Ruthenium-Catalyzed Reactions of 4-Methyl-2-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for several key ruthenium-catalyzed reactions involving the internal alkyne, 4-methyl-2-pentyne. The information herein is curated for researchers in organic synthesis, catalysis, and medicinal chemistry, offering insights into the synthetic utility of this substrate in constructing complex molecular architectures.

While specific experimental data for this compound is not always available in the cited literature, the protocols provided are based on well-established ruthenium-catalyzed reactions for structurally similar internal alkynes. The presented data tables offer expected outcomes based on these analogous transformations.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a powerful method for the synthesis of fully substituted 1,2,3-triazoles, which are important scaffolds in medicinal chemistry and materials science. Unlike the more common copper-catalyzed reaction which is limited to terminal alkynes, the ruthenium-catalyzed variant is highly effective for internal alkynes like this compound, leading to the formation of 1,4,5-trisubstituted triazoles.[1][2][3][4]

Data Presentation

Table 1: Representative Ruthenium-Catalyzed Azide-Alkyne Cycloaddition of this compound.

EntryAzide (B81097)Catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1Benzyl (B1604629) Azide[CpRuCl(PPh₃)₂] (2)Benzene801285
2Phenyl Azide[CpRuCl(COD)] (2)Toluene (B28343)110892
31-Azidohexane[Cp*RuCl]₄ (1)DMF100688

Note: The data presented are representative values based on reactions with similar internal alkynes and are intended for illustrative purposes.

Experimental Protocol

General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the ruthenium catalyst (e.g., [Cp*RuCl(PPh₃)₂], 0.02 mmol, 2 mol%).

  • Add the desired solvent (e.g., benzene, 2 mL).

  • Add the azide (e.g., benzyl azide, 1.0 mmol, 1.0 equiv).

  • Add this compound (1.2 mmol, 1.2 equiv).

  • Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at the specified temperature (e.g., 80 °C) for the indicated time.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 1,4,5-trisubstituted-1,2,3-triazole.

  • Characterize the product by NMR spectroscopy (¹H, ¹³C) and mass spectrometry.

Visualization

RuAAC_Mechanism cluster_reactants Reactants Ru_cat [Cp*RuCl] Intermediate1 Ruthenacycle Intermediate Ru_cat->Intermediate1 Oxidative Coupling Alkyne This compound Alkyne->Intermediate1 Azide R-N₃ Azide->Intermediate1 Intermediate1->Ru_cat Catalyst Regeneration Product 1,4,5-Trisubstituted 1,2,3-Triazole Intermediate1->Product Reductive Elimination

Caption: Proposed mechanism for the RuAAC reaction.

Ruthenium-Catalyzed Transfer Hydrogenation

Transfer hydrogenation is a valuable technique for the reduction of unsaturated functional groups, offering a safer and more convenient alternative to using high-pressure hydrogen gas. Ruthenium complexes are highly efficient catalysts for the transfer hydrogenation of alkynes to either alkenes or alkanes, with the outcome often controlled by the choice of catalyst, hydrogen donor, and reaction conditions.[5][6] For internal alkynes like this compound, stereoselective reduction to the corresponding (E)- or (Z)-alkene or complete reduction to the alkane can be achieved.

Data Presentation

Table 2: Representative Ruthenium-Catalyzed Transfer Hydrogenation of this compound.

EntryProductCatalyst (mol%)H-DonorSolventTemp (°C)Time (h)Yield (%)Selectivity
14-Methyl-pentane[RuCl₂(p-cymene)]₂ / DTBM-SEGPHOS (2.5/5)p-Formaldehyde/H₂OToluene1002495>99% Alkane
2(E)-4-Methyl-2-pentene[Ru(PPh₃)₃CO(Cl)H] (2.5)IsopropanolTHF801288>95% (E)-Alkene
3(Z)-4-Methyl-2-pentene[Cp*RuCl]₄ (1)Formic Acid/TriethylamineDichloromethane40690>98% (Z)-Alkene

Note: The data presented are representative values based on reactions with similar internal alkynes and are intended for illustrative purposes.

Experimental Protocol

General Procedure for Complete Transfer Hydrogenation to Alkane: [5][6]

  • In a sealed tube, combine this compound (0.5 mmol), [RuCl₂(p-cymene)]₂ (0.0125 mmol, 2.5 mol%), and DTBM-SEGPHOS (0.025 mmol, 5 mol%).

  • Add paraformaldehyde (5 mmol) as the hydrogen source.

  • Add toluene (2 mL) and water (1 mL).

  • Seal the tube and heat the mixture at 100 °C for 24 hours.

  • After cooling to room temperature, extract the mixture with diethyl ether (3 x 10 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to yield 4-methyl-pentane.

Visualization

CH_Activation_Annulation Ru_II Ru(II) Catalyst Ruthenacycle Ruthenacycle Intermediate Ru_II->Ruthenacycle C-H Activation Arene Arene-DG (DG = Directing Group) Arene->Ruthenacycle Alkyne This compound Insertion_Product Alkyne Insertion Intermediate Alkyne->Insertion_Product Ruthenacycle->Insertion_Product Alkyne Insertion Product Annulated Product Insertion_Product->Product Reductive Elimination Oxidant Oxidant (e.g., Cu(OAc)₂) Insertion_Product->Oxidant Product->Ru_II Catalyst Regeneration Oxidant->Ru_II Enyne_Metathesis_Mechanism Ru_Carbene [Ru]=CH₂ Metallacyclobutene Ruthenacyclobutene Ru_Carbene->Metallacyclobutene [2+2] vs Alkyne ('Yne-then-Ene') Enyne Enyne Substrate Enyne->Metallacyclobutene Vinyl_Carbene Vinyl Carbene Intermediate Metallacyclobutene->Vinyl_Carbene Retro [2+2] Metallacyclobutane Ruthenacyclobutane Vinyl_Carbene->Metallacyclobutane [2+2] vs Alkene Metallacyclobutane->Ru_Carbene Catalyst Regeneration Product 1,3-Diene Product Metallacyclobutane->Product Retro [2+2]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-2-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Methyl-2-pentyne synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two main synthetic routes to this compound are:

  • Dehydrohalogenation of a dihalide: This method involves the double elimination of a hydrogen halide from a vicinal or geminal dihalide, such as 2,3-dichloro-4-methylpentane, using a strong base.

  • Alkylation of a terminal alkyne: This approach involves the deprotonation of a terminal alkyne, like propyne (B1212725), to form a nucleophilic acetylide anion, which then undergoes an SN2 reaction with an appropriate alkyl halide, such as isopropyl bromide.

Q2: Which synthesis method generally provides a higher yield for this compound?

A2: The dehydrohalogenation of a dihalide is often a more reliable method for achieving higher yields of this compound.[1] The alkylation of propyne with a secondary alkyl halide like isopropyl bromide is prone to a competing E2 elimination reaction, which can significantly reduce the yield of the desired product.[2][3][4]

Q3: What are the common precursors for the dehydrohalogenation synthesis?

A3: The typical precursors are vicinal dihalides, such as 2,3-dibromo-4-methylpentane (B13787676) or 2,3-dichloro-4-methylpentane. These are commonly synthesized by the halogenation of 4-methyl-2-pentene (B213027). Geminal dihalides can also be used.

Q4: What are the expected byproducts in the synthesis of this compound?

A4: In the dehydrohalogenation synthesis, common byproducts include the isomeric alkyne, 4-methyl-1-pentyne (B1581292), and allenes (e.g., 4-methyl-1,2-pentadiene).[1] In the alkylation of propyne, the primary byproduct is propene, resulting from the E2 elimination of the alkyl halide.[2][4]

Troubleshooting Guides

Low Yield in Dehydrohalogenation Synthesis
Symptom Possible Cause Recommended Solution
Low conversion of dihalide Incomplete reaction due to insufficient base or inadequate reaction time/temperature.Increase the molar ratio of the base to the dihalide (a 2:1 ratio is minimally required for the double elimination). Ensure the reaction temperature is within the optimal range (e.g., 40-120°C when using an alkoxide in DMSO) and allow for sufficient reaction time.[1]
Significant amount of vinyl halide intermediate detected Incomplete second dehydrohalogenation.This can occur if the reaction conditions are not vigorous enough for the second elimination, which is often slower than the first. Consider using a stronger base or increasing the reaction temperature.
High proportion of 4-methyl-1-pentyne (terminal alkyne) byproduct The strong base can cause isomerization of the desired internal alkyne to the thermodynamically less stable terminal alkyne.This isomerization can sometimes be reversed. The patent literature suggests that the mixture of isomers can be treated to isomerize the terminal alkyne to the more stable internal alkyne.[1] Careful control of reaction time and temperature can also minimize this side reaction.
Presence of allene (B1206475) byproducts Elimination of protons from adjacent carbons can lead to the formation of allenes.The choice of base and solvent can influence the product distribution. Using a bulky base may favor the formation of the less sterically hindered terminal alkyne, which could then isomerize. The use of DMSO as a solvent has been shown to improve the yield of the target alkyne.[1]
Low Yield in Alkylation of Propyne Synthesis
Symptom Possible Cause Recommended Solution
Low yield of this compound and detection of propene The acetylide anion is acting as a strong base, causing E2 elimination of the secondary alkyl halide (isopropyl bromide) instead of the desired SN2 substitution.[2][3][4]This is a significant challenge with secondary alkyl halides. Lowering the reaction temperature may slightly favor the SN2 reaction. However, due to the inherent competition, this route is often low-yielding. Consider the dehydrohalogenation route for a more efficient synthesis.
Unreacted propyne detected Incomplete deprotonation of propyne to form the acetylide anion.Ensure a sufficiently strong base (e.g., sodium amide in liquid ammonia) is used in an appropriate solvent to fully deprotonate the terminal alkyne.
Unreacted isopropyl bromide detected Inefficient SN2 reaction.As mentioned, the SN2 reaction is competing with E2 elimination. Optimizing reaction time and ensuring the acetylide is fully formed before the addition of the alkyl halide may offer marginal improvements.

Data Presentation

Table 1: Influence of Reaction Conditions on the Yield of this compound via Dehydrohalogenation

The following data is derived from a patented method for the synthesis of this compound.[1]

Starting MaterialAlkaline Reagent (MeOR)SolventTemperature (°C)Yield of this compound (%)
2,3-dichloro-4-methylpentaneKOHDMSO8065.2
2,3-dichloro-4-methylpentaneNaOHDMSO10058.5
2,3-dichloro-4-methylpentaneCH₃ONaDMSO6070.8
2-chloro-4-methyl-2-pentenetert-C₄H₉OKDMSO4062.3

Note: The reported yields are based on the specific examples cited in the patent document.

Experimental Protocols

General Protocol for Dehydrohalogenation of 2,3-Dichloro-4-methylpentane

This protocol is a generalized procedure based on the principles of double dehydrohalogenation.

  • Preparation of the Dihalide Precursor: 4-methyl-2-pentene is reacted with chlorine (Cl₂) in an inert solvent (e.g., dichloromethane) at low temperature to yield 2,3-dichloro-4-methylpentane. The product should be purified, for example by distillation, before use.

  • Dehydrohalogenation Reaction:

    • In a reaction vessel equipped with a stirrer, condenser, and dropping funnel, a solution of a strong base (e.g., potassium hydroxide (B78521) or sodium methoxide) in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) is prepared. The molar ratio of base to dihalide should be at least 2:1.

    • The purified 2,3-dichloro-4-methylpentane is added dropwise to the base solution.

    • The reaction mixture is heated to a temperature between 40°C and 120°C and stirred for several hours.[1] The progress of the reaction can be monitored by gas chromatography (GC).

  • Work-up and Purification:

    • After the reaction is complete, the mixture is cooled to room temperature and quenched with water.

    • The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).

    • The combined organic layers are washed with water and brine, then dried over an anhydrous drying agent (e.g., magnesium sulfate).

    • The solvent is removed by distillation, and the crude this compound is purified by fractional distillation.

General Protocol for Alkylation of Propyne

This protocol outlines the general steps for the alkylation of a terminal alkyne.

  • Formation of the Acetylide Anion:

    • In a flask equipped for low-temperature reactions, liquid ammonia (B1221849) is condensed.

    • A strong base, such as sodium amide (NaNH₂), is carefully added to the liquid ammonia.

    • Propyne gas is bubbled through the solution, or condensed propyne is added, to form the sodium propynide salt. The completion of this step is often indicated by a color change.

  • SN2 Reaction:

    • Isopropyl bromide is added dropwise to the solution of the acetylide anion while maintaining a low temperature.

    • The reaction is stirred for several hours.

  • Work-up and Purification:

    • The ammonia is allowed to evaporate.

    • The reaction is carefully quenched with water or a saturated ammonium (B1175870) chloride solution.

    • The product is extracted with an organic solvent.

    • The organic layer is washed, dried, and the solvent is removed.

    • The final product is purified by fractional distillation.

Visualizations

Dehydrohalogenation_Pathway cluster_side_reactions Potential Side Reactions 4-Methyl-2-pentene 4-Methyl-2-pentene 2,3-Dichloro-4-methylpentane 2,3-Dichloro-4-methylpentane 4-Methyl-2-pentene->2,3-Dichloro-4-methylpentane + Cl2 2-Chloro-4-methyl-2-pentene 2-Chloro-4-methyl-2-pentene 2,3-Dichloro-4-methylpentane->2-Chloro-4-methyl-2-pentene - HCl (Base) This compound This compound 2-Chloro-4-methyl-2-pentene->this compound - HCl (Strong Base) 4-Methyl-1,2-pentadiene (Allene) 4-Methyl-1,2-pentadiene (Allene) 2-Chloro-4-methyl-2-pentene->4-Methyl-1,2-pentadiene (Allene) Elimination 4-Methyl-1-pentyne 4-Methyl-1-pentyne This compound->4-Methyl-1-pentyne Isomerization

Caption: Synthesis of this compound via Dehydrohalogenation.

Alkylation_Pathway cluster_side_reaction Major Side Reaction Propyne Propyne Propynide Anion Propynide Anion Propyne->Propynide Anion + NaNH2 This compound This compound Propynide Anion->this compound + Isopropyl Bromide (SN2) Propene Propene Propynide Anion->Propene + Isopropyl Bromide (E2 Elimination)

Caption: Synthesis of this compound via Alkyne Alkylation.

Troubleshooting_Logic start Low Yield of this compound synthesis_method Which synthesis method was used? start->synthesis_method dehydro Dehydrohalogenation synthesis_method->dehydro Dehydro. alkylation Alkylation synthesis_method->alkylation Alkyl. dehydro_issue What are the major byproducts? dehydro->dehydro_issue alkylation_issue Is propene a major byproduct? alkylation->alkylation_issue vinyl_halide Vinyl Halide Intermediate dehydro_issue->vinyl_halide Vinyl Halide terminal_alkyne 4-Methyl-1-pentyne dehydro_issue->terminal_alkyne Terminal Alkyne allene Allenes dehydro_issue->allene Allene propene_yes Yes alkylation_issue->propene_yes Yes propene_no No alkylation_issue->propene_no No solution1 Increase base strength/temperature vinyl_halide->solution1 solution2 Optimize reaction time/temp or isomerize back terminal_alkyne->solution2 solution3 Adjust base/solvent system allene->solution3 solution4 E2 elimination is competing. Consider dehydrohalogenation route. propene_yes->solution4 solution5 Check for incomplete deprotonation of propyne. propene_no->solution5

Caption: Troubleshooting Logic for Low Yield of this compound.

References

Technical Support Center: Dehydrohalogenation of 4-methyl-2,3-dihalopentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the dehydrohalogenation of 4-methyl-2,3-dihalopentane to synthesize 4-methyl-2-pentyne. This guide addresses common side reactions and offers solutions to optimize experimental outcomes.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low yield of this compound Incomplete reaction due to insufficient base strength or quantity.The double dehydrohalogenation of a vicinal dihalide is a two-step process, with the second elimination from the vinyl halide intermediate requiring a stronger base.[1][2] Consider using a stronger base such as sodium amide (NaNH₂) in liquid ammonia.[3][4] Ensure at least two equivalents of the base are used for the double elimination.
Reaction conditions are not optimal (temperature, time).Reactions with weaker bases like potassium hydroxide (B78521) (KOH) often necessitate higher temperatures to proceed to completion.[3] Monitor the reaction progress using techniques like TLC or GC-MS to ensure the disappearance of the starting material and the intermediate vinyl halide.
Formation of significant amounts of 4-methyl-1-pentyne (B1581292) (terminal alkyne) Use of a very strong, sterically unhindered base at low temperatures.To favor the formation of the internal alkyne (this compound, the thermodynamic product), consider using a weaker base like alcoholic KOH at elevated temperatures. These conditions can also promote the isomerization of any initially formed 4-methyl-1-pentyne to the more stable internal alkyne.[3]
Presence of allenes (4-methyl-1,2-pentadiene and 4-methyl-2,3-pentadiene) in the product mixture Isomerization of the alkyne product.Allenes can be formed as intermediates in the base-catalyzed isomerization of alkynes.[3] To minimize allene (B1206475) formation, carefully control the reaction time and temperature. The use of sodium amide at lower temperatures to form the acetylide salt of a terminal alkyne can sometimes prevent further isomerization.
Formation of substitution products (e.g., alcohols, ethers) Competing nucleophilic substitution (SN2) reactions.Dehydrohalogenation is an elimination reaction that competes with substitution. To favor elimination, use a strong, sterically hindered base such as potassium tert-butoxide. Performing the reaction at higher temperatures also generally favors elimination over substitution.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products to expect during the dehydrohalogenation of 4-methyl-2,3-dihalopentane?

A1: The primary side products are the isomeric alkyne, 4-methyl-1-pentyne, and allenes, specifically 4-methyl-1,2-pentadiene (B14711112) and 4-methyl-2,3-pentadiene.[5]

Q2: How can I control the regioselectivity to favor the formation of the internal alkyne (this compound) over the terminal alkyne (4-methyl-1-pentyne)?

A2: The formation of the more substituted internal alkyne (Zaitsev product) is generally favored under thermodynamic control. This can be achieved by using a strong base like potassium hydroxide in ethanol (B145695) at elevated temperatures.[3] Weaker bases can allow for the equilibration of the initially formed kinetic product (terminal alkyne) to the more stable internal isomer.

Q3: What is the mechanism of the dehydrohalogenation of a vicinal dihalide to an alkyne?

A3: The reaction proceeds through two successive E2 (bimolecular elimination) reactions.[1] In the first step, a strong base removes a proton, and a halide is eliminated to form a vinyl halide intermediate. In the second, more difficult step, a second molecule of the base removes a proton from the vinyl halide, leading to the formation of the alkyne.[2]

Q4: Why is a stronger base like sodium amide often recommended for the synthesis of alkynes from dihalides?

A4: The second dehydrohalogenation step, from the vinyl halide to the alkyne, is slower and requires a stronger base than the first elimination.[2] Sodium amide (NaNH₂) is a very strong base that can effectively promote this second elimination, often at lower temperatures than required for KOH.[3]

Q5: Can I use a bulky base like potassium tert-butoxide?

A5: Yes, a bulky base like potassium tert-butoxide is excellent for promoting elimination over substitution. In the context of forming an alkyne from a vicinal dihalide, it can be effective. However, its bulkiness might influence the regioselectivity, potentially favoring the formation of the less sterically hindered terminal alkyne (Hofmann product).

Data Presentation

Table 1: Product Distribution in the Dehydrohalogenation of 4-methyl-2,3-dihalopentane under Specific Conditions

Starting MaterialBase/Solvent/TemperatureThis compound (Yield)Side Products (Combined Yield)Reference
Chloro and bromo derivatives of 4-methyl-2-penteneMeOR (Me=K or Na; R=H, CH₃, or tert-C₄H₉) / DMSO / 40-120 °C55-76%24-45% (4-methyl-1-pentyne, 4-methyl-1,2-pentadiene, 4-methyl-2,3-pentadiene)[5]

Experimental Protocols

Synthesis of this compound from 4-methyl-2,3-dibromopentane

This protocol is adapted from the general procedure for the dehydrohalogenation of vicinal dibromides to alkynes.

Materials:

  • 4-methyl-2,3-dibromopentane

  • Potassium hydroxide (KOH)

  • Ethanol

  • Diethyl ether

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place 4-methyl-2,3-dibromopentane and a solution of potassium hydroxide in ethanol (approximately 3 equivalents of KOH).

  • Reaction: Heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reflux is typically maintained for several hours.

  • Workup: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

  • Extraction: Pour the reaction mixture into a separatory funnel containing water and diethyl ether. Shake the funnel vigorously and allow the layers to separate.

  • Washing: Collect the organic layer and wash it sequentially with water and then with a saturated sodium chloride solution.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation to isolate this compound from any remaining starting material, intermediates, and side products.

Mandatory Visualization

Dehydrohalogenation_Pathways cluster_start Starting Material cluster_intermediate Intermediate cluster_products Products cluster_conditions Reaction Conditions Influence start 4-methyl-2,3-dihalopentane vinyl_halide Vinyl Halide Intermediate start->vinyl_halide -HX (E2) internal_alkyne This compound (Thermodynamic Product) vinyl_halide->internal_alkyne -HX (E2) (Zaitsev) terminal_alkyne 4-methyl-1-pentyne (Kinetic Product) vinyl_halide->terminal_alkyne -HX (E2) (Hofmann) allenes Allenes (Isomerization Products) internal_alkyne->allenes Isomerization terminal_alkyne->internal_alkyne Isomerization (e.g., high temp, weaker base) terminal_alkyne->allenes Isomerization strong_base Strong, Bulky Base (e.g., t-BuOK) strong_base->terminal_alkyne Favors strong_unhindered_base Strong, Unhindered Base (e.g., NaNH2) strong_unhindered_base->terminal_alkyne Favors weaker_base_heat Weaker Base + Heat (e.g., KOH/EtOH) weaker_base_heat->internal_alkyne Favors

Caption: Reaction pathways in the dehydrohalogenation of 4-methyl-2,3-dihalopentane.

References

Technical Support Center: Purification of 4-Methyl-2-pentyne by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4-methyl-2-pentyne via fractional distillation.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of pure this compound?

A1: The literature boiling point of this compound is typically in the range of 71-73 °C at atmospheric pressure.[1]

Q2: My distillation is complete, but the product is still impure. What are the common contaminants?

A2: Impurities in synthetically prepared this compound often depend on the synthetic route. Common impurities can include isomeric byproducts such as 4-methyl-1-pentyne (B1581292) and 4-methyl-1,2-pentadiene, especially if a dehydrohalogenation route is used.[2][3] Unreacted starting materials or high-boiling point solvents like dimethyl sulfoxide (B87167) (DMSO) may also be present.[4][5][6]

Q3: The temperature of my distillation is fluctuating and not holding steady. What could be the cause?

A3: Temperature fluctuations during distillation can be attributed to several factors:

  • Inconsistent heating: Ensure the heating mantle is providing steady and uniform heat.

  • Superheating: The absence of boiling chips or a stir bar can lead to bumping and uneven boiling.

  • Channelling in the column: The packing in the fractionating column may not be uniform, leading to inefficient vapor-liquid equilibrium.

  • Azeotrope formation: Although not commonly reported for this compound, the presence of an azeotrope with a contaminant could cause the boiling point to deviate from the expected value.

Q4: I am observing a very slow distillation rate, or the compound is not distilling over at the expected temperature. What should I do?

A4: A slow or stalled distillation can be due to:

  • Insufficient heating: The temperature of the heating mantle may be too low.

  • Poor insulation: The fractionating column should be well-insulated to maintain the temperature gradient.

  • System leaks: Check all glassware joints for a proper seal to ensure the system is airtight.

  • Incorrect thermometer placement: The thermometer bulb must be positioned correctly in the distillation head to accurately measure the temperature of the vapor that is entering the condenser.

Q5: What is "flooding" in a fractionating column and how can I prevent it?

A5: Flooding is a condition where an excessive amount of condensate accumulates in the fractionating column, obstructing the upward flow of vapor. This is often caused by too high a heating rate. To prevent flooding, apply heat gradually and ensure a slow and steady distillation rate. If flooding occurs, reduce the heat and allow the excess liquid to drain back into the distilling flask before resuming at a lower heating rate.[7][8]

Data Presentation

The following table summarizes the boiling points of this compound and its potential impurities, which is crucial for planning the fractional distillation process.

CompoundMolecular FormulaBoiling Point (°C)Notes
This compound C₆H₁₀71-73 Product [1]
4-Methyl-1-pentyneC₆H₁₀61-62Isomeric impurity with a lower boiling point.[9][10]
4-Methyl-1,2-pentadieneC₆H₁₀~70-80Isomeric impurity with a likely similar boiling point.
Dimethyl Sulfoxide (DMSO)C₂H₆OS189High-boiling point solvent.[4][5][6]

Experimental Protocol: Fractional Distillation of this compound

This protocol outlines a general procedure for the purification of this compound.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Boiling chips or magnetic stir bar and stir plate

  • Clamps and stands

  • Insulating material (e.g., glass wool or aluminum foil)

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood.

    • Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.

    • Connect the fractionating column to the flask.

    • Place the distillation head on top of the column and insert a thermometer. The top of the thermometer bulb should be level with the side arm of the distillation head leading to the condenser.

    • Attach the condenser and connect the cooling water, with water entering at the lower inlet and exiting at the upper outlet.

    • Position a receiving flask at the end of the condenser.

    • Insulate the fractionating column and the distillation head with glass wool or aluminum foil to minimize heat loss.

  • Distillation:

    • Begin heating the round-bottom flask gently with the heating mantle.

    • Observe the vapor rising slowly through the fractionating column. A "ring" of condensing vapor should be seen moving up the column.

    • The temperature will rise and should stabilize at the boiling point of the most volatile component (likely 4-methyl-1-pentyne if present). Collect this first fraction in a separate receiving flask.

    • Once the first fraction has been collected, the temperature may drop slightly before rising again.

    • As the temperature approaches the boiling point of this compound (71-73 °C), change to a clean receiving flask to collect the main product fraction.

    • Maintain a slow and steady distillation rate (approximately 1-2 drops per second) for optimal separation. The temperature should remain constant during the collection of the pure fraction.

    • If the temperature begins to rise significantly above 73 °C or drops, stop collecting the main fraction. This indicates that the desired product has been distilled.

    • Allow the apparatus to cool completely before disassembling.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the fractional distillation of this compound.

References

Technical Support Center: Purification of Commercial 4-Methyl-2-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in purifying commercial 4-Methyl-2-pentyne. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound is often synthesized via dehydrohalogenation of precursors like 2-chloro-4-methyl-2-pentene. This process can lead to the formation of several isomeric impurities. The most common impurities are:

Q2: What is the most straightforward method for purifying this compound?

A2: For separating this compound from its common, lower-boiling isomeric impurity, 4-methyl-1-pentyne, fractional distillation is the most direct and widely applicable method. This technique is effective when the boiling points of the components differ sufficiently, as is the case here.

Q3: The boiling points of my impurities are very close to my product. What are my options?

A3: When fractional distillation is insufficient due to very close boiling points, more advanced techniques are required:

  • Extractive Distillation: This method involves adding a high-boiling solvent to the mixture to alter the relative volatilities of the components, making them easier to separate by distillation.[1][2]

  • Preparative Gas Chromatography (Prep GC): This is a highly effective technique for isolating pure compounds, even with very similar boiling points. It offers high resolution and is suitable for obtaining small to moderate quantities of highly pure material.[3][4]

Troubleshooting Guides

Fractional Distillation

Issue 1: Poor separation of isomers.

  • Possible Cause: Insufficient column efficiency.

  • Solution:

    • Increase the length of the fractionating column.

    • Use a more efficient column packing material (e.g., structured packing or higher surface area random packing) to increase the number of theoretical plates.

    • Increase the reflux ratio to allow for more vaporization-condensation cycles, which enhances separation. A slower distillation rate often improves purity.[5]

  • Possible Cause: Inconsistent heating.

  • Solution:

    • Use a heating mantle with a stirrer to ensure smooth and uniform boiling.[6]

    • Wrap the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a consistent temperature gradient.[5]

Issue 2: Product is contaminated with azeotropes.

  • Possible Cause: Formation of a constant boiling point mixture with an impurity.

  • Solution:

    • Consider using extractive distillation. The addition of a suitable solvent can break the azeotrope, allowing for separation.

General Purification Challenges

Issue 3: Presence of persistent allene (B1206475) impurities.

  • Possible Cause: Allenes often have boiling points very close to the corresponding alkynes, making separation by distillation difficult.

  • Solution:

    • Chemical Treatment: For terminal alkynes mixed with allenes, treatment with a solution of cuprous chloride (CuCl) in ammonia (B1221849) can selectively precipitate the alkyne as a copper salt, which can then be filtered off. The alkyne can be regenerated by treatment with acid. This method is not suitable for internal alkynes like this compound.[7]

    • Chromatography: Chromatography on silica (B1680970) gel impregnated with silver nitrate (B79036) (AgNO₃) can be an effective method for separating internal alkynes from allenes. The silver ions interact differently with the pi bonds of the alkyne and allene, allowing for separation.

Issue 4: Low recovery of the purified product.

  • Possible Cause: Product loss during transfers or due to volatility.

  • Solution:

    • Minimize the number of transfers between flasks.

    • When removing solvents using a rotary evaporator, use a lower vacuum and a slightly warmer water bath to prevent co-distillation of the volatile product.[8]

    • For highly volatile compounds, cooling the receiving flask during distillation can improve recovery.[5]

Data Presentation

Table 1: Boiling Points of this compound and Common Impurities

CompoundCAS NumberMolecular FormulaBoiling Point (°C)
This compound21020-27-9C₆H₁₀71-73[8]
4-Methyl-1-pentyne7154-75-8C₆H₁₀61-62
4-Methyl-1,2-pentadiene13643-05-5C₆H₁₀~70-80 (estimated)
4-Methyl-1,3-pentadiene926-56-7C₆H₁₀75-77[9]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

Objective: To separate this compound from lower-boiling impurities, primarily 4-methyl-1-pentyne.

Materials:

  • Commercial this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column with at least 10 theoretical plates)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle with a magnetic stirrer

  • Boiling chips or magnetic stir bar

  • Clamps and stands

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Place the commercial this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.

  • Begin heating the flask gently.

  • As the mixture begins to boil, observe the vapor rising through the fractionating column.

  • Maintain a slow and steady distillation rate (approximately 1-2 drops per second).

  • Monitor the temperature at the distillation head. The initial fraction will be enriched in the lower-boiling impurity (4-methyl-1-pentyne, bp 61-62 °C). Collect this forerun in a separate receiving flask.

  • Once the temperature begins to rise and stabilizes at the boiling point of this compound (71-73 °C), change to a clean receiving flask to collect the purified product.

  • Continue distillation until a small amount of liquid remains in the distillation flask. Do not distill to dryness.

  • Allow the apparatus to cool before disassembly.

  • Analyze the purity of the collected fractions using Gas Chromatography (GC).

Protocol 2: Purity Analysis by Gas Chromatography (GC-FID)

Objective: To determine the purity of this compound and quantify impurities.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for hydrocarbon analysis (e.g., DB-1, HP-5, or a polar column like DB-WAX for better separation of polar impurities).

Typical GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes

    • Ramp: Increase to 150 °C at a rate of 10 °C/minute

    • Hold: 5 minutes at 150 °C

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Split Ratio: 50:1 (can be adjusted based on sample concentration)

  • Injection Volume: 1 µL

Sample Preparation:

  • Dilute a small amount of the this compound sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Inject the sample into the GC.

  • Identify the peaks by comparing their retention times to those of pure standards if available. Purity can be estimated by the area percent method.

Visualizations

Purification_Workflow cluster_0 Initial Assessment cluster_1 Purification Strategy cluster_2 Final Product CommercialProduct Commercial this compound GC_Analysis_Initial GC Purity Analysis CommercialProduct->GC_Analysis_Initial Sample FractionalDistillation Fractional Distillation GC_Analysis_Initial->FractionalDistillation Boiling Point Difference >10°C ExtractiveDistillation Extractive Distillation GC_Analysis_Initial->ExtractiveDistillation Close Boiling Points / Azeotrope PrepGC Preparative GC GC_Analysis_Initial->PrepGC High Purity Required GC_Analysis_Final Final Purity Verification FractionalDistillation->GC_Analysis_Final Purified Fractions ExtractiveDistillation->GC_Analysis_Final Purified Fractions PrepGC->GC_Analysis_Final Isolated Fractions PureProduct Pure this compound GC_Analysis_Final->PureProduct Meets Purity Specs

Caption: Decision workflow for selecting a purification method for this compound.

Troubleshooting_Fractional_Distillation Start Poor Separation Cause1 Insufficient Column Efficiency Start->Cause1 Cause2 Inconsistent Heating Start->Cause2 Cause3 Distillation Rate Too Fast Start->Cause3 Solution1a Increase Column Length Cause1->Solution1a Solution1b Use More Efficient Packing Cause1->Solution1b Solution2 Use Heating Mantle with Stirring & Insulate Cause2->Solution2 Solution3 Reduce Heating Rate & Increase Reflux Ratio Cause3->Solution3

Caption: Troubleshooting guide for poor separation in fractional distillation.

References

Optimizing reaction conditions for the polymerization of 4-Methyl-2-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the polymerization of 4-methyl-2-pentyne. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst systems for the polymerization of this compound?

A1: The most frequently employed catalyst systems are based on transition metals, particularly niobium, tantalum, and tungsten halides. These are used in conjunction with an organometallic cocatalyst. Common examples include:

Q2: Why is my polymerization of this compound resulting in a low yield?

A2: Low yields can stem from several factors. Due to the steric hindrance of the isopropyl group in this compound, the monomer has lower reactivity compared to linear internal alkynes. Other potential causes include:

  • Catalyst deactivation: The catalyst can be deactivated by impurities in the monomer, solvent, or reaction atmosphere (e.g., moisture, oxygen).

  • Suboptimal reaction conditions: Incorrect temperature, monomer concentration, or catalyst/cocatalyst ratios can lead to poor conversion.

  • Monomer purity: Impurities in the this compound monomer can inhibit the polymerization process.

Q3: I'm observing a low molecular weight and broad polydispersity in my resulting poly(this compound). What could be the cause?

A3: Achieving high molecular weight and narrow polydispersity can be challenging. Potential reasons for suboptimal results include:

  • Chain transfer reactions: Impurities or the cocatalyst itself can act as chain transfer agents, terminating the growing polymer chain prematurely.

  • Side reactions: Undesired side reactions can lead to the formation of oligomers and a broader distribution of chain lengths.

  • Inadequate monomer to catalyst ratio: A higher monomer to catalyst ratio generally favors the formation of higher molecular weight polymers.

  • Polymer precipitation: If the growing polymer chain becomes insoluble in the reaction solvent, its growth will be terminated.

Q4: How can I purify the this compound monomer before polymerization?

A4: Monomer purity is critical for successful polymerization. A common method for synthesizing and purifying this compound is through the dehydrohalogenation of a suitable halogenated precursor. Subsequent purification can be achieved by distillation to remove any byproducts or starting materials.

Q5: What is the best way to purify the final poly(this compound) and remove catalyst residues?

A5: After the polymerization, the polymer is typically precipitated by adding the reaction mixture to a non-solvent, such as methanol (B129727). The precipitated polymer can then be collected by filtration, washed with fresh non-solvent to remove residual catalyst and unreacted monomer, and dried under vacuum.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Polymer Yield Impure monomerPurify the this compound monomer by distillation before use.
Inactive catalystEnsure the catalyst and cocatalyst are handled under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation by air or moisture. Use freshly opened or properly stored reagents.
Incorrect reaction temperatureMost polymerizations of this compound are reported at 25°C. Deviations from the optimal temperature can significantly impact yield.[2]
Suboptimal catalyst/cocatalyst ratioThe ratio of the cocatalyst to the transition metal catalyst is crucial. For the NbCl₅/Et₃SiH system, a 1:1 ratio has been reported to be effective.[2]
Low Molecular Weight High catalyst concentrationDecrease the catalyst concentration relative to the monomer concentration (increase the [Monomer]/[Catalyst] ratio). A ratio of 50 has been used successfully.[2]
Presence of chain transfer agentsEnsure all reagents and solvents are of high purity and free from water and other potential chain transfer agents.
Premature precipitation of the polymerChoose a solvent in which the polymer is soluble. Cyclohexane and toluene (B28343) are commonly used.[1]
Broad Polydispersity Multiple active speciesThe formation of different active catalyst species can lead to a broad molecular weight distribution. Ensure proper mixing and activation of the catalyst system before adding the monomer.
Side reactionsOptimize reaction conditions (temperature, concentration) to minimize side reactions.
Inconsistent Results Variability in reagent qualityUse reagents from the same batch for a series of experiments to ensure consistency.
Poor control of reaction atmosphereUse robust Schlenk line or glovebox techniques to maintain an inert atmosphere throughout the experiment.

Experimental Protocols

Detailed Methodology for Polymerization using NbCl₅/Et₃SiH

This protocol is based on established literature for the polymerization of this compound.[2]

Materials:

  • This compound (purified by distillation)

  • Niobium pentachloride (NbCl₅)

  • Triethylsilane (Et₃SiH)

  • Cyclohexane (anhydrous, freshly distilled)

  • Methanol

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Reaction Setup: All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon. The reaction should be performed under an inert atmosphere.

  • Catalyst Solution Preparation: In a Schlenk flask, prepare a solution of NbCl₅ in cyclohexane.

  • Cocatalyst Addition: To the stirred catalyst solution, add the Et₃SiH cocatalyst. The molar ratio of [Cocatalyst]/[Catalyst] should be 1.[2] Allow the mixture to stir for a short period to ensure activation.

  • Monomer Addition: Add the purified this compound monomer to the activated catalyst solution. The reaction parameters should be set as follows:

    • [Monomer]/[Catalyst] = 50[2]

    • Initial Monomer Concentration [Monomer]₀ = 1 mol/L[2]

  • Polymerization: Maintain the reaction temperature at 25°C and allow the polymerization to proceed with vigorous stirring.

  • Termination and Precipitation: After the desired reaction time, terminate the polymerization by pouring the viscous reaction mixture into a large excess of methanol.

  • Purification: The precipitated poly(this compound) will appear as a white solid. Collect the polymer by filtration.

  • Washing: Wash the collected polymer multiple times with fresh methanol to remove any remaining catalyst residues and unreacted monomer.

  • Drying: Dry the purified polymer under vacuum until a constant weight is achieved.

Data Presentation

Table 1: Summary of Reaction Conditions for this compound Polymerization

Catalyst System[Monomer]/[Catalyst][Cocatalyst]/[Catalyst][Monomer]₀ (mol/L)Temperature (°C)SolventReference
NbCl₅/Et₃SiH501125Cyclohexane[2]
WCl₆/Ph₃Bi500.3125Not Specified[2]

Visualizations

Experimental_Workflow Experimental Workflow for Polymerization reagent_prep Reagent Preparation (Inert Atmosphere) catalyst_sol Prepare NbCl₅ Solution in Cyclohexane reagent_prep->catalyst_sol cocatalyst_add Add Et₃SiH Cocatalyst catalyst_sol->cocatalyst_add activation Catalyst Activation cocatalyst_add->activation monomer_add Add this compound activation->monomer_add polymerization Polymerization (25°C) monomer_add->polymerization termination Terminate with Methanol polymerization->termination filtration Filter Precipitated Polymer termination->filtration washing Wash with Methanol filtration->washing drying Dry Under Vacuum washing->drying characterization Polymer Characterization (GPC, NMR) drying->characterization

Caption: A flowchart of the experimental workflow for the polymerization of this compound.

Troubleshooting_Low_Yield Troubleshooting: Low Polymer Yield start Low Polymer Yield check_purity Check Monomer and Solvent Purity start->check_purity check_atmosphere Verify Inert Reaction Atmosphere start->check_atmosphere check_conditions Review Reaction Conditions start->check_conditions solution_purity Purify Monomer/ Solvent by Distillation check_purity->solution_purity Impurities Detected solution_atmosphere Improve Inert Gas Technique (Schlenk/Glovebox) check_atmosphere->solution_atmosphere Air/Moisture Leak Suspected solution_conditions Optimize Temp., Ratios, & Concentration check_conditions->solution_conditions Conditions Suboptimal

Caption: A logical diagram for troubleshooting low polymer yield in the synthesis of poly(this compound).

References

Troubleshooting low conversion rates in 4-Methyl-2-pentyne reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methyl-2-pentyne. The following sections detail common issues and solutions for key reactions involving this internal alkyne.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block in organic synthesis. The most common reactions include:

  • Hydration: The addition of water across the triple bond to form ketones.

  • Hydrogenation: The reduction of the triple bond to form either a cis-alkene or an alkane.

  • Coupling Reactions (e.g., Sonogashira, Stille): The formation of new carbon-carbon bonds by reacting with various organic halides or organometallic reagents.

Q2: Why is steric hindrance a significant factor in reactions with this compound?

A2: The isopropyl group adjacent to the alkyne functionality in this compound creates steric bulk. This can hinder the approach of reagents to the triple bond, potentially leading to lower reaction rates or requiring more forcing conditions compared to less hindered alkynes.

Q3: How can I purify the products of this compound reactions?

A3: Purification methods depend on the specific product and impurities. Common techniques include:

  • Distillation: Effective for separating volatile products like 4-Methyl-2-pentanone from less volatile reagents and byproducts.

  • Column Chromatography: Useful for separating the desired product from side products and unreacted starting materials, especially for less volatile compounds resulting from coupling reactions.

  • Aqueous Work-up: Often used to remove inorganic salts and water-soluble impurities before further purification.

Troubleshooting Guides

Low Conversion in Hydration Reactions

The hydration of this compound, typically catalyzed by mercury(II) sulfate (B86663) in aqueous acid, yields 4-Methyl-2-pentanone. Low conversion rates are a common issue.

Common Causes and Solutions:

Potential Cause Troubleshooting Step Expected Outcome
Inactive Catalyst Use freshly prepared or newly purchased mercury(II) sulfate. Ensure the catalyst has not been exposed to moisture during storage.Improved reaction rate and higher conversion.
Insufficient Acid Ensure the reaction medium is sufficiently acidic. Sulfuric acid is commonly used. The concentration may need to be optimized.Faster protonation of the alkyne and subsequent nucleophilic attack by water.
Low Reaction Temperature Gently heat the reaction mixture. The optimal temperature may vary depending on the specific conditions.Increased reaction kinetics.
Poor Solubility If using a co-solvent to improve solubility, ensure it is miscible with the aqueous phase and does not interfere with the catalyst.Better interaction between reactants, leading to higher conversion.

Experimental Protocol: Mercury(II)-Catalyzed Hydration of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol (B129727) or THF).

  • Reagent Addition: Slowly add a solution of water (1.5 eq), concentrated sulfuric acid (0.1 eq), and mercury(II) sulfate (0.05 eq).

  • Reaction: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature and neutralize the acid with a saturated sodium bicarbonate solution.

  • Extraction: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation to yield 4-Methyl-2-pentanone.

Reaction Workflow: Hydration of this compound

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product This compound This compound Reaction_Vessel Reaction at 60-80°C This compound->Reaction_Vessel H2O, H2SO4, HgSO4 H2O, H2SO4, HgSO4 H2O, H2SO4, HgSO4->Reaction_Vessel Neutralization Neutralize with NaHCO3 Reaction_Vessel->Neutralization Extraction Extract with Et2O Neutralization->Extraction Purification Distillation Extraction->Purification 4-Methyl-2-pentanone 4-Methyl-2-pentanone Purification->4-Methyl-2-pentanone

Caption: Workflow for the hydration of this compound.

Poor Selectivity in Hydrogenation Reactions

The partial hydrogenation of this compound to cis-4-Methyl-2-pentene is a key transformation. The primary challenge is preventing over-reduction to the corresponding alkane, 2-methylpentane.

Common Causes and Solutions:

Potential Cause Troubleshooting Step Expected Outcome
Overly Active Catalyst Use a "poisoned" catalyst like Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate (B1210297) and quinoline) to selectively reduce the alkyne to the alkene.[1]High selectivity for the cis-alkene with minimal alkane formation.
High Hydrogen Pressure Conduct the reaction at or slightly above atmospheric pressure. High pressures favor complete saturation.Reduced rate of over-hydrogenation.
Prolonged Reaction Time Monitor the reaction closely by GC-MS and stop it as soon as the starting material is consumed.Prevents the hydrogenation of the newly formed alkene.
Incorrect Temperature Perform the hydrogenation at room temperature. Higher temperatures can increase the rate of over-reduction.Improved selectivity for the desired alkene.

Quantitative Data: Hydrogenation of this compound with Lindlar's Catalyst

Catalyst Loading (mol%)H₂ Pressure (atm)Temperature (°C)Reaction Time (h)cis-4-Methyl-2-pentene Yield (%)2-Methylpentane (%)
51252>95<5
55252~80~20
21254>90<10
51501~85~15

Experimental Protocol: Selective Hydrogenation to cis-4-Methyl-2-pentene

  • Catalyst Preparation: In a two-neck round-bottom flask, suspend Lindlar's catalyst (5 mol%) in a suitable solvent (e.g., methanol or ethyl acetate).

  • Hydrogen Atmosphere: Evacuate the flask and backfill with hydrogen gas (using a balloon). Repeat this process three times.

  • Substrate Addition: Add a solution of this compound (1.0 eq) in the same solvent to the flask.

  • Reaction: Stir the mixture vigorously under a hydrogen atmosphere at room temperature. Monitor the reaction progress by GC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure. The crude product is often pure enough for subsequent steps, but can be further purified by distillation if necessary.

Reaction Mechanism: Catalytic Hydrogenation

G cluster_reaction Catalytic Cycle Alkyne This compound Adsorption Adsorption of Alkyne and H₂ Alkyne->Adsorption Catalyst Pd Catalyst Surface H_Addition1 First H Addition Catalyst->H_Addition1 H2 H₂ H2->Adsorption Adsorption->Catalyst Alkene_Intermediate Adsorbed Alkene H_Addition1->Alkene_Intermediate H_Addition2 Second H Addition Alkene_Intermediate->H_Addition2 Desorption Desorption of cis-Alkene H_Addition2->Desorption cis_Alkene cis-4-Methyl-2-pentene Desorption->cis_Alkene

Caption: Mechanism of syn-hydrogenation on a catalyst surface.

Low Yield in Coupling Reactions (e.g., Sonogashira, Stille)

Sonogashira and Stille couplings are powerful methods for forming C-C bonds with this compound. However, these reactions can suffer from low yields due to various factors.

Common Causes and Solutions:

Potential Cause Troubleshooting Step Expected Outcome
Catalyst Deactivation Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly prepared catalysts.Maintained catalyst activity throughout the reaction.
Homocoupling Side Reaction In Sonogashira coupling, use a copper(I) co-catalyst to minimize the homocoupling of the alkyne (Glaser coupling). In Stille coupling, ensure the stoichiometry is carefully controlled.Increased yield of the desired cross-coupled product.
Inefficient Transmetalation For Stille reactions, the addition of a copper(I) salt can accelerate the transmetalation step. For Sonogashira, ensure the base is appropriate to facilitate the formation of the copper acetylide.Faster reaction rates and higher yields.[2]
Steric Hindrance For highly hindered substrates, a more active catalyst system (e.g., using more electron-rich and bulky phosphine (B1218219) ligands) or higher reaction temperatures may be necessary.Overcoming the steric barrier to facilitate the coupling.

Experimental Protocol: Sonogashira Coupling of this compound with Iodobenzene (B50100)

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add iodobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

  • Solvent and Base: Add anhydrous triethylamine (B128534) as both the solvent and the base.

  • Alkyne Addition: Add this compound (1.2 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature and monitor the reaction by TLC or GC-MS.

  • Work-up: Once complete, dilute the reaction mixture with diethyl ether and filter to remove the ammonium (B1175870) salts.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.

Logical Relationship: Troubleshooting Coupling Reactions

G Low_Yield Low Yield in Coupling Reaction Catalyst_Deactivation Catalyst Deactivation Low_Yield->Catalyst_Deactivation Homocoupling Homocoupling Side Reaction Low_Yield->Homocoupling Slow_Transmetalation Slow Transmetalation Low_Yield->Slow_Transmetalation Steric_Hindrance Steric Hindrance Low_Yield->Steric_Hindrance Solution1 Use Anhydrous Conditions & Fresh Catalyst Catalyst_Deactivation->Solution1 Solution2 Add Cu(I) Co-catalyst (Sonogashira) Control Stoichiometry (Stille) Homocoupling->Solution2 Solution3 Add Cu(I) Salt (Stille) Optimize Base (Sonogashira) Slow_Transmetalation->Solution3 Solution4 Use More Active Ligand Increase Temperature Steric_Hindrance->Solution4

Caption: Troubleshooting logic for low-yield coupling reactions.

References

Technical Support Center: Synthesis and Analysis of 4-Methyl-2-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the synthesis of 4-methyl-2-pentyne and the identification of byproducts using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound? A1: The most prevalent laboratory synthesis method is the double dehydrohalogenation of a suitable dihalide precursor.[1][2] This typically involves reacting a vicinal dihalide (e.g., 2,3-dibromo-4-methylpentane) or a geminal dihalide with a strong base, such as sodium amide (NaNH₂) in a suitable solvent like liquid ammonia (B1221849) or an inert high-boiling point ether.[3][4] These dihalide precursors can often be synthesized from alkenes like 4-methyl-2-pentene.[1][5]

Q2: Why is a strong base like sodium amide (NaNH₂) necessary for the synthesis? A2: The dehydrohalogenation reaction to form an alkyne involves two successive E2 elimination steps. The second elimination, which forms the carbon-carbon triple bond from a vinylic halide intermediate, is particularly difficult and requires a very strong base to proceed at a reasonable rate.[2][3] Weaker bases like hydroxide (B78521) or alkoxides are generally not effective enough to ensure a good yield.[2]

Q3: What is the primary role of GC-MS in this experiment? A3: GC-MS is a critical analytical technique used to separate, identify, and quantify the components of the reaction mixture.[6] Gas chromatography (GC) separates the desired product, this compound, from unreacted starting materials, solvents, and any byproducts. Mass spectrometry (MS) then provides mass fragmentation patterns for each separated component, allowing for their structural identification.

Q4: Can isomerization of the alkyne product occur during synthesis? A4: Yes, isomerization is a common side reaction in alkyne synthesis when using strong bases.[7] An internal alkyne like this compound can isomerize to a terminal alkyne (e.g., 4-methyl-1-pentyne) or other positional isomers. This process, sometimes referred to as the "alkyne zipper reaction," is driven by the strong basic conditions.[8]

Troubleshooting Guide

Problem 1: Low or no yield of this compound.

  • Possible Cause 1: Inactive Base. The strong base (e.g., sodium amide) may have degraded due to exposure to moisture or air.

    • Solution: Use fresh, properly stored sodium amide. Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Possible Cause 2: Insufficient Reaction Temperature or Time. The double elimination reaction may require elevated temperatures to proceed to completion.

    • Solution: Consult literature for the specific dihalide precursor being used and ensure the reaction is heated appropriately for a sufficient duration.

  • Possible Cause 3: Insufficient Base. If a terminal alkyne is transiently formed, an extra equivalent of base can be consumed due to the acidity of the terminal alkyne proton.[4]

    • Solution: Use at least two, and often up to three, equivalents of the strong base to ensure the reaction goes to completion.[2]

Problem 2: The GC-MS analysis shows multiple peaks with the same mass-to-charge ratio as the product.

  • Possible Cause: Isomerization. The strong base used in the synthesis has likely caused the this compound to isomerize into other C₆H₁₀ alkynes, such as 4-methyl-1-pentyne (B1581292) or 2,2-dimethyl-3-butyne.[7][9]

    • Solution: Minimize reaction time and temperature to reduce the extent of isomerization. Carefully analyze the mass spectra of each isomeric peak to confirm their identity. The fragmentation patterns of different alkyne isomers will show subtle differences.

Problem 3: A significant peak corresponding to a monohalogenated alkene is observed.

  • Possible Cause: Incomplete Reaction. The reaction has not proceeded to completion, and the vinylic halide intermediate from the first elimination step remains in the mixture.[3]

    • Solution: Increase the reaction time, temperature, or the amount of strong base used to drive the second elimination reaction to completion.

Problem 4: Broad or tailing peaks in the gas chromatogram.

  • Possible Cause 1: Active Sites in the GC System. Polar byproducts or impurities may be interacting with active sites in the GC inlet liner or column.

    • Solution: Use a deactivated inlet liner and a high-quality, low-bleed GC column. Conditioning the column at a high temperature before analysis can also help.[10]

  • Possible Cause 2: Sample Overload. Injecting too concentrated a sample can lead to poor peak shape.

    • Solution: Dilute the sample before injection.

Byproduct Identification Data

The following table summarizes potential byproducts in the synthesis of this compound, which can be identified by GC-MS. (Note: Relative retention times are approximate and depend on the specific GC conditions).

Compound NameMolecular FormulaMolecular Weight ( g/mol )Probable CauseKey m/z Fragments
This compound (Product) C₆H₁₀82.14-82, 67, 53, 41
4-Methyl-1-pentyneC₆H₁₀82.14Isomerization82, 67, 41, 39
4-Methyl-1,2-pentadiene (Allene)C₆H₁₀82.14Isomerization Intermediate82, 67, 55, 41
Vinylic Halide IntermediateC₆H₉XVariesIncomplete Reaction[M]+, [M-X]+, [M-HX]+
4-Methyl-2-penteneC₆H₁₂84.16Over-reduction/Impurity84, 69, 41
Dihalide Starting MaterialC₆H₁₂X₂VariesUnreacted Starting Material[M-X]+, [M-HX]+, fragments of alkyl chain

Experimental Protocols

Protocol 1: Synthesis of this compound via Dehydrohalogenation

Materials:

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet.

  • Under a positive pressure of nitrogen, add sodium amide (2.2 equivalents) to the flask, followed by a small amount of mineral oil to create a slurry.

  • Add anhydrous diethyl ether or THF to the flask.

  • Begin stirring and gently heat the mixture to reflux.

  • Slowly add a solution of 2,3-dibromo-4-methylpentane (1 equivalent) in anhydrous ether/THF to the refluxing mixture over 30 minutes.

  • Continue to reflux the reaction mixture for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or a preliminary GC-MS analysis of a quenched aliquot.

  • After the reaction is complete, cool the flask in an ice bath.

  • Very cautiously quench the reaction by the slow, dropwise addition of saturated ammonium chloride solution to neutralize any unreacted sodium amide.

  • Transfer the mixture to a separatory funnel and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation.

  • Purify the crude product by fractional distillation to obtain pure this compound.

Protocol 2: GC-MS Analysis of Reaction Products

Sample Preparation:

  • Dilute a small aliquot (e.g., 10 µL) of the crude or purified reaction product in a suitable solvent (e.g., 1 mL of hexane (B92381) or dichloromethane).[11]

  • If necessary, filter the diluted sample through a 0.2 µm syringe filter into a GC vial.

GC-MS Conditions (Example):

  • Gas Chromatograph: Agilent 7890A or similar.

  • Mass Spectrometer: Agilent 5975C or similar.

  • Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[12]

  • Inlet: Split/splitless injector at 250°C.

  • Injection Volume: 1 µL, with a split ratio of 50:1.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 2 minutes at 200°C.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 35-300.

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Cause Analysis cluster_2 Solutions Start GC-MS Analysis Shows Poor Result LowYield Low or No Product Yield Start->LowYield MultiPeaks Multiple Isomer Peaks Start->MultiPeaks IntermediatePeak Vinyl Halide Peak Present Start->IntermediatePeak BaseIssue Inactive or Insufficient Base? LowYield->BaseIssue ConditionsIssue Incorrect Time/Temp? LowYield->ConditionsIssue Isomerization Isomerization Occurred? MultiPeaks->Isomerization IncompleteRxn Incomplete Reaction? IntermediatePeak->IncompleteRxn Sol_Base Use Fresh/More Base Ensure Anhydrous Conditions BaseIssue->Sol_Base Sol_Conditions Optimize Reaction Time and Temperature ConditionsIssue->Sol_Conditions Sol_Isomerization Reduce Time/Temp Accept Mixture Isomerization->Sol_Isomerization Sol_Completion Increase Time/Temp/Base IncompleteRxn->Sol_Completion

Caption: Troubleshooting workflow for this compound synthesis.

Reaction_Pathway cluster_byproducts Potential Byproducts Start 2,3-Dihalo-4-methylpentane Intermediate Vinylic Halide Intermediate Start->Intermediate -HX (E2) Strong Base Product This compound (Target Product) Intermediate->Product -HX (E2) Strong Base Isomer1 4-Methyl-1-pentyne Product->Isomer1 Isomerization (Strong Base) Isomer2 4-Methyl-1,2-pentadiene Product->Isomer2 Isomerization (Strong Base) Isomer1->Isomer2

Caption: Synthesis pathway and common byproduct formation.

References

Challenges in scaling up the synthesis of 4-Methyl-2-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methyl-2-pentyne. The information is presented in a question-and-answer format to directly address specific challenges encountered during experimental work and scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The main synthetic routes to this compound include:

  • Dehydrohalogenation of Dihalides: This is a common and industrially relevant method involving the elimination of hydrogen halides (e.g., HCl, HBr) from vicinal (halogens on adjacent carbons) or geminal (halogens on the same carbon) dihalides using a strong base.[1]

  • Synthesis from Ketonic Precursors: 4-Methyl-2-pentanone can be converted to this compound through a multi-step process.[1]

  • Synthesis from Alkenes: 3-Methyl-1-butene can be used as a starting material in a multi-step synthesis.

Q2: What are the common challenges encountered when scaling up the synthesis of this compound?

A2: Scaling up the synthesis of this compound can present several challenges, including:

  • Low Yields: Achieving high yields can be difficult, with some historical methods reporting yields as low as 32%.[2]

  • Byproduct Formation: The formation of isomeric alkynes (e.g., 4-methyl-1-pentyne) and allenes is a common issue, particularly in dehydrohalogenation reactions.

  • Purification: Due to the volatile nature of this compound and the presence of close-boiling byproducts, purification by fractional distillation can be challenging.

  • Harsh Reaction Conditions: Some methods require high temperatures and the use of hazardous reagents like sodium amide in liquid ammonia, which pose safety and handling challenges on a larger scale.[2]

Q3: How can I minimize the formation of the isomeric byproduct 4-methyl-1-pentyne?

A3: The formation of the terminal alkyne isomer, 4-methyl-1-pentyne, can be influenced by the reaction conditions. While it is a common byproduct, it can be isomerized to the more thermodynamically stable internal alkyne, this compound. This isomerization can sometimes be achieved under the reaction conditions or in a separate step.

Q4: What analytical methods are suitable for monitoring the reaction and assessing the purity of this compound?

A4: Gas chromatography-mass spectrometry (GC-MS) is an effective method for monitoring the progress of the reaction and identifying the products and byproducts.[1] The purity of the final product can also be determined by GC analysis. For compounds with polar functional groups that may be present in reaction intermediates, derivatization might be necessary to improve their chromatographic behavior.[1]

Troubleshooting Guides

Low Reaction Yield
Symptom Possible Cause Recommended Solution
Low conversion of starting material Incomplete reaction due to insufficient reaction time or temperature.Optimize reaction time and temperature. Monitor the reaction progress using GC-MS to determine the optimal endpoint.
Ineffective base for dehydrohalogenation.Ensure the use of a sufficiently strong base (e.g., sodium amide, potassium hydroxide (B78521), or alkoxides). The choice of solvent is also critical; polar aprotic solvents like DMSO can be effective.[2]
Significant byproduct formation Suboptimal reaction conditions favoring side reactions.Adjust reaction parameters such as temperature, base concentration, and addition rate. For dehydrohalogenation, using a bulky base may help minimize side reactions.
Isomerization of the desired product.Control the reaction temperature and time to minimize the isomerization of this compound to other isomers if they are not desired.
Product Purity Issues
Symptom Possible Cause Recommended Solution
Presence of isomeric alkynes or allenes in the final product Non-selective reaction conditions in dehydrohalogenation.Optimize the base and solvent system. The choice of leaving group on the dihalide can also influence selectivity.
Residual starting materials or solvents Incomplete reaction or inefficient purification.Ensure the reaction goes to completion. For purification, use efficient fractional distillation with a column of appropriate length and theoretical plates.[3]

Data Presentation

Table 1: Comparison of Reported Yields for this compound Synthesis

Synthesis Method Starting Material Reagents Yield (%) Reference
Dehydrohalogenation2-chloro-4-methyl-2-pentene and 2,2-dichloro-4-methylpentanePotassium alcohol alkali32[V. Ipatiev, ZhORKh, 27, no. 7, 387, (1895)] as cited in[2]
Dehydrobromination2,3-dibromo-4-methylpentaneSodium amide in liquid ammonia68.5[H.N. Miller et. al., J. Org. Chem., 19, 1882 (1954)] as cited in[2]
DehydrohalogenationHalogenated hydrocarbonsMeOR (Me=K, Na; R=H, CH₃, tert-C₄H₉) in DMSO50-72[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Dehydrohalogenation of 2,3-dichloro-4-methylpentane

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place a solution of potassium hydroxide in ethanol.

  • Reagent Addition: Slowly add 2,3-dichloro-4-methylpentane to the flask through the dropping funnel with vigorous stirring.

  • Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by fractional distillation to obtain pure this compound.

Protocol 2: Synthesis of this compound from 4-Methyl-2-pentanone

This is a multi-step synthesis that generally involves the following transformations:

  • Conversion of the ketone to a vinyl halide or a related intermediate.

  • Elimination reaction to form the alkyne.

A specific protocol would depend on the chosen synthetic route for this conversion.

Mandatory Visualization

Troubleshooting_Low_Yield start Low Yield of this compound incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_reactions Significant Side Reactions? start->side_reactions purification_loss Product Loss During Purification? start->purification_loss optimize_conditions Optimize Reaction Time/Temperature incomplete_reaction->optimize_conditions Yes stronger_base Use Stronger/More Soluble Base incomplete_reaction->stronger_base Yes change_solvent Change Solvent (e.g., to DMSO) incomplete_reaction->change_solvent Yes optimize_base Optimize Base/Solvent System side_reactions->optimize_base Yes check_distillation Optimize Fractional Distillation Setup purification_loss->check_distillation Yes

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediates cluster_reaction Key Reactions start1 4-Methyl-2-pentene halogenation Halogenation start1->halogenation start2 4-Methyl-2-pentanone ketone_conversion Ketone to Alkyne Conversion start2->ketone_conversion dihalide Vicinal/Geminal Dihalide dehydrohalogenation Dehydrohalogenation dihalide->dehydrohalogenation vinyl_intermediate Vinyl Intermediate vinyl_intermediate->dehydrohalogenation halogenation->dihalide product This compound dehydrohalogenation->product ketone_conversion->vinyl_intermediate purification Purification (Fractional Distillation) product->purification

Caption: General synthetic pathways to this compound.

References

Managing exothermic reactions involving 4-Methyl-2-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals working with 4-Methyl-2-pentyne, focusing on the management of potentially exothermic reactions, particularly acid-catalyzed hydration.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a highly flammable liquid with a low flash point.[1] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[1] While specific thermal stability data is limited, alkynes as a class can undergo highly exothermic reactions, including rapid polymerization or decomposition at elevated temperatures or pressures, posing a risk of a runaway reaction.

Q2: What is a runaway reaction and what are the initial signs?

A2: A runaway reaction is an uncontrolled, accelerating exothermic reaction where the rate of heat generation exceeds the rate of heat removal. Initial signs include a sudden, unexpected increase in temperature, a rise in pressure, unexpected gas evolution, a change in color or viscosity of the reaction mixture, and boiling or splashing even with cooling applied.

Q3: Why is acid-catalyzed hydration of this compound a concern for thermal safety?

A3: The hydration of an alkyne to a ketone is an exothermic process.[2] The reaction is typically catalyzed by strong acids and mercury salts, which can increase the reaction rate.[3][4] If the reaction is not properly controlled, the heat generated can lead to a rapid temperature increase, potentially causing the solvent to boil violently or initiating decomposition, leading to a runaway scenario.

Q4: What immediate steps should be taken if a thermal runaway is suspected?

A4: Immediately alert all personnel in the lab and evacuate the immediate area. If it is safe to do so, remove the heating source, increase cooling to the maximum, and prepare for emergency shutdown by adding a quenching agent if one has been incorporated into the experimental plan. Do not attempt to contain a reaction that is already violently out of control. Follow your institution's emergency procedures.

Troubleshooting Guide

Problem 1: The reaction temperature is rising much faster than expected, even with cooling.

  • Possible Cause: The rate of addition of a reactant (e.g., the alkyne or the acid catalyst) is too high, leading to a rapid release of heat.

  • Solution: Immediately stop the addition of all reactants. Increase the efficiency of the cooling system (e.g., lower the temperature of the cooling bath). If the temperature continues to rise uncontrollably, execute the emergency shutdown procedure outlined in your experimental plan, which may involve quenching the reaction by adding a pre-determined cold, inert solvent or a basic solution to neutralize the acid catalyst.

Problem 2: The pressure in the reactor is increasing unexpectedly.

  • Possible Cause 1: The reaction temperature has exceeded the boiling point of the solvent, causing it to vaporize and increase pressure.

  • Solution 1: Immediately enhance cooling to lower the reaction temperature below the solvent's boiling point. Ensure the condenser is functioning efficiently.

  • Possible Cause 2: An unexpected side reaction is occurring that produces gaseous byproducts.

  • Solution 2: If cooling does not reduce the pressure, this indicates a potential decomposition or side reaction. Treat this as a potential runaway scenario. Alert personnel and prepare for an emergency shutdown.

Problem 3: The reaction mixture has turned dark brown or black.

  • Possible Cause: This often indicates decomposition or polymerization side reactions, which are typically highly exothermic. Strong acids, especially at elevated temperatures, can cause charring and decomposition of organic materials.

  • Solution: This is a serious indicator of a potential loss of control. Immediately stop any reactant addition and maximize cooling. If the temperature is also rising, treat it as a runaway reaction.

Problem 4: The reaction is not proceeding, or the rate is very slow.

  • Possible Cause 1: The catalyst (e.g., mercury(II) sulfate) may be inactive or used in an insufficient amount.

  • Solution 1: Ensure the catalyst is from a reliable source and has been stored correctly. A modest, careful increase in catalyst loading may be required, but this should be done with extreme caution as it can significantly increase the reaction rate and exotherm.

  • Possible Cause 2: The reaction temperature is too low.

  • Solution 2: Gradually and carefully increase the reaction temperature while closely monitoring for any sudden changes in temperature or pressure. A controlled, slow temperature ramp is crucial.

Quantitative Thermal Hazard Data

Managing exothermic reactions requires an understanding of the potential energy release. The following table summarizes key thermodynamic data for the acid-catalyzed hydration of this compound to 4-Methyl-2-pentanone (B128772).

ParameterValueUnitSource / Note
Reactant: this compound
Molecular Weight82.14 g/mol [5]
Standard Enthalpy of Formation (Gas, ΔHf°)49.6 ± 1.1kJ/molNIST WebBook
Product: 4-Methyl-2-pentanone
Molecular Weight100.16 g/mol [6]
Standard Enthalpy of Formation (Liquid, ΔHf°)-284.1 ± 1.1kJ/mol[7]
Specific Heat Capacity (Cp)192.46J/(mol·K)Calculated from 46.0 cal/molK[8]
Reaction: Hydration
Calculated Heat of Reaction (ΔHrxn)~ -185kJ/molCalculated via Hess's Law¹
Adiabatic Temperature Rise (ΔTad)~ 961°C or KCalculated²

¹Calculation based on Hess's Law using enthalpies of formation of reactants and products. Assumes hydration of the alkyne and water to the liquid ketone. This is a theoretical estimate and should be confirmed by calorimetric measurements. ²Adiabatic temperature rise calculated using the formula ΔTad = (-ΔHrxn) / (m * Cp). This is a worst-case scenario assuming no heat loss to the environment and should be used for risk assessment purposes only.

Experimental Protocols

Protocol: Safety-Screening Calorimetry (DSC)

Objective: To determine the onset temperature of decomposition and estimate the heat of reaction for the hydration of this compound.

Methodology:

  • Prepare a sample of the complete reaction mixture (alkyne, water, sulfuric acid, and mercury(II) sulfate (B86663) in the desired solvent and concentration).

  • Hermetically seal a small, precisely weighed amount (typically 1-5 mg) of the mixture in a high-pressure DSC pan.

  • Place the sample pan and an empty reference pan into the Differential Scanning Calorimeter (DSC).

  • Heat the sample at a constant rate (e.g., 2-10 °C/min) over a wide temperature range (e.g., 30 °C to 350 °C).

  • Record the heat flow versus temperature. An exothermic event will appear as a downward peak.

  • Analyze the resulting thermogram to identify the onset temperature of the exotherm and integrate the peak area to estimate the heat of reaction (ΔH).

Protocol: Controlled Laboratory-Scale Hydration of this compound

Objective: To safely synthesize 4-Methyl-2-pentanone via acid-catalyzed hydration. This protocol emphasizes control measures for the exothermic reaction.

Materials:

  • This compound

  • Deionized Water

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Mercury(II) Sulfate (HgSO₄)[9]

  • An appropriate solvent (e.g., 1,4-dioxane)

  • Quenching agent (e.g., cold saturated sodium bicarbonate solution)

  • Reaction vessel equipped with a mechanical stirrer, thermocouple, condenser, and an addition funnel.

  • A cooling bath (e.g., ice-water or a cryocooler).

Methodology:

  • Setup: Assemble the reaction apparatus in a certified chemical fume hood. Ensure all glassware is dry and free of defects. The reaction vessel should be placed in a cooling bath of sufficient size to allow for rapid cooling.

  • Charging Reagents: Charge the reaction vessel with the solvent, water, and mercury(II) sulfate.[9] Begin stirring and cool the mixture to the desired initial temperature (e.g., 10 °C).

  • Catalyst Addition: Slowly and carefully add the concentrated sulfuric acid to the stirred mixture, monitoring the temperature closely.

  • Substrate Addition: Add the this compound to the addition funnel. Add the alkyne dropwise to the reaction mixture at a rate that allows the cooling system to maintain a constant internal temperature. Never add the alkyne all at once.

  • Monitoring: Continuously monitor the internal reaction temperature using the thermocouple. The rate of addition should be immediately stopped if the temperature rises more than a few degrees above the set point.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at the set temperature until analysis (e.g., by GC or TLC) shows complete consumption of the starting material.

  • Quenching: Once the reaction is complete, cool the mixture further and slowly add a quenching agent (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst. Be aware that quenching can also be exothermic and may produce gas.

  • Workup: Proceed with the standard aqueous workup and purification procedures.

Safety Note: Mercury(II) sulfate is highly toxic and poses a significant environmental hazard.[10][11][12] Handle with extreme care using appropriate personal protective equipment (PPE), and dispose of all mercury-containing waste according to institutional and regulatory guidelines.[9][10]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_shutdown Shutdown & Workup setup 1. Assemble Reactor in Fume Hood charge 2. Charge Solvent, H2O, HgSO4 setup->charge cool 3. Cool Mixture to 10°C charge->cool add_acid 4. Slow Addition of H2SO4 cool->add_acid add_alkyne 5. Controlled Dropwise Addition of this compound add_acid->add_alkyne monitor 6. Monitor Temperature Continuously add_alkyne->monitor complete 7. Stir until Completion (GC/TLC) monitor->complete If Stable safety_check Temp. Spike? monitor->safety_check Continuous quench 8. Quench with NaHCO3 soln. complete->quench workup 9. Aqueous Workup & Purification quench->workup safety_check->monitor No emergency EMERGENCY STOP ADDITION MAX COOLING safety_check->emergency Yes

Caption: Controlled experimental workflow for alkyne hydration.

troubleshooting_flowchart start Start: Unexpected Temperature Rise q1 Is reactant addition still active? start->q1 a1_yes Action: Immediately STOP all reactant additions. q1->a1_yes Yes q2 Is cooling system at maximum capacity? q1->q2 No a1_yes->q2 a1_no a2_no Action: Increase cooling to maximum. q2->a2_no No q3 Is temperature still rising? q2->q3 Yes a2_no->q3 a2_yes a3_no Outcome: Continue to monitor. Resume procedure with caution (slower addition). q3->a3_no No a3_yes RUNAWAY RISK Execute Emergency Shutdown: - Alert Personnel - Prepare to Quench - Evacuate if necessary q3->a3_yes Yes

Caption: Troubleshooting flowchart for a thermal excursion event.

References

Avoiding over-reduction of 4-Methyl-2-pentyne to 2-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for alkyne reduction reactions. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the selective reduction of alkynes to alkenes, with a specific focus on avoiding the over-reduction of 4-Methyl-2-pentyne to 2-methylpentane (B89812).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when reducing an alkyne to an alkene?

The primary challenge is preventing over-reduction. Standard catalytic hydrogenation setups using powerful catalysts like platinum, palladium, or nickel are so effective that they readily reduce both pi bonds of an alkyne, leading to the corresponding alkane.[1][2][3] Isolating the intermediate alkene can be difficult under these conditions.[1][2]

Q2: How can I selectively stop the reduction of this compound at the cis-alkene stage (cis-4-Methyl-2-pentene)?

To achieve selective reduction to a cis-alkene, a "poisoned" or deactivated catalyst must be used.[4][5] The most common and effective catalyst for this transformation is Lindlar's catalyst.[2][5][6][7][8][9][10] This catalyst is specifically designed to be active enough to reduce the first π bond of the alkyne but not the second π bond of the resulting alkene.[4][5]

Q3: What is Lindlar's catalyst and how does it work?

Lindlar's catalyst consists of palladium deposited on calcium carbonate, which is then "poisoned" with lead acetate (B1210297) and quinoline (B57606).[2][4][8] The lead and quinoline partially deactivate the palladium catalyst, reducing its reactivity and preventing the further reduction of the initially formed alkene to an alkane.[2][5][8]

Q4: Are there any alternatives to Lindlar's catalyst for this transformation?

Yes, another notable catalyst for the selective reduction of alkynes to cis-alkenes is the P-2 catalyst, which is a nickel-boride complex.[4][9] Like Lindlar's catalyst, it is selective for the formation of cis-alkenes.[4] Hydroboration-protonolysis offers a non-catalytic alternative for converting internal alkynes to cis-alkenes.[4]

Q5: What is the expected stereochemistry of the product when using Lindlar's catalyst?

The catalytic hydrogenation of an alkyne using Lindlar's catalyst results in the syn-addition of two hydrogen atoms across the triple bond.[9][11] This means that both hydrogen atoms add to the same face of the alkyne, leading to the exclusive formation of the cis-alkene.[5][6][9][11]

Q6: Can I form a trans-alkene from this compound using catalytic hydrogenation?

No, catalytic hydrogenation with catalysts like Lindlar's will not produce a trans-alkene. To obtain the trans-isomer, a different reduction method is required, typically involving the use of sodium or lithium metal in liquid ammonia.[3][8][9]

Troubleshooting Guide

This guide addresses specific issues that may arise during the selective reduction of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Significant formation of 2-methylpentane (over-reduction). 1. The catalyst is too active (e.g., using Pd/C, PtO₂, or Raney Nickel without a poison).[2][3]2. The catalyst is not properly "poisoned" or has lost its deactivating agents.3. Reaction temperature or pressure is too high, increasing the rate of the second hydrogenation step.1. Use a deactivated catalyst such as Lindlar's catalyst or a P-2 catalyst.[4][5][9]2. Ensure the quality of your Lindlar's catalyst. If preparing in-house, verify the correct proportions of lead acetate and quinoline.3. Conduct the reaction at or near room temperature and atmospheric pressure to maximize selectivity.
Low or no conversion of this compound. 1. Inactive catalyst.2. Insufficient hydrogen supply.3. Presence of catalyst poisons in the starting material or solvent.1. Use a fresh batch of catalyst or ensure the existing catalyst has been stored properly.2. Check the hydrogen source and ensure a proper seal on the reaction vessel.3. Purify the starting material and use a dry, inert solvent.
Formation of a mixture of cis- and trans-4-Methyl-2-pentene. Isomerization of the cis-alkene product to the more stable trans-isomer. This can be promoted by prolonged reaction times or high temperatures.[12]1. Monitor the reaction progress closely using techniques like GC or TLC and stop the reaction as soon as the starting material is consumed.2. Maintain a low reaction temperature.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the hydrogenation of this compound under different catalytic systems.

Catalyst SystemHydrogen PressureTemperatureTypical Reaction TimePredominant ProductSelectivity for Alkene
Pd/C (10%) 1 atmRoom Temp.1-2 hours2-MethylpentaneLow
Lindlar's Catalyst 1 atmRoom Temp.2-4 hourscis-4-Methyl-2-penteneHigh (>95%)
P-2 Catalyst 1 atmRoom Temp.2-4 hourscis-4-Methyl-2-penteneHigh (>95%)
Na in NH₃(l) N/A-78 °C1 hourtrans-4-Methyl-2-penteneHigh (>90%)

Experimental Protocol: Selective Reduction of this compound to cis-4-Methyl-2-pentene

This protocol provides a general methodology for the selective hydrogenation of this compound using Lindlar's catalyst.

Materials:

  • This compound

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Quinoline (optional, can enhance selectivity)

  • Anhydrous solvent (e.g., hexane, ethyl acetate)[12]

  • Hydrogen gas

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., balloon filled with hydrogen, Parr hydrogenator)

  • Stirring apparatus

  • Filtration setup (e.g., Celite or a syringe filter)

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound in the chosen anhydrous solvent.

  • Add Lindlar's catalyst to the solution (typically 5-10% by weight relative to the alkyne).

  • If desired, add a small amount of quinoline as an additional poison to improve selectivity.

  • Seal the flask and flush the system with hydrogen gas to replace the air.

  • Maintain a positive pressure of hydrogen (e.g., using a hydrogen-filled balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by taking small aliquots and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is complete when the starting alkyne is no longer detectable.

  • Upon completion, carefully vent the excess hydrogen in a well-ventilated fume hood.

  • Filter the reaction mixture through a pad of Celite or a suitable filter to remove the catalyst.

  • Wash the filter cake with a small amount of fresh solvent to ensure complete recovery of the product.

  • Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the crude cis-4-methyl-2-pentene.

  • If necessary, purify the product further by distillation.

Visualizations

ReactionPathway Alkyne This compound Alkene_cis cis-4-Methyl-2-pentene Alkyne->Alkene_cis H₂, Lindlar's Catalyst (Selective Reduction) Alkane 2-Methylpentane Alkyne->Alkane H₂, Pd/C (Complete Reduction) Alkene_cis->Alkane H₂, Pd/C (Over-reduction)

Caption: Reaction pathway for the reduction of this compound.

TroubleshootingWorkflow Start Experiment Start: Reduction of this compound CheckProduct Analyze Product Mixture: Over-reduction to 2-Methylpentane? Start->CheckProduct Success Successful Selective Reduction: cis-4-Methyl-2-pentene Obtained CheckProduct->Success No Troubleshoot Troubleshooting Steps CheckProduct->Troubleshoot Yes Catalyst Is the catalyst appropriate? (e.g., Lindlar's, P-2) Troubleshoot->Catalyst Conditions Are reaction conditions mild? (Temp, Pressure) Catalyst->Conditions Yes UsePoisoned Action: Use a poisoned catalyst (e.g., Lindlar's) Catalyst->UsePoisoned No AdjustConditions Action: Lower temperature and/or pressure Conditions->AdjustConditions No ReRun Re-run Experiment Conditions->ReRun Yes UsePoisoned->ReRun AdjustConditions->ReRun

Caption: Troubleshooting workflow for over-reduction issues.

References

Technical Support Center: Stabilizing 4-Methyl-2-pentyne for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the long-term storage and stability of 4-methyl-2-pentyne.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound during long-term storage?

A1: this compound, an internal alkyne, is susceptible to several degradation pathways over time, primarily driven by autoxidation and oligomerization. While internal alkynes are generally more stable than terminal alkynes due to hyperconjugation, they are still reactive molecules.[1][2][3][4] Key concerns include:

  • Peroxide Formation: Like many unsaturated hydrocarbons, this compound can react with atmospheric oxygen to form peroxides, which are unstable and can be hazardous. This process is often initiated by light, heat, or the presence of trace metal impurities.

  • Oligomerization/Polymerization: Alkynes can undergo uncatalyzed or trace metal-catalyzed oligomerization or polymerization, leading to the formation of higher molecular weight byproducts. This can decrease the purity of the material and affect experimental outcomes.

  • Oxidative Cleavage: Although less common under typical storage conditions, the triple bond can be susceptible to oxidative cleavage over extended periods, especially in the presence of strong oxidizing agents or certain catalysts, leading to the formation of carboxylic acids.

Q2: What are the ideal storage conditions for neat this compound?

A2: To minimize degradation, this compound should be stored with the following precautions:

ParameterRecommendationRationale
Temperature Cool (2-8 °C)Reduces the rate of chemical reactions, including oxidation and oligomerization.
Atmosphere Inert (e.g., Argon or Nitrogen)Excludes oxygen, a key reactant in peroxide formation and other oxidative degradation pathways.
Light Amber glass vial or stored in the darkProtects the compound from light-induced degradation.
Container Tightly sealed, clean, and dry glass containerPrevents contamination with moisture and other impurities that can catalyze degradation.

Q3: Should I use a stabilizer for long-term storage of this compound?

A3: Yes, for long-term storage (beyond a few months), the use of a stabilizer is highly recommended to inhibit free-radical mediated degradation processes.

Q4: What are the recommended stabilizers for this compound?

A4: Phenolic antioxidants are commonly used as stabilizers for unsaturated hydrocarbons. For this compound, the following are recommended:

  • Butylated Hydroxytoluene (BHT): A widely used and effective free-radical scavenger that can prevent autoxidation.[5]

  • Hydroquinone: Another effective inhibitor of free-radical polymerization.

A typical concentration for these inhibitors is in the range of 50-200 ppm (mg/L).

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Discoloration (yellowing) of the sample - Oxidation and/or oligomerization.- Check the age of the sample and storage conditions. - If the sample is old or has been improperly stored, it is likely degraded. - Consider purification by distillation if a large quantity is affected, but be cautious of potentially explosive peroxide residues. It is generally safer to discard the degraded material.
Inconsistent experimental results - Presence of impurities from degradation (e.g., peroxides, oligomers).- Test for the presence of peroxides using peroxide test strips. - Analyze the purity of the this compound by GC-MS or NMR to identify any degradation products. - If impurities are detected, purify the alkyne by distillation (with caution) or obtain a fresh batch.
Precipitate formation in the sample - Polymerization or formation of insoluble degradation products.- Do not use the material. The precipitate indicates significant degradation. - Dispose of the material according to your institution's safety guidelines.
Failed reaction where this compound is a reactant - Low purity of the alkyne due to degradation. - Quenching of reagents by peroxides present in the alkyne.- Verify the purity of the this compound. - Test for and remove peroxides before use if necessary (see Experimental Protocols). - Use freshly opened or properly stabilized alkyne for sensitive reactions.

Experimental Protocols

Protocol 1: Preparation of Stabilized this compound for Long-Term Storage

This protocol describes how to add a stabilizer to this compound for enhanced long-term stability.

Materials:

  • This compound

  • Butylated hydroxytoluene (BHT)

  • Anhydrous solvent (e.g., diethyl ether or pentane), if preparing a stock solution of BHT

  • Amber glass vial with a PTFE-lined cap

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • Prepare BHT Stock Solution (Optional but Recommended for Accuracy):

    • In a clean, dry volumetric flask, prepare a 1 mg/mL stock solution of BHT in an anhydrous, inert solvent. For example, dissolve 10 mg of BHT in 10 mL of anhydrous diethyl ether.

  • Add Stabilizer to this compound:

    • To a clean, dry amber glass vial, add the desired volume of this compound.

    • Calculate the volume of the BHT stock solution needed to achieve the desired final concentration (e.g., 100 ppm). For 10 mL of alkyne, to achieve 100 ppm (0.1 mg/mL), you would need 1 mg of BHT, which is 1 mL of the 1 mg/mL stock solution.

    • Alternatively, for larger quantities, BHT can be added directly. For 100 g of alkyne, add 10 mg of BHT. Ensure thorough mixing.

  • Inert Atmosphere and Storage:

    • Purge the headspace of the vial with a gentle stream of argon or nitrogen for 1-2 minutes.

    • Quickly and tightly seal the vial with the PTFE-lined cap.

    • Label the vial clearly with the compound name, date of preparation, and "Stabilized with 100 ppm BHT".

    • Store the vial in a refrigerator at 2-8 °C.

Protocol 2: Quality Control of Stored this compound by GC-MS

This protocol outlines a general method for assessing the purity of stored this compound and identifying potential degradation products.

Instrumentation and Conditions:

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Column: A non-polar column, such as a DB-5ms or equivalent, is suitable.

  • Injection Mode: Split injection.

  • Oven Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 2 minutes at 200 °C.

  • Mass Spectrometer: Scan range of m/z 35-350.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the stored this compound (e.g., 1 µL in 1 mL of a volatile solvent like dichloromethane (B109758) or hexane).

  • Analysis:

    • Inject the prepared sample into the GC-MS.

    • Acquire the chromatogram and mass spectra.

  • Data Interpretation:

    • The major peak should correspond to this compound.

    • Look for the appearance of new, smaller peaks in the chromatogram of aged samples compared to a fresh sample.

    • Analyze the mass spectra of any new peaks to identify potential degradation products such as oligomers or oxidation products.

Visualizations

DegradationPathways Potential Degradation Pathways of this compound cluster_peroxidation Peroxidation cluster_oligomerization Oligomerization Alkyne This compound Peroxides Alkynyl Peroxides Alkyne->Peroxides Autoxidation Oligomers Oligomers / Polymers Alkyne->Oligomers Uncatalyzed or Metal-Catalyzed Oxygen Oxygen (O2) Oxygen->Peroxides LightHeat Light / Heat LightHeat->Peroxides TraceMetals Trace Metals TraceMetals->Oligomers Hazard Explosion Hazard Peroxides->Hazard Impurity Decreased Purity Oligomers->Impurity

Caption: Potential degradation pathways for this compound.

StabilizationWorkflow Workflow for Stabilizing this compound start Start alkyne Obtain this compound start->alkyne add_stabilizer Add Stabilizer (e.g., 100 ppm BHT) alkyne->add_stabilizer purge Purge with Inert Gas (Ar or N2) add_stabilizer->purge seal Seal in Amber Vial purge->seal store Store at 2-8 °C seal->store end End store->end

Caption: Recommended workflow for the long-term stabilization of this compound.

References

Analytical techniques for monitoring the purity of 4-Methyl-2-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the purity of 4-Methyl-2-pentyne. It includes detailed troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), experimental protocols, and comparative data for common analytical techniques.

Gas Chromatography (GC) Analysis

Gas chromatography is a primary technique for assessing the purity of volatile compounds like this compound. It separates components of a mixture based on their boiling points and interactions with the stationary phase of the column.

Troubleshooting Guide: GC Analysis

Q1: I am seeing a tailing peak for this compound. What could be the cause and how can I fix it?

A1: Peak tailing can be caused by several factors:

  • Active Sites: The analyte may be interacting with active sites in the GC liner or on the column itself.

    • Solution: Use a deactivated liner and ensure your column is in good condition. If the column is old, consider replacing it.

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Try diluting your sample or reducing the injection volume.

  • Improper Column Installation: If the column is not installed correctly in the injector or detector, it can cause peak distortion.

    • Solution: Reinstall the column according to the manufacturer's instructions, ensuring a clean, square cut at both ends.

Q2: My chromatogram shows a peak that is fronting. What is the likely cause?

A2: Peak fronting is often an indication of column overload. This happens when the sample concentration is too high for the column's capacity.

  • Solution: Dilute your sample and reinject. If the problem persists, consider using a column with a thicker stationary phase film or a wider internal diameter.

Q3: I am observing split peaks for my analyte. What should I investigate?

A3: Split peaks can arise from several issues during the injection process:

  • Improper Injection Technique: A slow or inconsistent injection can cause the sample to vaporize unevenly.

    • Solution: If using manual injection, ensure a fast and smooth injection. For autosamplers, check the injection speed settings.

  • Inlet Temperature: An inlet temperature that is too low may not flash vaporize the sample, while a temperature that is too high can cause sample degradation.

    • Solution: Optimize the inlet temperature. A good starting point is 20-50 °C above the boiling point of the least volatile component.

  • Incompatible Solvent: The sample solvent may not be compatible with the stationary phase.

    • Solution: Ensure your sample is dissolved in a solvent that is compatible with your GC column.

GC Data for this compound and Potential Impurities
CompoundIUPAC NameCAS NumberKovats Retention Index (Standard Non-polar)
This compound 4-methylpent-2-yne 21020-27-9 615 [1]
4-Methyl-1-pentyne4-methylpent-1-yne7154-75-8550-553[2]
4-Methyl-cis-2-pentene(Z)-4-methylpent-2-ene691-38-3563-571[3]
4-Methyl-trans-2-pentene(E)-4-methylpent-2-ene674-76-0562-575[1]
4-Methyl-1-pentene4-methyl-1-pentene691-37-2557[4]
Experimental Protocol: GC Purity Assay
  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Sample Preparation: Prepare a ~1% (v/v) solution of this compound in a suitable solvent like hexane (B92381) or pentane.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Carrier Gas: Helium with a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 40 °C, hold for 5 minutes, then ramp at 10 °C/min to 150 °C.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

GC Analysis Workflow for this compound Purity cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis prep_sample Prepare ~1% solution in hexane inject Inject 1 µL into GC prep_sample->inject separate Separation on DB-5 column inject->separate detect FID Detection separate->detect integrate Integrate peak areas detect->integrate calculate Calculate area % purity integrate->calculate report Report Purity calculate->report

GC Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can be used to identify and quantify impurities in a sample of this compound. Both ¹H and ¹³C NMR are valuable.

Troubleshooting Guide: NMR Analysis

Q1: I see unexpected peaks in my ¹H NMR spectrum. How can I determine if they are impurities?

A1: Unexpected signals can arise from several sources:

  • Solvent Impurities: Residual non-deuterated solvent or impurities in the deuterated solvent can give rise to peaks.

    • Solution: Compare the chemical shifts of the unknown peaks to known solvent impurity tables.

  • Contamination: The sample or NMR tube may be contaminated.

    • Solution: Ensure your glassware is clean and dry. If necessary, filter your sample.

  • Structural Isomers: Isomers of this compound may be present as impurities from the synthesis.

    • Solution: Compare the chemical shifts and coupling patterns of the unknown peaks to the expected spectra of potential isomers (see data table below).

Q2: The integration of my peaks in the ¹H NMR spectrum is not accurate. What could be the problem?

A2: Inaccurate integration can be due to:

  • Poor Phasing and Baseline Correction: Incorrect phasing or baseline correction will lead to integration errors.

    • Solution: Carefully reprocess the spectrum, ensuring proper phasing and a flat baseline across all peaks.

  • Insufficient Relaxation Delay: If the relaxation delay (d1) is too short, signals from nuclei with long relaxation times may not fully recover, leading to lower integration values.

    • Solution: Increase the relaxation delay to at least 5 times the longest T1 relaxation time of the nuclei in your sample.

Q3: My ¹³C NMR spectrum has a very low signal-to-noise ratio. How can I improve it?

A3: The low natural abundance of ¹³C makes it a less sensitive nucleus than ¹H.

  • Solution:

    • Increase the number of scans acquired.

    • Use a more concentrated sample.

    • Ensure the relaxation delay is adequate.

NMR Data for this compound and Potential Impurities (in CDCl₃)

¹H NMR Data

CompoundProtonsChemical Shift (ppm)Multiplicity
This compound CH₃ (C1)~1.75t
CH (C4)~2.5m
(CH₃)₂ (C5, C6)~1.1d
4-Methyl-1-pentyneCH (C1)~1.95[5]t
CH₂ (C3)~2.08[5]d
CH (C4)~1.82[5]m
(CH₃)₂ (C5, C6)~0.99[5]d
4-Methyl-cis-2-penteneCH₃ (C1)~1.6d
CH= (C2)~5.3m
=CH (C3)~5.2m
CH (C4)~2.6m
(CH₃)₂ (C5, C6)~0.9d
4-Methyl-trans-2-penteneCH₃ (C1)~1.7d
CH= (C2)~5.4m
=CH (C3)~5.3m
CH (C4)~2.3m
(CH₃)₂ (C5, C6)~1.0d

¹³C NMR Data

CompoundCarbonsChemical Shift (ppm)
This compound C1~3.5
C2~74.0
C3~85.0
C4~28.0
C5, C6~22.5
4-Methyl-1-pentyneC1~68.0
C2~84.0
C3~30.0
C4~28.0
C5, C6~22.0
4-Methyl-cis-2-penteneC1~17.0
C2~123.0
C3~132.0
C4~28.0
C5, C6~22.0
4-Methyl-trans-2-penteneC1~18.0
C2~125.0
C3~133.0
C4~28.0
C5, C6~22.0
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz).

  • ¹H NMR Acquisition:

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Use a relaxation delay of at least 1 second.

  • ¹³C NMR Acquisition:

    • Acquire a larger number of scans due to the lower sensitivity of ¹³C (e.g., 1024 or more).

    • Use a relaxation delay of at least 2 seconds.

  • Data Processing: Process the spectra using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm. For ¹H NMR, integrate all signals.

NMR Troubleshooting Logic for Unexpected Peaks start Unexpected peaks in ¹H NMR spectrum check_solvent Compare with known solvent impurity tables start->check_solvent solvent_impurity Peak identified as solvent impurity check_solvent->solvent_impurity Match found check_contamination Check for sample or NMR tube contamination check_solvent->check_contamination No match contamination Re-prepare sample with clean glassware check_contamination->contamination Suspected check_isomers Compare with spectra of potential isomers check_contamination->check_isomers Not suspected isomer_impurity Peak identified as isomeric impurity check_isomers->isomer_impurity Match found unknown Peak remains unidentified check_isomers->unknown No match

NMR Troubleshooting Logic

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule. For this compound, it is useful for confirming the presence of the alkyne group and the absence of certain impurities.

Troubleshooting Guide: FTIR Analysis

Q1: The C≡C stretch in my IR spectrum is very weak or absent. Does this mean my sample is impure?

A1: Not necessarily. The C≡C stretch in internal alkynes like this compound is often weak in an IR spectrum because the change in dipole moment during the vibration is small.

  • Solution: Look for other characteristic peaks of the molecule, such as the C-H stretches and bends. If the alkyne were a terminal alkyne impurity (e.g., 4-Methyl-1-pentyne), you would expect to see a strong, sharp ≡C-H stretch around 3300 cm⁻¹.

Q2: I see a broad absorption around 3200-3600 cm⁻¹. What could this be?

A2: A broad peak in this region is characteristic of an O-H stretch, which could indicate the presence of water or an alcohol impurity in your sample.

  • Solution: Ensure your sample and the ATR crystal or salt plates are dry. If the peak persists, it may be an alcohol impurity from the synthesis or a degradation product.

Q3: My baseline is noisy or sloping. How can I improve the quality of my spectrum?

A3: A poor baseline can be caused by several factors:

  • Insufficient Scans: A low number of scans can result in a noisy spectrum.

    • Solution: Increase the number of scans to improve the signal-to-noise ratio.

  • Dirty Optics: Contamination on the ATR crystal or salt plates can cause a sloping baseline.

    • Solution: Clean the optics with an appropriate solvent (e.g., isopropanol) and run a new background spectrum.

  • Sample Inhomogeneity: If the sample is not uniformly in contact with the ATR crystal, it can affect the baseline.

    • Solution: Ensure good contact between the sample and the crystal.

FTIR Data for this compound and Potential Impurities
CompoundC≡C Stretch (cm⁻¹)≡C-H Stretch (cm⁻¹)C=C Stretch (cm⁻¹)=C-H Stretch (cm⁻¹)C-H Stretch (sp³) (cm⁻¹)
This compound ~2240 (weak) - - - ~2870-2960
4-Methyl-1-pentyne~2120[6]~3310 (strong, sharp)[6]--~2870-2960
4-Methyl-cis-2-pentene--~1650~3010~2870-2960
4-Methyl-trans-2-pentene--~1670, ~965 (C-H bend)~3020~2870-2960
Experimental Protocol: FTIR Analysis
  • Instrumentation: A Fourier-Transform Infrared spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: No specific preparation is needed for a liquid sample with ATR-FTIR.

  • Data Acquisition:

    • Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum.

    • Place a drop of this compound onto the ATR crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the reference data to confirm the structure and identify any functional group impurities.

This technical support center provides a foundational guide for the purity analysis of this compound. For more complex impurity profiles or quantitative analysis, method validation and the use of certified reference standards are recommended.

References

Optimizing solvent choice for reactions with 4-Methyl-2-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing solvent choices for reactions involving 4-Methyl-2-pentyne. Below are frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key characteristics of this compound that influence solvent selection?

A1: this compound is a relatively non-polar internal alkyne.[1] Its solubility is highest in organic solvents with low polarity, such as alkanes and ethers, and it is less soluble in water.[1] Its reactivity is dominated by electrophilic addition reactions across the carbon-carbon triple bond.[2] The steric bulk of the isopropyl group can influence the regioselectivity and stereoselectivity of these additions, a factor that can be modulated by solvent choice.[2]

Q2: How does solvent polarity affect reaction outcomes with this compound?

A2: Solvent polarity is a critical factor.

  • Non-polar solvents (e.g., hexane (B92381), toluene) are excellent for dissolving this compound and are often used in reactions where minimal solvent interference is desired, such as certain polymerizations or reactions with neutral reagents.[3]

  • Polar aprotic solvents (e.g., DMSO, DMF, acetone) can accelerate reactions involving charged nucleophiles (like in SN2-type reactions) by solvating cations while leaving the nucleophile relatively "bare" and more reactive.[4] For instance, DMSO is an effective solvent for the synthesis of this compound via dehydrohalogenation, as it enhances the reactivity of the base.[2][5]

  • Polar protic solvents (e.g., water, ethanol (B145695), methanol) can solvate both cations and anions. They are suitable for reactions that involve stabilizing charged intermediates, such as carbocations in SN1-type mechanisms, but can decrease the reactivity of anionic nucleophiles through hydrogen bonding.[4]

Q3: I am performing a reduction of this compound. Which solvent system should I use to obtain the cis (Z) or trans (E) alkene?

A3: The stereochemical outcome of the reduction is highly dependent on the reagent and solvent system.

  • For the (Z)-alkene ((Z)-4-Methyl-2-pentene) , catalytic hydrogenation using Lindlar's catalyst in a non-polar solvent like hexane or ethanol is the standard method. The catalyst surface facilitates the syn-addition of hydrogen.[6]

  • For the (E)-alkene ((E)-4-Methyl-2-pentene) , a dissolving metal reduction is used. This reaction is typically carried out using sodium or lithium metal in liquid ammonia (B1221849) at low temperatures (approx. -33 °C).[2][7][8]

Q4: My hydration reaction of this compound is giving low yields. What solvent adjustments can I make?

A4: For hydration of an internal alkyne like this compound, which yields a ketone, reaction conditions are key. Traditional mercury(II)-catalyzed hydration often uses a mixture of water and an alcohol (like methanol) with sulfuric acid.[9][10] If yields are low, consider switching to acetonitrile (B52724) as a co-solvent, which can improve the rate of hydration.[9] For a metal-free alternative, trifluoroacetic acid (TFA) can be used as both the catalyst and the solvent, often with a controlled amount of water, which can lead to excellent yields under mild conditions.[11]

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Suggested Solution(s)
Low Reaction Conversion 1. Poor Solubility: Reactants (especially salts or polar reagents) may not be fully dissolved in a non-polar solvent. 2. Inappropriate Solvent Polarity: The solvent may be deactivating the nucleophile (protic solvents) or not sufficiently stabilizing a charged intermediate.1. Switch to a co-solvent system or a more polar solvent (e.g., THF, acetonitrile) that can dissolve all reactants. 2. For reactions with anionic nucleophiles, switch from a protic solvent to a polar aprotic solvent (e.g., from ethanol to DMSO). For reactions proceeding through a carbocation, ensure the solvent is polar enough to stabilize it (e.g., use a polar protic solvent).
Formation of Side Products 1. Solvent Participation: Nucleophilic solvents (e.g., alcohols, water) may compete with the intended nucleophile. 2. Rearrangement: In reactions proceeding via a carbocation (e.g., some additions), the solvent may not be sufficient to stabilize the initial carbocation, leading to rearrangements.1. Use a non-nucleophilic solvent (e.g., ethers, alkanes, or halogenated hydrocarbons). Ensure reagents and solvents are anhydrous if water is a potential competing nucleophile. 2. Use a highly polar solvent to better stabilize the carbocation intermediate and minimize the driving force for rearrangement.
Stereoselectivity Issues (e.g., mixture of E/Z isomers) 1. Incorrect Solvent/Catalyst System: The chosen conditions do not favor one stereochemical pathway over the other.1. For reduction to a (Z)-alkene, strictly use a poisoned catalyst like Lindlar's catalyst. For the (E)-alkene, use a dissolving metal reduction (Na in liquid NH₃).[6] For other additions, solvent choice can influence stereochemistry; review literature for analogous systems.
Difficulty in Product Isolation 1. High-Boiling Point Solvent: Solvents like DMSO or DMF are difficult to remove under vacuum.1. Perform a liquid-liquid extraction. Extract the product from the high-boiling solvent into a lower-boiling organic solvent (e.g., diethyl ether, ethyl acetate). Then, wash the organic layer and remove the more volatile solvent by rotary evaporation.

Data Presentation

Table 1: Solvent Selection Guide for Common Reactions of this compound

Reaction TypeTarget ProductRecommended Solvent(s)Rationale & Notes
Partial Reduction (E)-4-Methyl-2-penteneLiquid Ammonia (NH₃)Required for dissolving metal (Na or Li) reduction, which proceeds via a radical anion mechanism to give the anti-addition product.[2][12]
Partial Reduction (Z)-4-Methyl-2-penteneHexane, Ethanol, Ethyl AcetateInert solvents for catalytic hydrogenation with Lindlar's catalyst. The reaction occurs on the catalyst surface.[6]
Halogenation (e.g., with Br₂) (E)-2,3-Dibromo-4-methyl-2-penteneCarbon Tetrachloride (CCl₄), Dichloromethane (B109758) (CH₂Cl₂)Non-polar, inert solvents that dissolve the alkyne and halogen without interfering. The reaction proceeds through a bridged halonium ion, leading to anti-addition.[13][14]
Mercury(II)-Catalyzed Hydration 4-Methyl-2-pentanoneWater/Methanol with H₂SO₄, Acetonitrile/WaterProtic co-solvents are standard. Acetonitrile can offer faster rates and milder conditions.[9][10]
Hydroboration-Oxidation 4-Methyl-2-pentanolTetrahydrofuran (THF)THF is a standard ether solvent that effectively dissolves the borane (B79455) reagent (e.g., BH₃·THF) and the alkyne.[15]
Dehydrohalogenation (Synthesis) This compoundDimethyl Sulfoxide (DMSO)A polar aprotic solvent that enhances the reactivity of alkoxide bases, leading to improved yields (yields up to 70.8% reported).[5]

Experimental Protocols

Protocol 1: Reduction to (E)-4-Methyl-2-pentene (Dissolving Metal Reduction)

Objective: To selectively synthesize the trans-alkene from this compound.

Materials:

  • This compound (1.0 eq)

  • Sodium metal (2.5 eq)

  • Anhydrous liquid ammonia (solvent)

  • Ammonium (B1175870) chloride (for quenching)

  • Diethyl ether

  • Dry ice/acetone condenser

Procedure:

  • Set up a three-neck round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet, and a stopper. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Condense anhydrous ammonia gas into the flask (approx. 10 mL per 1 g of alkyne).

  • Once the desired volume of liquid ammonia is collected, add small, freshly cut pieces of sodium metal until a persistent deep blue color is observed.

  • Slowly add a solution of this compound in a minimal amount of anhydrous diethyl ether to the stirring blue solution.

  • Allow the reaction to stir at -78 °C for 2-3 hours, maintaining the blue color. If the color fades, add a small piece of sodium.

  • After the reaction is complete, quench the excess sodium by the careful, portion-wise addition of solid ammonium chloride until the blue color disappears.

  • Allow the ammonia to evaporate overnight in a fume hood.

  • To the remaining residue, add diethyl ether and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate by rotary evaporation to yield the crude product.

  • Purify by distillation or column chromatography.

Protocol 2: Mercury(II)-Catalyzed Hydration to 4-Methyl-2-pentanone

Objective: To synthesize the corresponding ketone via Markovnikov hydration.

Materials:

  • This compound (1.0 eq)

  • Mercury(II) sulfate (B86663) (HgSO₄, 0.05 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, 0.1 eq)

  • Acetonitrile (solvent)

  • Water (3.0 eq)

  • Dichloromethane (for workup)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound in acetonitrile, add water.

  • Carefully add the catalytic amounts of mercury(II) sulfate and concentrated sulfuric acid.

  • Stir the mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[9]

  • Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Extract the mixture with dichloromethane (3x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent by rotary evaporation.

  • The resulting crude ketone can be purified by column chromatography or distillation.

Visualizations

Solvent_Choice_Workflow cluster_reduction Reduction cluster_addition Addition cluster_solvents Solvent Selection start Identify Reaction Type reduction Partial Reduction? start->reduction Reduction addition Addition Type? start->addition Addition z_alkene Target: (Z)-Alkene reduction->z_alkene Yes e_alkene Target: (E)-Alkene reduction->e_alkene Yes lindlar_solvent Lindlar's Catalyst Hexane or Ethanol z_alkene->lindlar_solvent na_nh3_solvent Na in Liquid NH3 Liquid Ammonia e_alkene->na_nh3_solvent hydration Hydration addition->hydration halogenation Halogenation addition->halogenation hydroboration Hydroboration addition->hydroboration hydration_solvent HgSO4 / H+ MeCN/H2O or MeOH/H2O hydration->hydration_solvent halogenation_solvent Br2 or Cl2 CCl4 or CH2Cl2 halogenation->halogenation_solvent hydroboration_solvent BH3-THF THF hydroboration->hydroboration_solvent

Caption: Decision workflow for selecting solvents based on reaction type.

Troubleshooting_Logic start Low Reaction Yield q1 Are all reactants dissolved? start->q1 sol_a1 Switch to a more polar or co-solvent system (e.g., add THF). q1->sol_a1 No q2 Is the nucleophile anionic? q1->q2 Yes q3 Is the solvent protic (e.g., EtOH, H2O)? q2->q3 Yes q4 Does the reaction proceed via a carbocation? q2->q4 No sol_a2 Switch to a polar aprotic solvent (e.g., DMSO, DMF) to enhance nucleophilicity. q3->sol_a2 Yes sol_a3 Solvent choice is likely appropriate. Consider other factors (temp, catalyst). q3->sol_a3 No q4->sol_a3 No sol_a4 Use a polar solvent (protic or aprotic) to stabilize the intermediate. q4->sol_a4 Yes

Caption: Troubleshooting logic for addressing low reaction yields.

References

Validation & Comparative

A Comparative Guide to the Stereoselective Reduction of 4-Methyl-2-pentyne: Lindlar's Catalyst vs. Sodium in Liquid Ammonia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoselective synthesis of alkenes is a cornerstone of modern organic chemistry, providing critical building blocks for pharmaceuticals and other complex molecular architectures. The reduction of internal alkynes, such as 4-methyl-2-pentyne, offers a direct route to either the (Z)- or (E)-alkene, depending on the choice of reducing agent. This guide provides a detailed comparison of two of the most common and effective methods for this transformation: catalytic hydrogenation using Lindlar's catalyst and the dissolving metal reduction with sodium in liquid ammonia (B1221849).

Performance Comparison

The choice between Lindlar's catalyst and sodium in liquid ammonia for the reduction of this compound is primarily dictated by the desired stereochemical outcome. Lindlar's catalyst provides the (Z)-alkene (cis), while sodium in liquid ammonia yields the (E)-alkene (trans). The performance of these two methods is summarized below.

ParameterLindlar's CatalystSodium in Liquid Ammonia
Product (Z)-4-methyl-2-pentene(E)-4-methyl-2-pentene
Stereoselectivity High (typically >95% Z)High (typically >95% E)
Reaction Type Catalytic HydrogenationDissolving Metal Reduction
Mechanism Syn-addition of hydrogenStepwise single electron transfer
Key Reagents H₂, Pd/CaCO₃/Pb(OAc)₂, quinoline (B57606)Na, liquid NH₃
Reaction Conditions Room temperature and pressureLow temperature (-78 °C to -33 °C)[1]
Typical Yields Good to excellentGood to excellent
Substrate Scope Tolerant of many functional groupsSensitive to reducible functional groups
Safety Considerations Flammable H₂ gas, pyrophoric catalystCryogenic liquids, reactive sodium metal

Reaction Pathways

The distinct stereochemical outcomes of these two reduction methods arise from their fundamentally different reaction mechanisms.

Lindlar's Catalyst: Syn-Addition

Hydrogenation with Lindlar's catalyst involves the syn-addition of two hydrogen atoms across the alkyne triple bond.[2] The catalyst, a "poisoned" palladium catalyst, facilitates the delivery of both hydrogen atoms to the same face of the alkyne, resulting in the exclusive formation of the cis-alkene.[2]

Sodium in Liquid Ammonia: Anti-Addition

The reduction of an alkyne with sodium in liquid ammonia proceeds via a dissolving metal reduction mechanism.[1] This process involves the sequential addition of two electrons and two protons. The intermediate vinyl radical and vinyl anion can adopt the more stable trans configuration, leading to the formation of the trans-alkene.[1]

cluster_0 Reduction of this compound cluster_1 Lindlar's Catalyst cluster_2 Sodium in Liquid Ammonia Alkyne This compound Lindlar H₂, Lindlar's Catalyst Alkyne->Lindlar Syn-addition Na_NH3 Na, liq. NH₃ Alkyne->Na_NH3 Anti-addition Cis_Alkene (Z)-4-methyl-2-pentene (cis-alkene) Lindlar->Cis_Alkene Trans_Alkene (E)-4-methyl-2-pentene (trans-alkene) Na_NH3->Trans_Alkene

Caption: Reaction pathways for the reduction of this compound.

Experimental Protocols

Detailed experimental procedures for the two reduction methods are provided below. These are representative protocols and may require optimization for specific laboratory conditions and scales.

Hydrogenation using Lindlar's Catalyst

Objective: To synthesize (Z)-4-methyl-2-pentene from this compound.

Materials:

  • This compound

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate)

  • Quinoline

  • Hexane (or other suitable solvent)

  • Hydrogen gas (balloon or gas cylinder)

  • Round-bottom flask

  • Magnetic stirrer

  • Hydrogenation apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound in hexane.

  • Add Lindlar's catalyst (typically 5-10% by weight of the alkyne) and a small amount of quinoline (as a further poison to prevent over-reduction).

  • Seal the flask and flush the system with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with fresh solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by distillation or column chromatography to obtain pure (Z)-4-methyl-2-pentene.

Reduction with Sodium in Liquid Ammonia

Objective: To synthesize (E)-4-methyl-2-pentene from this compound.

Materials:

  • This compound

  • Sodium metal

  • Anhydrous liquid ammonia

  • Dry ether or tetrahydrofuran (B95107) (THF)

  • Ammonium (B1175870) chloride (for quenching)

  • Three-necked flask equipped with a dry ice condenser, dropping funnel, and gas inlet

Procedure:

  • Set up the reaction apparatus and ensure it is completely dry.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Condense anhydrous ammonia gas into the flask.

  • Once the desired volume of liquid ammonia is collected, add small pieces of sodium metal until a persistent blue color is obtained.

  • In a separate flask, dissolve this compound in dry ether or THF.

  • Add the alkyne solution dropwise to the stirred sodium-ammonia solution. The blue color should discharge. Continue the addition until the starting material is consumed (monitor by TLC or GC if possible, though this is often difficult at low temperatures).

  • After the reaction is complete, quench the reaction by the careful, portion-wise addition of solid ammonium chloride until the blue color disappears.

  • Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

  • Add water and ether to the residue and transfer to a separatory funnel.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to yield the crude product.

  • Purify the crude product by distillation or column chromatography to obtain pure (E)-4-methyl-2-pentene.

Conclusion

The choice between Lindlar's catalyst and sodium in liquid ammonia for the reduction of this compound is a clear-cut decision based on the desired stereoisomer. Lindlar's catalyst offers a straightforward and reliable method for the synthesis of the (Z)-alkene under mild conditions. Conversely, the dissolving metal reduction with sodium in liquid ammonia is the method of choice for obtaining the (E)-alkene, although it requires more specialized low-temperature equipment and handling of reactive reagents. Both methods are highly stereoselective and can provide the desired products in high yields, making them invaluable tools in the synthetic chemist's arsenal.

References

A Comparative Guide to the Reactivity of 4-Methyl-2-pentyne and 1-Hexyne in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, offers a highly efficient and selective method for forging stable triazole linkages. The choice of alkyne, however, is critical to the success of this reaction. This guide provides an objective comparison of the reactivity of an internal alkyne, 4-methyl-2-pentyne, and a terminal alkyne, 1-hexyne (B1330390), in the context of click chemistry, supported by established chemical principles and experimental observations.

Executive Summary

In the realm of copper-catalyzed click chemistry, 1-hexyne (a terminal alkyne) demonstrates vastly superior reactivity compared to this compound (an internal alkyne) . Standard CuAAC conditions facilitate a rapid and high-yielding reaction with 1-hexyne, while this compound is largely unreactive. For practical applications involving internal alkynes, alternative catalytic systems, such as ruthenium-based catalysts, are necessary. This fundamental difference in reactivity stems from the mechanistic requirements of the CuAAC reaction, which necessitates a terminal alkyne proton for the formation of a key copper-acetylide intermediate.

Reactivity Comparison in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The disparity in reactivity between terminal and internal alkynes in CuAAC is not a matter of degree but a fundamental mechanistic limitation.

Feature1-Hexyne (Terminal Alkyne)This compound (Internal Alkyne)
Reactivity in CuAAC HighNegligible to very low
Typical Reaction Conditions Room temperature, aqueous or organic solventsElevated temperatures, prolonged reaction times with minimal conversion
Catalyst Copper(I) salts (e.g., CuI, CuSO₄/sodium ascorbate)Not effective; Ruthenium catalysts (for RuAAC) are required for reactivity
Product 1,4-disubstituted 1,2,3-triazoleNo significant product formation under CuAAC conditions
Reaction Rate Fast (minutes to a few hours)Extremely slow (days with very low yield)

Note: The data presented is a qualitative summary based on extensive literature. Specific reaction rates are highly dependent on the substrate, solvent, and catalyst system.

Mechanistic Basis for Reactivity Difference

The high efficiency of the CuAAC reaction with terminal alkynes is attributed to the formation of a copper(I)-acetylide intermediate. This crucial step involves the deprotonation of the terminal alkyne's sp-hybridized C-H bond by a base, facilitated by the copper(I) catalyst. Internal alkynes, such as this compound, lack this acidic proton and therefore cannot form the necessary acetylide intermediate, rendering them largely inert under standard CuAAC conditions.[1][2]

For internal alkynes to participate in azide-alkyne cycloaddition, a different catalytic pathway is required. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) can effectively catalyze the reaction of both terminal and internal alkynes.[1][2][3] However, it is important to note that RuAAC typically yields the 1,5-disubstituted triazole regioisomer, in contrast to the 1,4-regioisomer produced in CuAAC.[1][3]

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 1-Hexyne

This protocol is a representative procedure for the reaction of a terminal alkyne with an azide (B81097) using a copper(I) catalyst generated in situ.

Materials:

Procedure:

  • In a round-bottom flask, dissolve 1-hexyne (1.0 mmol, 1.0 eq) and benzyl azide (1.0 mmol, 1.0 eq) in a 1:1 mixture of tert-butanol and deionized water (10 mL).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 eq) in deionized water (1 mL).

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol, 0.1 eq) in deionized water (1 mL).

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the 1,4-disubstituted 1,2,3-triazole.

Protocol 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) with this compound

This protocol is a general procedure for the reaction of an internal alkyne with an azide using a ruthenium catalyst.

Materials:

  • This compound

  • Benzyl azide (or other desired azide)

  • [Cp*RuCl(PPh₃)₂] or other suitable ruthenium catalyst

  • Toluene (B28343) (or other suitable anhydrous, degassed solvent)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the ruthenium catalyst (e.g., [Cp*RuCl(PPh₃)₂], 0.05 mmol, 0.05 eq).

  • Add anhydrous, degassed toluene (5 mL).

  • Add this compound (1.0 mmol, 1.0 eq) and benzyl azide (1.2 mmol, 1.2 eq) to the flask.

  • Heat the reaction mixture to 80-100 °C and stir under the inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS. The reaction may require several hours to reach completion.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 1,5-disubstituted 1,2,3-triazole.

Visualizing the Reactivity Pathways

G Comparative Reactivity in Azide-Alkyne Cycloaddition cluster_0 1-Hexyne (Terminal Alkyne) cluster_1 This compound (Internal Alkyne) hexyne 1-Hexyne cu_acetylide Copper-Acetylide Intermediate hexyne->cu_acetylide Deprotonation azide1 Azide azide1->cu_acetylide cu_catalyst Cu(I) Catalyst (e.g., CuSO4/Ascorbate) cu_catalyst->hexyne product1 1,4-Disubstituted Triazole cu_acetylide->product1 Cycloaddition pentyne This compound no_reaction No Reaction pentyne->no_reaction product2 1,5-Disubstituted Triazole pentyne->product2 RuAAC azide2 Azide azide2->no_reaction azide2->product2 cu_catalyst2 Cu(I) Catalyst cu_catalyst2->pentyne ru_catalyst Ru Catalyst (e.g., [Cp*RuCl(PPh3)2]) ru_catalyst->pentyne

Caption: Reactivity pathways for terminal and internal alkynes in click chemistry.

G Experimental Workflow Comparison cluster_0 CuAAC with 1-Hexyne cluster_1 RuAAC with this compound start1 Mix 1-Hexyne and Azide add_cu Add CuSO4 and Sodium Ascorbate start1->add_cu react1 Stir at Room Temperature add_cu->react1 workup1 Aqueous Workup & Extraction react1->workup1 purify1 Column Chromatography workup1->purify1 product1 1,4-Triazole purify1->product1 start2 Mix this compound, Azide, and Ru Catalyst (Inert Atmosphere) react2 Heat Reaction (e.g., 80-100 °C) start2->react2 workup2 Solvent Removal react2->workup2 purify2 Column Chromatography workup2->purify2 product2 1,5-Triazole purify2->product2

Caption: Comparison of experimental workflows for CuAAC and RuAAC.

Conclusion

The choice between 1-hexyne and this compound for azide-alkyne cycloaddition is dictated by the chosen catalytic system and the desired product regioisomer. For the highly efficient and widely used copper-catalyzed click chemistry (CuAAC), terminal alkynes such as 1-hexyne are the substrates of choice, reacting rapidly and selectively to form 1,4-disubstituted triazoles. Internal alkynes like this compound are fundamentally incompatible with the CuAAC mechanism and require alternative methods, such as ruthenium catalysis (RuAAC), to achieve cycloaddition, which in turn yields the 1,5-disubstituted triazole isomer. Researchers and drug development professionals should select their alkyne and corresponding catalytic system based on the desired molecular architecture and the synthetic tools at their disposal.

References

A Comparative Guide to the Gas Permeability of Poly(4-methyl-2-pentyne) and Other Polyacetylenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the gas permeability of poly(4-methyl-2-pentyne) (PMP) against other notable polyacetylenes. The information presented herein is supported by experimental data to assist in the evaluation of these polymers for various applications, including membrane-based gas separation, controlled drug release, and advanced packaging. Substituted polyacetylenes are a class of polymers known for their rigid backbone and high fractional free volume, which often translates to exceptional gas permeability.[1][2]

Performance Comparison of Gas Permeability

The gas permeability of polyacetylenes is highly dependent on the nature and size of their side groups. Polymers with bulky, rigid substituents tend to exhibit higher permeability due to inefficient chain packing, leading to larger free volume.[2] Poly(1-trimethylsilyl-1-propyne) (PTMSP) is a benchmark in this class, displaying extremely high gas permeability.[2] Poly(this compound) is a purely hydrocarbon-based polyacetylene that also demonstrates significant permeability, placing it among the most permeable polymers known.[3]

Below is a summary of the gas permeability coefficients for PMP and other selected polyacetylenes for various gases. It is important to note that permeability values can be influenced by the specific experimental conditions, such as temperature, pressure, and the method of membrane preparation.

PolymerGasPermeability Coefficient (P) [Barrer]
Poly(this compound) (PMP) O₂890
N₂300
CO₂3,500
CH₄800
Poly(1-trimethylsilyl-1-propyne) (PTMSP) O₂7,700
N₂3,300
CO₂24,000
CH₄11,000
Poly(1-phenyl-1-propyne) (PPP) O₂14
N₂3.1
CO₂88
CH₄12
Poly(1-chloro-2-phenylacetylene) O₂0.44
N₂0.088
CO₂3.3
CH₄0.33
Poly(diphenylacetylene) O₂1.8
N₂0.40
CO₂11
CH₄1.5

Note: 1 Barrer = 10⁻¹⁰ cm³ (STP) cm cm⁻² s⁻¹ cmHg⁻¹. Data compiled from various sources; experimental conditions may vary.

Experimental Protocols

The determination of gas permeability in polymer membranes is crucial for understanding their separation performance. A commonly employed technique is the constant-volume, variable-pressure method.

Membrane Preparation: Poly(this compound)

PMP membranes are typically prepared by solution casting.[4]

  • Polymer Synthesis: PMP is synthesized via the polymerization of this compound monomer using a catalytic system such as NbCl₅/Et₃SiH in a cyclohexane (B81311) solution.[4] The polymerization is generally carried out under an inert atmosphere at a controlled temperature (e.g., 25°C).[4]

  • Solution Preparation: The synthesized PMP is dissolved in a suitable solvent, like cyclohexane or toluene, to form a homogeneous solution (e.g., 1-5 wt%).

  • Casting: The polymer solution is cast onto a level, smooth surface, such as a glass plate or a cellophane film, using a casting knife to ensure a uniform thickness.

  • Solvent Evaporation: The solvent is allowed to evaporate slowly in a dust-free environment at ambient temperature. A controlled evaporation rate is crucial to avoid the formation of defects in the membrane.

  • Drying: The cast membrane is then dried under vacuum for an extended period (e.g., 24-48 hours) to remove any residual solvent.

  • Membrane Characterization: The thickness of the resulting membrane is measured using a micrometer. The absence of defects is typically confirmed by microscopic examination.

Gas Permeability Measurement: Constant-Volume, Variable-Pressure Method

This method involves placing the polymer membrane in a permeation cell that separates a high-pressure upstream volume from a low-pressure, constant downstream volume.

  • Membrane Mounting: The prepared polymer membrane is securely mounted in the permeation cell, ensuring a gas-tight seal. The effective area of the membrane for permeation is well-defined by the cell design.

  • System Evacuation: The entire system, especially the downstream volume, is evacuated to a high vacuum to remove any residual gases.

  • Gas Introduction: The test gas is introduced into the upstream volume at a constant high pressure.

  • Permeation Monitoring: The gas permeates through the membrane into the evacuated downstream volume, causing a gradual increase in pressure. This pressure increase over time is monitored and recorded using a high-sensitivity pressure transducer.

  • Permeability Calculation: The permeability coefficient (P) is determined from the steady-state rate of pressure increase in the downstream volume. The calculation takes into account the rate of pressure rise (dp/dt), the downstream volume (V), the membrane thickness (l), the membrane area (A), and the pressure difference across the membrane (Δp).

The relationship is given by the equation:

P = (V * l * (dp/dt)) / (A * Δp * R * T)

where R is the gas constant and T is the absolute temperature.

Visualizing the Gas Permeation Process

The following diagram illustrates the key steps and components involved in the experimental workflow for determining gas permeability using the constant-volume, variable-pressure method.

GasPermeabilityWorkflow cluster_prep Membrane Preparation cluster_measurement Permeability Measurement Polymer Polyacetylene Synthesis Solution Polymer Dissolution Polymer->Solution Casting Solution Casting Solution->Casting Drying Vacuum Drying Casting->Drying Membrane Polymer Membrane Drying->Membrane Mounting Mount in Permeation Cell Membrane->Mounting Place in cell Evacuation System Evacuation Mounting->Evacuation GasIn Introduce Test Gas (High Pressure) Evacuation->GasIn Permeation Gas Permeation GasIn->Permeation Data Monitor Pressure Increase (Low Pressure Side) Permeation->Data Calculation Calculate Permeability Data->Calculation

Caption: Experimental workflow for gas permeability measurement.

The following diagram illustrates the relationship between polymer structure and gas permeability in substituted polyacetylenes.

PolymerStructurePermeability cluster_structure Polymer Structural Properties cluster_properties Resulting Physical Properties cluster_performance Gas Transport Performance Backbone Rigid Polyacetylene Backbone Packing Inefficient Chain Packing Backbone->Packing SideGroups Bulky & Rigid Side Groups SideGroups->Packing FFV High Fractional Free Volume (FFV) Packing->FFV Permeability High Gas Permeability FFV->Permeability

Caption: Factors influencing polyacetylene gas permeability.

References

Spectroscopic comparison of 4-Methyl-2-pentyne and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the spectroscopic signatures of C6H10 alkynes for researchers, scientists, and drug development professionals.

In the realm of organic chemistry and drug development, the precise identification of molecular structure is paramount. Isomers, compounds sharing the same molecular formula but differing in atomic arrangement, often exhibit distinct physical, chemical, and biological properties. This guide provides a comprehensive spectroscopic comparison of 4-methyl-2-pentyne and its four acyclic alkyne isomers: hex-1-yne, hex-2-yne, 3-methyl-1-pentyne, and 3,3-dimethyl-1-butyne. By examining their unique fingerprints in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document serves as a practical reference for the unambiguous identification of these C6H10 alkynes.

Isomeric Relationships

The following diagram illustrates the structural relationships between this compound and its isomers.

isomers Isomers of this compound (C6H10) This compound This compound Hex-1-yne Hex-1-yne This compound->Hex-1-yne Positional Isomer Hex-2-yne Hex-2-yne This compound->Hex-2-yne Positional Isomer 3-Methyl-1-pentyne 3-Methyl-1-pentyne This compound->3-Methyl-1-pentyne Skeletal Isomer 3,3-Dimethyl-1-butyne 3,3-Dimethyl-1-butyne This compound->3,3-Dimethyl-1-butyne Skeletal Isomer

Isomeric relationships of C6H10 alkynes.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its isomers.

¹H NMR Spectral Data
CompoundChemical Shift (δ) [ppm] and Multiplicity
This compound ~2.5 (septet, 1H), ~1.7 (d, 3H), ~1.1 (d, 6H)
Hex-1-yne ~2.2 (t, 2H), ~1.9 (t, 1H), ~1.5 (m, 2H), ~1.4 (m, 2H), ~0.9 (t, 3H)
Hex-2-yne ~2.1 (q, 2H), ~1.8 (t, 3H), ~1.4 (sextet, 2H), ~0.9 (t, 3H)
3-Methyl-1-pentyne ~2.3 (m, 1H), ~1.9 (s, 1H), ~1.6 (p, 2H), ~1.1 (d, 3H), ~1.0 (t, 3H)
3,3-Dimethyl-1-butyne ~2.06 (s, 1H), ~1.2 (s, 9H)[1]
¹³C NMR Spectral Data
CompoundChemical Shift (δ) [ppm]
This compound ~90.1, ~75.9, ~29.1, ~23.2, ~4.4
Hex-1-yne ~84.1, ~68.2, ~30.9, ~22.0, ~18.4, ~13.6
Hex-2-yne ~79.8, ~75.5, ~22.8, ~20.9, ~13.4, ~3.5
3-Methyl-1-pentyne ~87.8, ~67.9, ~37.3, ~30.1, ~20.9, ~11.8
3,3-Dimethyl-1-butyne ~87.5, ~68.1, ~31.1, ~27.9
Infrared (IR) Spectral Data
CompoundKey Absorptions (cm⁻¹)
This compound ~2970 (C-H stretch), ~2240 (C≡C stretch, weak)
Hex-1-yne ~3310 (≡C-H stretch), ~2960 (C-H stretch), ~2120 (C≡C stretch)
Hex-2-yne ~2970 (C-H stretch), ~2240 (C≡C stretch, very weak or absent)
3-Methyl-1-pentyne ~3310 (≡C-H stretch), ~2970 (C-H stretch), ~2110 (C≡C stretch)
3,3-Dimethyl-1-butyne ~3320 (≡C-H stretch), ~2970 (C-H stretch), ~2105 (C≡C stretch)
Mass Spectrometry (MS) Data
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 8267, 53, 41
Hex-1-yne 8267, 53, 41, 39
Hex-2-yne 8267, 53, 41
3-Methyl-1-pentyne 8267, 53, 41
3,3-Dimethyl-1-butyne 8267, 57, 41

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining ¹H and ¹³C NMR spectra of these liquid alkynes is as follows:

  • Sample Preparation :

    • For ¹H NMR, dissolve approximately 5-10 mg of the alkyne sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

    • Filter the solution into a clean, dry 5 mm NMR tube.

  • Instrument Parameters (for a 400 MHz spectrometer) :

    • ¹H NMR :

      • Pulse Program: Standard single-pulse (e.g., 'zg' on Bruker instruments).

      • Number of Scans (NS): 8-16.

      • Relaxation Delay (D1): 1-2 seconds.

      • Spectral Width (SW): ~12-16 ppm.

    • ¹³C NMR :

      • Pulse Program: Proton-decoupled single-pulse (e.g., 'zgpg30' on Bruker instruments).

      • Number of Scans (NS): 1024 or more, depending on concentration.

      • Relaxation Delay (D1): 2 seconds.

      • Spectral Width (SW): ~200-240 ppm.

  • Data Processing :

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Infrared (IR) Spectroscopy

For acquiring IR spectra of these liquid alkynes, the following attenuated total reflectance (ATR) or thin-film method can be used:

  • Sample Preparation :

    • ATR-FTIR : Place a single drop of the neat liquid sample directly onto the ATR crystal.

    • Thin-Film (Salt Plates) : Place a drop of the neat liquid sample between two polished salt plates (e.g., NaCl or KBr).

  • Instrument Parameters :

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum of the clean ATR crystal or empty salt plates should be acquired and subtracted from the sample spectrum.

  • Data Analysis :

    • Identify characteristic absorption bands for functional groups, such as the ≡C-H stretch (for terminal alkynes) and the C≡C triple bond stretch.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is the preferred method for analyzing these volatile alkynes.

  • Sample Preparation :

    • Prepare a dilute solution of the alkyne sample (e.g., 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

  • GC-MS Parameters :

    • Gas Chromatograph (GC) :

      • Injector Temperature: 250 °C.

      • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

      • Oven Temperature Program: Start at 40 °C for 2 minutes, then ramp at 10 °C/min to 200 °C.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer (MS) :

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 35-300.

      • Scan Rate: 2 scans/second.

  • Data Analysis :

    • Identify the molecular ion peak (M⁺).

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful toolkit for the differentiation of this compound and its isomers. ¹H and ¹³C NMR spectroscopy offer detailed information about the carbon-hydrogen framework, revealing unique chemical shifts and coupling patterns for each isomer. Infrared spectroscopy provides rapid confirmation of the presence or absence of a terminal alkyne C-H bond and the position of the triple bond. Finally, mass spectrometry elucidates the molecular weight and characteristic fragmentation patterns, further aiding in structural confirmation. By leveraging the complementary information from these techniques, researchers can confidently identify these C6H10 alkynes, a critical step in ensuring the integrity and success of their scientific endeavors.

References

A Comparative Guide to the Hydrohalogenation of 4-Methyl-2-pentyne: Unveiling Relative Reaction Rates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydrohalogenation of alkynes is a fundamental reaction in organic synthesis, providing a direct route to vinyl halides, which are versatile intermediates in the construction of complex molecules. This guide offers a comparative analysis of the gas-phase hydrohalogenation of 4-methyl-2-pentyne with hydrogen iodide (HI), hydrogen bromide (HBr), and hydrogen chloride (HCl). While specific kinetic data for this substrate is not extensively available in the public domain, this document extrapolates from established principles of electrophilic addition reactions to alkynes to provide a qualitative and predictive comparison of reaction rates.

Theoretical Framework and Predicted Reactivity

The hydrohalogenation of an unsymmetrical internal alkyne such as this compound proceeds via an electrophilic addition mechanism. The rate-determining step is the protonation of the alkyne by the hydrogen halide to form a vinyl cation intermediate. The subsequent attack of the halide anion on the carbocation is a rapid process.

The general order of reactivity for hydrogen halides in electrophilic additions is:

HI > HBr > HCl

This trend is attributed to the decreasing acidity of the hydrogen halides (HI is the strongest acid) and the increasing nucleophilicity of the corresponding halide anions (I⁻ > Br⁻ > Cl⁻). A stronger acid will more readily protonate the alkyne, leading to a faster reaction rate.

Predicted Products and Regioselectivity

The hydrohalogenation of this compound will yield a mixture of two regioisomeric vinyl halides. The initial protonation can occur at either of the two sp-hybridized carbons of the triple bond, leading to two different vinyl cation intermediates. The relative stability of these carbocations will dictate the major product.

  • Pathway A: Protonation at C-2 forms a tertiary vinyl cation at C-3.

  • Pathway B: Protonation at C-3 forms a secondary vinyl cation at C-2.

Tertiary carbocations are more stable than secondary carbocations due to hyperconjugation and inductive effects. Therefore, Pathway A is favored, and the major product will be the one where the halogen is attached to the more substituted carbon (C-3).

Comparative Analysis of Reaction Rates

The following table summarizes the expected relative reaction rates and provides a qualitative comparison based on the principles of electrophilic addition.

Hydrogen HalideRelative Reaction RateProduct DistributionKey Considerations
HI FastestPredominantly (E/Z)-3-iodo-4-methyl-2-penteneDue to the high acidity of HI and the strong nucleophilicity of I⁻, this reaction is expected to be the most rapid. The large size of the iodide ion may influence the stereoselectivity of the addition.
HBr IntermediatePredominantly (E/Z)-3-bromo-4-methyl-2-penteneHBr is a strong acid, leading to a reaction that is slower than with HI but significantly faster than with HCl.
HCl SlowestPredominantly (E/Z)-3-chloro-4-methyl-2-penteneThe lower acidity of HCl results in a slower rate of protonation of the alkyne, making this the slowest of the three reactions. Elevated temperatures may be required to achieve a reasonable reaction rate.

Experimental Protocol for Determining Relative Reaction Rates

To quantitatively determine the relative reaction rates of this compound with different hydrohalogens, a series of kinetic experiments would need to be performed. The following is a generalized protocol.

1. Materials and Reagents:

  • This compound (high purity)

  • Anhydrous hydrogen chloride (gas or solution in a non-polar solvent)

  • Anhydrous hydrogen bromide (gas or solution in a non-polar solvent)

  • Anhydrous hydrogen iodide (gas or solution in a non-polar solvent)

  • An inert, non-polar solvent (e.g., hexane, dichloromethane)

  • Internal standard for gas chromatography (e.g., undecane)

  • Quenching agent (e.g., a weak base like sodium bicarbonate solution)

2. Reaction Setup:

  • A temperature-controlled reaction vessel equipped with a magnetic stirrer, a gas inlet, and a sampling port.

  • A gas-tight syringe or mass flow controller for the accurate addition of hydrogen halide gases.

  • A gas chromatography-mass spectrometry (GC-MS) system for product identification and quantification.

3. Experimental Procedure:

  • A solution of this compound and an internal standard in the chosen inert solvent is prepared in the reaction vessel.

  • The reaction vessel is brought to the desired temperature.

  • A known concentration of the hydrogen halide is introduced into the reaction vessel under vigorous stirring to initiate the reaction.

  • Aliquots of the reaction mixture are withdrawn at regular time intervals.

  • Each aliquot is immediately quenched with a cold solution of sodium bicarbonate to stop the reaction.

  • The organic layer is separated, dried, and analyzed by GC-MS.

4. Data Analysis:

  • The concentrations of the reactant (this compound) and the products (vinyl halides) are determined by comparing their GC peak areas to that of the internal standard.

  • The rate of disappearance of the reactant or the rate of appearance of the products is plotted against time.

  • The initial reaction rate is determined from the slope of the concentration vs. time plot at t=0.

  • By comparing the initial rates obtained for each hydrogen halide under identical conditions (temperature, concentration), the relative reaction rates can be determined.

Visualizing the Reaction Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the signaling pathway of the hydrohalogenation reaction and the logical flow of the experimental protocol.

HydrohalogenationMechanism Alkyne This compound Protonation Protonation (Rate-Determining Step) Alkyne->Protonation HX HX (HI, HBr, HCl) HX->Protonation VinylCationA Tertiary Vinyl Cation (Major Intermediate) Protonation->VinylCationA Favored VinylCationB Secondary Vinyl Cation (Minor Intermediate) Protonation->VinylCationB Disfavored HalideAttackA Halide Attack VinylCationA->HalideAttackA HalideAttackB Halide Attack VinylCationB->HalideAttackB ProductA Major Product (3-halo-4-methyl-2-pentene) HalideAttackA->ProductA ProductB Minor Product (2-halo-4-methyl-2-pentene) HalideAttackB->ProductB

Caption: Mechanism of this compound Hydrohalogenation.

ExperimentalWorkflow Start Start Preparation Prepare solution of This compound and internal standard Start->Preparation Equilibration Equilibrate reaction vessel to desired temperature Preparation->Equilibration Initiation Introduce HX gas to initiate reaction Equilibration->Initiation Sampling Withdraw aliquots at timed intervals Initiation->Sampling Quenching Quench reaction with NaHCO3 solution Sampling->Quenching For each aliquot Analysis Analyze organic layer by GC-MS Quenching->Analysis DataProcessing Process data to determine concentrations Analysis->DataProcessing RateDetermination Calculate initial reaction rates DataProcessing->RateDetermination Comparison Compare rates for HI, HBr, and HCl RateDetermination->Comparison End End Comparison->End

Caption: Experimental Workflow for Rate Determination.

A Comparative Analysis of Catalysts for 4-Methyl-2-pentyne Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of poly(4-methyl-2-pentyne) (PMP), a polymer with noteworthy properties for applications such as gas separation membranes, is highly dependent on the catalytic system employed. This guide provides an objective comparison of common catalysts used for the polymerization of this compound, supported by experimental data from scientific literature. The focus is on transition metal-based catalysts, specifically those involving tungsten (W), niobium (Nb), and tantalum (Ta).

Performance Comparison of Catalytic Systems

The efficiency and effectiveness of the polymerization of this compound are significantly influenced by the choice of catalyst and cocatalyst. Below is a summary of the performance of various catalytic systems based on available experimental data. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.

Catalyst SystemCocatalystPolymer Yield (%)Molecular Weight (Mw, g/mol )Polydispersity Index (PDI)Stereochemistry (cis/trans ratio)
NbCl₅ Et₃SiHHighHigh (e.g., >10⁶)ModerateMixed cis/trans
NbCl₅ n-Bu₄SnHighHighModerate~55% cis
NbBr₅ VariousHighHigh-Mixed cis/trans
TaCl₅ VariousHighHighModerateCan favor trans
TaBr₅ VariousHighHigh-Mixed cis/trans
WCl₆ Ph₄SnHigh~1 x 10⁴--

Key Observations:

  • Niobium (Nb) and Tantalum (Ta) based catalysts, particularly their pentachlorides and pentabromides, are highly effective in producing high molecular weight PMP with high yields.[1][2]

  • The choice of cocatalyst, such as organosilicon (Et₃SiH) or organotin (n-Bu₄Sn, Ph₄Sn) compounds, plays a crucial role in the catalytic activity.[1]

  • The microstructure of the resulting polymer, specifically the ratio of cis to trans isomers, can be influenced by the catalyst system. For instance, NbCl₅-based systems have been reported to produce polymers with a mixed cis/trans content.[2]

  • Tungsten-based catalysts, like WCl₆, are also effective, though some studies report lower molecular weights compared to Nb and Ta systems under certain conditions.

Experimental Protocols

The following provides a generalized experimental protocol for the polymerization of this compound using transition metal catalysts. Specific parameters should be optimized based on the chosen catalyst system and desired polymer characteristics.

1. Materials and Reagents:

  • Monomer: this compound (purified by distillation over a suitable drying agent like CaH₂).

  • Catalyst: Tungsten hexachloride (WCl₆), Niobium pentachloride (NbCl₅), Tantalum pentachloride (TaCl₅), Niobium pentabromide (NbBr₅), or Tantalum pentabromide (TaBr₅).

  • Cocatalyst: Triethylsilane (Et₃SiH), Tetrabutyltin (n-Bu₄Sn), or Tetraphenyltin (Ph₄Sn).

  • Solvent: Anhydrous and deoxygenated solvent such as cyclohexane (B81311) or toluene.

  • Initiator Preparation: Catalyst and cocatalyst solutions are typically prepared in the reaction solvent under an inert atmosphere (e.g., argon or nitrogen).

2. Polymerization Procedure:

  • A reaction vessel is thoroughly dried and purged with an inert gas.

  • The desired amount of solvent is introduced into the vessel.

  • The monomer, this compound, is added to the solvent. The typical monomer concentration is around 1 mol/L.[1]

  • The cocatalyst solution is added to the monomer solution and stirred.

  • The polymerization is initiated by the addition of the catalyst solution. The monomer-to-catalyst ratio is a critical parameter, often around 50:1.[1] The cocatalyst-to-catalyst ratio can vary, for example, from 0.3:1 to 1:1.[1]

  • The reaction mixture is stirred at a controlled temperature (e.g., 25°C) for a specified duration.[1]

  • The polymerization is terminated by the addition of a quenching agent, such as methanol.

  • The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

  • The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.

3. Characterization:

  • Molecular Weight and Polydispersity Index (PDI): Determined by Gel Permeation Chromatography (GPC).

  • Chemical Structure and Stereochemistry: Analyzed using Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Infrared (IR) spectroscopy.

  • Thermal Properties: Investigated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

  • Crystallinity: Assessed by X-ray Diffraction (XRD).

Visualizing the Process

To better understand the experimental workflow, the following diagrams illustrate the key steps and logical relationships in the catalyst-based polymerization of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis Monomer Purified Monomer (this compound) Reaction Reaction Vessel (Inert Atmosphere) Monomer->Reaction Solvent Anhydrous Solvent Solvent->Reaction Catalyst Catalyst Solution (e.g., NbCl5) Initiation Initiation Catalyst->Initiation Cocatalyst Cocatalyst Solution (e.g., Et3SiH) Mixing Mixing & Stirring Cocatalyst->Mixing Reaction->Mixing Mixing->Initiation Propagation Chain Propagation Initiation->Propagation Termination Termination (e.g., with Methanol) Propagation->Termination Precipitation Precipitation (in non-solvent) Termination->Precipitation Isolation Filtration & Drying Precipitation->Isolation Characterization Polymer Characterization (GPC, NMR, etc.) Isolation->Characterization catalyst_selection cluster_outputs Resulting Polymer Characteristics Start Desired Polymer Properties Catalyst Catalyst Choice (W, Nb, Ta based) Start->Catalyst Cocatalyst Cocatalyst Choice (Organosilicon, Organotin) Start->Cocatalyst Conditions Reaction Conditions (Temp., Conc., Ratio) Start->Conditions MW Molecular Weight Catalyst->MW Stereo Stereochemistry Catalyst->Stereo Cocatalyst->MW Yield Polymer Yield Cocatalyst->Yield Conditions->MW PDI Polydispersity Conditions->PDI Conditions->Yield

References

Validating the Structure of 4-Methyl-2-pentyne Reaction Products: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of reaction products is a critical step in chemical synthesis and drug discovery. This guide provides a comprehensive comparison of 2D Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for validating the structures of products from reactions involving 4-methyl-2-pentyne. Detailed experimental protocols and supporting data are provided to facilitate practical application.

The versatile carbon-carbon triple bond in this compound allows for a variety of addition reactions, leading to a range of potential products. Determining the precise structure of these products, including regiochemistry and stereochemistry, is essential. While several analytical methods can provide structural information, 2D NMR spectroscopy often emerges as the most powerful and definitive technique for characterization in solution.

Comparing Analytical Techniques for Structural Validation

The choice of analytical technique for structure determination depends on several factors, including the nature of the sample, the information required, and the available instrumentation. Here, we compare 2D NMR with other common methods for analyzing the products of this compound reactions.

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR (COSY, HSQC, HMBC) Detailed connectivity of atoms (¹H-¹H, ¹H-¹³C), stereochemistry, and regiochemistry.Provides unambiguous structural assignment in solution; non-destructive.Requires larger sample amounts than mass spectrometry; can be time-consuming to acquire and analyze.
Gas Chromatography-Mass Spectrometry (GC-MS) Molecular weight and fragmentation pattern.High sensitivity, excellent for separating volatile mixtures, and provides molecular formula information.Fragmentation patterns can be complex and may not definitively distinguish between isomers.
X-ray Crystallography Absolute 3D structure, including bond lengths, bond angles, and stereochemistry.Considered the "gold standard" for definitive structure determination.Requires a single, high-quality crystal, which can be difficult to obtain. The solid-state structure may not be identical to the solution-phase conformation.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, O-H, C=C).Fast, simple, and requires minimal sample preparation.Provides limited information about the overall carbon skeleton and no stereochemical details.

Structural Elucidation of Common this compound Reaction Products using 2D NMR

To illustrate the power of 2D NMR, we will consider three potential reaction products of this compound:

  • Hydration (Markovnikov addition): 4-Methyl-2-pentanone

  • Hydroboration-Oxidation (anti-Markovnikov addition): 4-Methyl-2-pentanol

  • Hydrogenation (Lindlar's catalyst): (Z)-4-Methyl-2-pentene

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for these products. This data is crucial for the interpretation of 2D NMR spectra.

Predicted ¹H and ¹³C NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in CDCl₃

Proton4-Methyl-2-pentanone4-Methyl-2-pentanol(Z)-4-Methyl-2-pentene
H1 (CH₃)2.15 (s)1.18 (d)1.65 (d)
H3 (CH₂)2.35 (d)1.40 (m)-
H4 (CH)2.45 (septet)1.70 (m)2.50 (m)
H5, H6 (CH₃)₂1.10 (d)0.90 (d)0.95 (d)
=CH (alkene)--5.30 (m)
OH-1.50 (br s)-

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in CDCl₃

Carbon4-Methyl-2-pentanone4-Methyl-2-pentanol(Z)-4-Methyl-2-pentene
C1 (CH₃)30.023.513.0
C2 (C=O or CH-OH)209.067.0125.0
C3 (CH₂ or =CH)52.549.0135.0
C4 (CH)24.525.028.0
C5, C6 (CH₃)₂22.522.022.5

Experimental Protocols for 2D NMR

Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible 2D NMR data.

Sample Preparation
  • Dissolve 10-20 mg of the purified reaction product in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is free of particulate matter.

2D NMR Acquisition

The following are general guidelines for acquiring COSY, HSQC, and HMBC spectra on a standard NMR spectrometer (e.g., Bruker Avance series).

COSY (Correlation Spectroscopy):

  • Pulse Program: cosygpqf

  • Acquisition Parameters:

    • Acquire a standard 1D ¹H spectrum to determine the spectral width.

    • Set the number of scans (NS) to 2-8 and dummy scans (DS) to 16.

    • The number of increments in the F1 dimension (TD1) should be at least 256.

  • Processing:

    • Apply a sine-bell window function in both dimensions.

    • Perform a 2D Fourier transform.

HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: hsqcedetgpsisp2.3

  • Acquisition Parameters:

    • Acquire 1D ¹H and ¹³C spectra to determine the respective spectral widths.

    • Set NS to 2-8 and DS to 16.

    • Set TD1 to at least 128.

  • Processing:

    • Apply a squared sine-bell window function in both dimensions.

    • Perform a 2D Fourier transform.

HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Program: hmbcgplpndqf

  • Acquisition Parameters:

    • Use the same spectral widths as for the HSQC experiment.

    • Set NS to 8-16 and DS to 16.

    • Set TD1 to at least 256.

  • Processing:

    • Apply a sine-bell window function in both dimensions.

    • Perform a 2D Fourier transform.

Visualizing the Workflow and Logic of 2D NMR Analysis

Graphviz diagrams can effectively illustrate the experimental workflow and the logical connections between different 2D NMR experiments in the process of structure elucidation.

G Experimental Workflow for 2D NMR Analysis cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_2d 2D NMR Experiments cluster_analysis Data Analysis and Structure Elucidation ReactionProduct Purified Reaction Product Dissolve Dissolve in CDCl3 ReactionProduct->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube OneD_H OneD_H NMR_Tube->OneD_H 1D ¹H NMR OneD_C OneD_C OneD_H->OneD_C 1D ¹³C NMR TwoD_NMR TwoD_NMR OneD_C->TwoD_NMR 2D NMR Experiments COSY COSY HSQC HSQC HMBC HMBC Process Process Spectra TwoD_NMR->Process Correlate Correlate Signals Process->Correlate Assign Assign Structure Correlate->Assign Validate Validate against Alternatives Assign->Validate

Caption: Workflow for 2D NMR-based structural elucidation.

G Logical Relationships in 2D NMR cluster_cosy COSY cluster_hsqc HSQC cluster_hmbc HMBC cluster_info Structural Information H_H ¹H-¹H Correlations (2-3 bonds) Connectivity Proton Spin Systems H_H->Connectivity identifies H_C_direct ¹H-¹³C Direct Correlations (1 bond) Direct_Attachment Direct H-C Attachment H_C_direct->Direct_Attachment identifies H_C_long ¹H-¹³C Long-Range Correlations (2-4 bonds) Carbon_Skeleton Carbon Skeleton Assembly H_C_long->Carbon_Skeleton connects fragments Connectivity->Carbon_Skeleton Direct_Attachment->Carbon_Skeleton Structure Final Structure Carbon_Skeleton->Structure

Caption: Logical flow of information from 2D NMR to structure.

By systematically applying these 2D NMR techniques and comparing the acquired data with predicted values and alternative analytical results, researchers can confidently and accurately determine the structures of this compound reaction products. This rigorous approach is fundamental to advancing chemical research and development.

4-Methyl-2-pentyne as an alternative to other internal alkynes in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of starting materials is a critical decision that profoundly impacts the efficiency, selectivity, and overall success of a synthetic route. In the realm of internal alkynes, 4-methyl-2-pentyne emerges as a valuable and often advantageous alternative to more common substrates like 3-hexyne (B1328910) or 2-butyne (B1218202). Its unique sterically hindered structure, featuring an isopropyl group adjacent to the triple bond, offers distinct benefits in controlling regioselectivity in a variety of important chemical transformations.

This guide provides a comparative overview of this compound's performance in key synthetic reactions, supported by available experimental data and detailed protocols. We will explore how its structural features can be leveraged to achieve desired outcomes in reactions such as cycloadditions, reductions, and hydroboration-oxidations.

Performance Comparison of Internal Alkynes

The steric bulk of the isopropyl group in this compound is the primary determinant of its unique reactivity profile compared to less hindered or symmetrical internal alkynes.

Pauson-Khand Reaction

The Pauson-Khand reaction, a powerful [2+2+1] cycloaddition for the synthesis of cyclopentenones, is highly sensitive to the steric environment of the alkyne. The regioselectivity of the reaction is dictated by the size of the substituents on the alkyne, with the larger group preferentially orienting itself adjacent to the newly formed carbonyl group.[1][2]

AlkyneSubstituentsExpected Pauson-Khand Regioselectivity
This compound Methyl, IsopropylHigh (major isomer with isopropyl group adjacent to carbonyl)
2-Pentyne Methyl, EthylModerate (mixture of regioisomers)
3-Hexyne Ethyl, EthylNot applicable (symmetrical)
2-Butyne Methyl, MethylNot applicable (symmetrical)
Reduction to Alkenes

The partial reduction of internal alkynes is a fundamental transformation for the stereoselective synthesis of cis- or trans-alkenes.

Synthesis of cis-(Z)-Alkenes: Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) is the standard method for the syn-addition of hydrogen across the triple bond, yielding the cis-alkene.[3][4] This reaction is generally effective for a wide range of internal alkynes. For this compound, this reduction stereoselectively produces (Z)-4-methyl-2-pentene.

Synthesis of trans-(E)-Alkenes: The reduction of internal alkynes with sodium metal in liquid ammonia (B1221849) at low temperatures provides the corresponding trans-alkene via an anti-addition of hydrogen.[3][5][6][7] This dissolving metal reduction is known to be tolerant of sterically hindered substrates, making it a suitable method for the conversion of this compound to (E)-4-methyl-2-pentene.[5] The mechanism involves the formation of a vinyl radical anion intermediate, where the more stable trans configuration is preferentially adopted before the final protonation.

ReactionReagentsProduct StereochemistrySuitability for this compound
Lindlar ReductionH₂, Lindlar's Catalystcis-(Z)-alkeneHigh
Dissolving Metal ReductionNa, NH₃ (l)trans-(E)-alkeneHigh
Hydroboration-Oxidation

The hydroboration-oxidation of internal alkynes is a two-step process that yields ketones.[8][9][10] For unsymmetrical internal alkynes, the regioselectivity of the initial hydroboration step is crucial in determining the final ketone product. The boron atom of the borane (B79455) reagent adds to the less sterically hindered carbon of the triple bond.

In the case of this compound, the significant steric difference between the methyl and isopropyl groups allows for a high degree of regioselectivity. The boron reagent will preferentially add to the carbon bearing the methyl group, leading to the formation of 4-methyl-2-pentanone (B128772) as the major product after oxidation. For less sterically biased alkynes like 2-pentyne, a mixture of 2-pentanone and 3-pentanone (B124093) would be expected. The use of bulky borane reagents, such as disiamylborane (B86530) or 9-BBN, can further enhance the regioselectivity of this transformation.[9][10]

AlkyneExpected Ketone Product(s)Expected Regioselectivity
This compound 4-Methyl-2-pentanoneHigh
2-Pentyne 2-Pentanone and 3-PentanoneLow to Moderate
3-Hexyne 3-HexanoneNot applicable (symmetrical)

Experimental Protocols

Detailed methodologies for key reactions involving this compound are provided below. These protocols are based on established procedures for internal alkynes and have been adapted for this compound.

Synthesis of (E)-4-Methyl-2-pentene via Dissolving Metal Reduction

Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup and Purification Setup Three-neck flask with dry ice condenser, gas inlet, and septum Add_NH3 Condense anhydrous NH3 (-78 °C) Setup->Add_NH3 Add_Na Add sodium metal (blue solution forms) Add_NH3->Add_Na Add_Alkyne Slowly add This compound Add_Na->Add_Alkyne Stir Stir at -78 °C Add_Alkyne->Stir Quench Quench with NH4Cl (aq) Stir->Quench Evaporate Allow NH3 to evaporate Quench->Evaporate Extract Extract with ether Evaporate->Extract Dry Dry organic layer (Na2SO4) Extract->Dry Purify Distillation or chromatography Dry->Purify

Dissolving Metal Reduction Workflow

Materials:

  • This compound

  • Sodium metal

  • Anhydrous liquid ammonia

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Set up a three-neck round-bottom flask equipped with a dry ice condenser, a gas inlet, and a rubber septum.

  • Cool the flask to -78 °C using a dry ice/acetone bath and condense anhydrous ammonia into the flask.

  • Carefully add small pieces of sodium metal to the liquid ammonia with stirring until a persistent deep blue color is obtained.

  • Slowly add a solution of this compound in anhydrous diethyl ether to the sodium-ammonia solution via syringe.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Quench the reaction by the slow addition of solid ammonium chloride or a saturated aqueous solution of ammonium chloride until the blue color disappears.

  • Remove the cooling bath and allow the ammonia to evaporate overnight in a well-ventilated fume hood.

  • Add water and diethyl ether to the residue and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to afford (E)-4-methyl-2-pentene.

Synthesis of 4-Methyl-2-pentanone via Hydroboration-Oxidation

Workflow:

G cluster_0 Hydroboration cluster_1 Oxidation cluster_2 Workup and Purification Start_H This compound in THF Add_Borane Add 9-BBN solution at 0 °C Start_H->Add_Borane Warm_Stir Warm to RT and stir Add_Borane->Warm_Stir Cool_O Cool to 0 °C Warm_Stir->Cool_O Add_NaOH Add NaOH (aq) Cool_O->Add_NaOH Add_H2O2 Slowly add H2O2 Add_NaOH->Add_H2O2 Stir_Heat Stir at RT, then heat to 50 °C Add_H2O2->Stir_Heat Separate Separate layers Stir_Heat->Separate Extract Extract aqueous layer with ether Separate->Extract Wash Wash combined organic layers with brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Purify Distillation or chromatography Dry->Purify

Hydroboration-Oxidation Workflow

Materials:

  • This compound

  • 9-Borabicyclo[3.3.1]nonane (9-BBN) solution in THF

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • 3 M aqueous sodium hydroxide (B78521) solution

  • 30% aqueous hydrogen peroxide solution

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, nitrogen-flushed round-bottom flask, add a solution of this compound in anhydrous THF.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add a solution of 9-BBN in THF to the stirred alkyne solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Cool the reaction mixture back to 0 °C and slowly add the aqueous sodium hydroxide solution.

  • Carefully add the hydrogen peroxide solution dropwise, maintaining the temperature below 20 °C.

  • After the addition, remove the ice bath and stir the mixture at room temperature for 1 hour, then heat to 50 °C for 1 hour.

  • Cool the mixture to room temperature, add diethyl ether, and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or flash column chromatography to yield 4-methyl-2-pentanone.

Logical Relationship of Reactivity

The steric hindrance of the isopropyl group in this compound is the key factor governing its reactivity and selectivity compared to less hindered internal alkynes.

G Alkyne_Structure Internal Alkyne Structure Symmetrical (e.g., 3-Hexyne) Unsymmetrical (e.g., 2-Pentyne) Sterically Hindered Unsymmetrical (this compound) Reactivity Reactivity & Selectivity Regioselectivity Stereoselectivity Reaction Rate Alkyne_Structure:f0->Reactivity No Regioselectivity Issue Alkyne_Structure:f1->Reactivity Mixture of Regioisomers Alkyne_Structure:f2->Reactivity High Regioselectivity (Steric Control) Pauson_Khand Pauson-Khand Reaction Reactivity->Pauson_Khand Bulky group directs addition Reduction Reduction to Alkene Reactivity->Reduction Stereochemistry controlled by reagents Hydroboration Hydroboration-Oxidation Reactivity->Hydroboration Boron adds to less hindered carbon

Influence of Alkyne Structure on Reactivity

References

Unveiling the Performance of Poly(4-methyl-2-pentyne) Membranes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of membrane technology, selecting the optimal material is paramount. This guide provides a comprehensive comparison of poly(4-methyl-2-pentyne) (PMP) membranes against its commercial counterparts—polysulfone (PSF), polyimide (PI), and polydimethylsiloxane (B3030410) (PDMS)—supported by experimental data and detailed protocols.

Poly(this compound), a glassy polymer, is noted for its high gas permeability, a critical attribute in applications such as gas separation and biomedical devices.[1] Its performance, however, must be weighed against established commercial alternatives. This guide delves into a quantitative comparison of permeability and selectivity for key gas pairs, offering a clear perspective on the relative strengths of each material.

Performance Snapshot: PMP vs. Commercial Alternatives

The separation efficiency of a membrane is primarily determined by two key parameters: permeability and selectivity. Permeability quantifies the rate at which a gas passes through the membrane, while selectivity measures the membrane's ability to separate one gas from another. The following tables summarize the gas separation performance of PMP and its commercial competitors for common gas pairs.

Membrane MaterialGas PairPermeability (Barrer)Selectivity (α)
Poly(this compound) (PMP) CO₂/N₂P(CO₂) = 259.8128.11
CO₂/CH₄P(CO₂) = 259.8130.42
Polysulfone (PSF) CO₂/N₂--
CO₂/CH₄P(CO₂) = 10.731.5
Polyimide (PI) - 6FDA-based CO₂/N₂P(CO₂) = 5 - 718 - 27
CO₂/CH₄P(CO₂) = 5 - 748 - 86
Polydimethylsiloxane (PDMS) O₂/N₂P(O₂) = 6002.14
CO₂/N₂P(CO₂) = 3188.2535.10

Note: 1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg). Data is compiled from multiple sources and represents typical values. Actual performance can vary based on membrane fabrication, operating conditions, and specific polymer grade.[1][2][3][4]

Experimental Protocols: A Closer Look at Performance Evaluation

The quantitative data presented above is derived from rigorous experimental testing. Understanding the methodology behind these measurements is crucial for interpreting the results and designing further comparative studies. The following is a generalized protocol for determining the gas permeability and selectivity of polymeric membranes.

Gas Permeation Testing: A Step-by-Step Methodology

The most common method for evaluating gas separation performance is the constant-volume, variable-pressure method.[5]

Objective: To determine the permeability of a pure gas through a dense polymer membrane and calculate the ideal selectivity for a pair of gases.

Materials and Equipment:

  • Membrane test cell

  • Vacuum pump

  • Pressure transducers

  • Gas cylinders with high-purity gases (e.g., CO₂, N₂, CH₄, O₂)

  • Mass flow controllers

  • Thermostatically controlled chamber

  • Data acquisition system

Procedure:

  • Membrane Preparation and Mounting:

    • A flat sheet membrane of the desired polymer is carefully cut to fit the dimensions of the test cell.

    • The thickness of the membrane is measured at several points using a micrometer to obtain an average value.

    • The membrane is mounted in the test cell, ensuring a proper seal to prevent gas leakage.

  • System Evacuation:

    • The entire system, including the feed and permeate sides of the membrane cell, is thoroughly evacuated using a vacuum pump to remove any residual gases.

  • Gas Permeation Measurement:

    • The system is brought to the desired testing temperature.[5]

    • The feed side of the membrane is pressurized with the test gas to a specific pressure, typically ranging from 2 to 10 bar.[6]

    • The permeate side, which has a known volume, is initially under vacuum. As gas permeates through the membrane, the pressure on the permeate side increases over time.

    • The rate of pressure increase in the permeate volume is recorded using a pressure transducer.

  • Data Analysis and Calculation:

    • Permeability (P): The permeability of the gas is calculated from the steady-state rate of pressure increase using the following equation: P = (V * l) / (A * R * T * Δp) * (dp/dt)_ss Where:

      • V is the permeate volume

      • l is the membrane thickness

      • A is the effective membrane area

      • R is the ideal gas constant

      • T is the absolute temperature

      • Δp is the pressure difference across the membrane

      • (dp/dt)_ss is the steady-state rate of pressure increase on the permeate side.[7]

    • Selectivity (α): The ideal selectivity for a pair of gases (A and B) is calculated as the ratio of their individual permeabilities: α_(A/B) = P_A / P_B[8]

Visualizing the Workflow: Membrane Performance Evaluation

The following diagram illustrates the logical flow of a typical gas separation membrane performance evaluation experiment.

MembranePerformanceEvaluation cluster_prep Membrane Preparation cluster_testing Gas Permeation Testing cluster_analysis Data Analysis cluster_output Output prep_membrane Prepare Polymer Solution cast_membrane Cast Membrane Film prep_membrane->cast_membrane dry_membrane Dry and Anneal Membrane cast_membrane->dry_membrane mount_membrane Mount Membrane in Test Cell dry_membrane->mount_membrane Characterized Membrane evacuate Evacuate System mount_membrane->evacuate pressurize Pressurize Feed Side evacuate->pressurize measure_permeate Measure Permeate Pressure Rise pressurize->measure_permeate calc_permeability Calculate Permeability measure_permeate->calc_permeability Pressure vs. Time Data calc_selectivity Calculate Selectivity calc_permeability->calc_selectivity performance_data Performance Data (Permeability, Selectivity) calc_selectivity->performance_data

Fig. 1: Workflow for evaluating membrane gas separation performance.

References

A Comparative Analysis of the Boiling Points of C6 Alkyne Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the boiling points of various C6 alkyne isomers. The relationship between molecular structure and physical properties, such as boiling point, is a fundamental concept in organic chemistry with significant implications in purification, separation, and reaction kinetics. Understanding these nuances is critical for professionals in chemical research and drug development. This document presents experimental data, detailed methodologies for boiling point determination, and a visual representation of the structural isomers and their boiling point trends.

Data Summary of C6 Alkyne Isomer Boiling Points

The boiling points of the seven constitutional isomers of C6 alkynes are summarized in the table below. The data clearly illustrates the impact of carbon chain linearity and branching on this key physical property.

Isomer NameStructureBoiling Point (°C)
Hex-1-yneCH≡C-CH₂-CH₂-CH₂-CH₃71-72[1][2]
Hex-2-yneCH₃-C≡C-CH₂-CH₂-CH₃84-85[3][4]
Hex-3-yneCH₃-CH₂-C≡C-CH₂-CH₃81-82[5]
4-Methylpent-1-yneCH≡C-CH₂-CH(CH₃)₂60
4-Methylpent-2-yneCH₃-C≡C-CH(CH₃)₂71-73[6]
3-Methylpent-1-yneCH≡C-CH(CH₃)-CH₂-CH₃77
3,3-Dimethylbut-1-yneCH≡C-C(CH₃)₃37-38[7][8]

Experimental Protocol: Determination of Boiling Point

The boiling points of the C6 alkyne isomers can be accurately determined using the Thiele tube method, a simple and efficient technique for small liquid samples.[9][10]

Materials:

  • Thiele tube

  • Thermometer (calibrated)

  • Small test tube

  • Capillary tube (sealed at one end)

  • Heating oil (e.g., mineral oil or silicone oil)

  • Bunsen burner or heating mantle

  • Sample of the C6 alkyne isomer

Procedure:

  • Sample Preparation: A small amount (a few milliliters) of the liquid organic compound is placed into the small test tube.

  • Capillary Tube Insertion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid and the sealed end protruding above the surface.[10]

  • Apparatus Assembly: The test tube is securely attached to the thermometer. The assembly is then clamped so that the test tube and the thermometer bulb are immersed in the heating oil within the side arm of the Thiele tube.

  • Heating: The side arm of the Thiele tube is gently and evenly heated.[10] Convection currents will ensure uniform temperature distribution throughout the oil.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating should continue until a steady and rapid stream of bubbles is observed.

  • Boiling Point Determination: The heat source is then removed. As the apparatus cools, the stream of bubbles will slow down and eventually stop. The exact temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point of the substance.[10] This occurs when the vapor pressure of the liquid equals the atmospheric pressure.

Structure-Property Relationship Analysis

The observed boiling points of the C6 alkyne isomers can be rationalized by considering their molecular structures. Generally, for a given molecular formula, a more linear or less branched structure results in a higher boiling point. This is due to the larger surface area available for intermolecular van der Waals forces. Conversely, increased branching leads to a more compact, spherical shape, reducing the surface area and weakening these intermolecular attractions, thus lowering the boiling point.

The following diagram illustrates the structural relationships between the C6 alkyne isomers and their corresponding boiling points.

G cluster_straight_chain Straight-Chain Isomers cluster_branched_chain Branched-Chain Isomers Hex-1-yne\n(71-72 °C) Hex-1-yne (71-72 °C) Hex-2-yne\n(84-85 °C) Hex-2-yne (84-85 °C) Hex-1-yne\n(71-72 °C)->Hex-2-yne\n(84-85 °C) Internal Triple Bond Hex-3-yne\n(81-82 °C) Hex-3-yne (81-82 °C) Hex-2-yne\n(84-85 °C)->Hex-3-yne\n(81-82 °C) Central Triple Bond 4-Methylpent-1-yne\n(60 °C) 4-Methylpent-1-yne (60 °C) 4-Methylpent-2-yne\n(71-73 °C) 4-Methylpent-2-yne (71-73 °C) 4-Methylpent-1-yne\n(60 °C)->4-Methylpent-2-yne\n(71-73 °C) Internal Triple Bond 3-Methylpent-1-yne\n(77 °C) 3-Methylpent-1-yne (77 °C) 3,3-Dimethylbut-1-yne\n(37-38 °C) 3,3-Dimethylbut-1-yne (37-38 °C) C6H10 C6H10 C6H10->Hex-1-yne\n(71-72 °C) Isomer Of C6H10->4-Methylpent-1-yne\n(60 °C) Isomer Of C6H10->3-Methylpent-1-yne\n(77 °C) Isomer Of C6H10->3,3-Dimethylbut-1-yne\n(37-38 °C) Isomer Of

Caption: Structural isomers of C6 alkynes and their boiling points.

As depicted, the straight-chain isomers (hex-1-yne, hex-2-yne, and hex-3-yne) generally exhibit higher boiling points than their branched counterparts. Among the straight-chain isomers, the position of the triple bond also has a modest effect. The most highly branched isomer, 3,3-dimethylbut-1-yne, has the lowest boiling point due to its nearly spherical shape, which minimizes the surface area for intermolecular interactions. This comparative analysis underscores the critical role of molecular architecture in determining the physical properties of organic compounds.

References

A Comparative Guide to Isomeric Purity Analysis of 4-Methyl-2-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of isomeric purity is a critical aspect of quality control and process optimization. This guide provides an objective comparison of the primary analytical techniques for the isomeric purity analysis of 4-Methyl-2-pentyne, a C6 alkyne. The focus is on distinguishing it from its key structural isomers, such as 3-methyl-1-pentyne, 4-methyl-1-pentyne, and various hexynes. This guide presents supporting experimental data, detailed methodologies, and visual workflows to aid in method selection and implementation.

Introduction to Isomeric Purity Analysis

This compound shares the same molecular formula (C₆H₁₀) with several other alkynes, making their separation and quantification challenging. The presence of these isomers as impurities can significantly impact the chemical and physical properties of the final product, affecting reaction kinetics, product yield, and the safety and efficacy of pharmaceutical compounds. Therefore, robust analytical methods are essential to ensure the desired isomeric purity. The primary techniques employed for this purpose are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography (GC) Analysis

Gas chromatography is a powerful technique for separating volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. For non-polar hydrocarbon isomers like C6 alkynes, separation is primarily governed by boiling point and subtle differences in interaction with the stationary phase.

Experimental Protocol: GC-FID

A common approach for analyzing hydrocarbon isomers is using a non-polar capillary column with a Flame Ionization Detector (FID), which offers high sensitivity for hydrocarbons.

  • Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: A non-polar column, such as one with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1 or equivalent), is suitable. A typical dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program: An initial temperature of 40 °C held for 5 minutes, followed by a ramp of 5 °C/min to 100 °C.

  • Injection: 1 µL of the sample, with a split ratio of 50:1.

  • Data Analysis: The percentage of each isomer is determined by the area percent method, assuming a similar response factor for all C6 alkyne isomers in the FID.

Data Presentation: GC Performance

The separation of C6 alkyne isomers by GC is primarily based on their boiling points and molecular shape. The Kovats retention index (RI) is a standardized measure of retention time that helps in the identification of compounds.

CompoundBoiling Point (°C)Kovats Retention Index (Non-polar column)Expected Elution Order
3-Methyl-1-pentyne67-685691
1-Hexyne71-725742
This compound76-776153
3-Hexyne816264
2-Hexyne84-856325

Note: The Kovats retention indices are approximate values and can vary slightly depending on the specific column and analytical conditions.

Performance Comparison: GC-FID
ParameterTypical Performance
Resolution Baseline resolution of major isomers can be achieved with optimized conditions.
Limit of Detection (LOD) Low ppm range.
Limit of Quantification (LOQ) Mid-to-high ppm range.
Analysis Time Approximately 15-20 minutes per sample.
Advantages High sensitivity, robustness, and suitability for routine quality control.
Limitations Co-elution of closely boiling isomers can occur, requiring high-resolution columns or method optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation and quantification of isomers. It relies on the distinct magnetic environments of atomic nuclei within a molecule, providing unique spectral fingerprints for different isomers. ¹H NMR is particularly useful for quantifying isomer ratios by integrating the signals corresponding to unique protons in each isomer.

Experimental Protocol: ¹H NMR
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve an accurately weighed amount of the sample (approx. 10-20 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Number of Scans: 16 to 64 scans for good signal-to-noise ratio.

    • Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T1) is crucial for accurate quantification. A typical starting point is 10 seconds.

  • Data Analysis: After Fourier transformation, phasing, and baseline correction, the relative molar ratio of the isomers is determined by comparing the integral areas of well-resolved, characteristic proton signals for each isomer.

Data Presentation: ¹H NMR Chemical Shifts

The key to distinguishing and quantifying C6 alkyne isomers by ¹H NMR lies in identifying unique proton signals with distinct chemical shifts.

CompoundKey Proton Signal(s) for QuantificationApproximate Chemical Shift (δ, ppm in CDCl₃)
This compound Methyl group attached to the triple bond (CH₃-C≡)~1.75 (s)
3-Methyl-1-pentyneAcetylenic proton (≡C-H)~1.95 (t)
4-Methyl-1-pentyneAcetylenic proton (≡C-H)~1.90 (t)
1-HexyneAcetylenic proton (≡C-H)~1.95 (t)
2-HexyneMethyl group attached to the triple bond (CH₃-C≡)~1.78 (t)
3-HexyneMethylene groups adjacent to the triple bond (-CH₂-C≡)~2.14 (q)

Note: Chemical shifts can vary slightly based on the solvent and concentration. The multiplicity (s=singlet, t=triplet, q=quartet) is also a key identifier.

Performance Comparison: ¹H NMR
ParameterTypical Performance
Resolution Excellent for distinguishing isomers with unique proton environments.
Limit of Detection (LOD) Typically in the range of 0.1-1% for minor isomers.
Limit of Quantification (LOQ) Around 0.5-2% with good accuracy.
Analysis Time 5-15 minutes per sample, depending on the required signal-to-noise ratio.
Advantages Non-destructive, provides structural confirmation, and is inherently quantitative without the need for individual calibration standards for each isomer.
Limitations Lower sensitivity compared to GC-FID, and signal overlap can occur in complex mixtures.

Mandatory Visualizations

To further clarify the analytical workflow and the relationship between the discussed techniques, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Acquisition & Processing cluster_results Results & Interpretation Sample This compound Sample Prep_GC Dilution in appropriate solvent Sample->Prep_GC Prep_NMR Dissolution in deuterated solvent Sample->Prep_NMR GC_FID Gas Chromatography (GC-FID) Prep_GC->GC_FID NMR NMR Spectroscopy (¹H NMR) Prep_NMR->NMR Chromatogram Chromatogram Generation GC_FID->Chromatogram Spectrum Spectrum Acquisition NMR->Spectrum Integration_GC Peak Integration Chromatogram->Integration_GC Integration_NMR Signal Integration Spectrum->Integration_NMR Purity_GC Isomeric Purity (% Area) Integration_GC->Purity_GC Purity_NMR Isomeric Ratio (Molar) Integration_NMR->Purity_NMR

Caption: Experimental workflow for isomeric purity analysis.

Logical_Relationships cluster_input Analytical Problem cluster_methods Analytical Methods cluster_info Information Provided Problem Isomeric Purity of This compound GC Gas Chromatography Problem->GC NMR NMR Spectroscopy Problem->NMR GC_Info Separation based on volatility Quantitative (% Area) High Sensitivity GC->GC_Info NMR_Info Structural Confirmation Quantitative (Molar Ratio) Non-destructive NMR->NMR_Info

Propargylic C-H Bond Dissociation Energy of 4-Methyl-2-pentyne: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the computational and experimental approaches to determining the bond dissociation energy (BDE) of the propargylic C-H bond in 4-methyl-2-pentyne. Understanding this thermodynamic parameter is crucial for predicting reaction selectivity, elucidating reaction mechanisms, and designing novel synthetic methodologies in drug discovery and development.

Data Presentation: A Comparative Overview

Similarly, a specific high-level computational value for this compound has not been reported in the reviewed literature. However, based on the established accuracy of modern computational chemistry methods, a calculated value is expected to be in close agreement with the experimental value.

Compound Method Bond Dissociation Energy (kJ/mol) Reference
3-Methyl-1-butyne Experimental (Technique not specified)344.3 ± 11.3[1]
This compound Computational (Predicted)~340-350Estimated based on experimental data of the isomer and typical computational accuracy.

Note: The predicted computational value is an educated estimate. A dedicated computational study would be required to determine a precise value.

Experimental Protocol: Photoacoustic Calorimetry

Photoacoustic calorimetry is a powerful technique for determining the enthalpy of reactions, including bond dissociation energies. The following outlines a general protocol for determining the propargylic C-H BDE of this compound.

Objective: To measure the enthalpy of hydrogen abstraction from this compound by a suitable radical initiator.

Materials:

  • This compound (substrate)

  • Di-tert-butyl peroxide or other suitable photochemical radical initiator

  • A reference compound with a known BDE

  • An appropriate solvent (e.g., benzene, carbon tetrachloride)

  • High-purity nitrogen or argon for deoxygenation

Instrumentation:

  • Pulsed laser system (e.g., Nd:YAG laser)

  • Photoacoustic calorimeter cell with a sensitive microphone

  • Digital oscilloscope

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Prepare a solution of this compound and the radical initiator in the chosen solvent. A reference solution containing the reference compound and the initiator is also prepared. The concentrations should be optimized to ensure sufficient signal-to-noise ratio and to minimize side reactions.

  • Deoxygenation: Deoxygenate the sample and reference solutions by bubbling with high-purity nitrogen or argon for a sufficient period to remove dissolved oxygen, which can quench the radical reaction.

  • Photoacoustic Measurement:

    • Place the sample cell in the photoacoustic calorimeter.

    • Irradiate the sample with a laser pulse of a wavelength that is absorbed by the radical initiator but not by the substrate or solvent.

    • The absorption of light leads to the homolytic cleavage of the initiator, generating radicals.

    • The generated radicals abstract a hydrogen atom from the propargylic position of this compound.

    • The heat released during this reaction causes a thermal expansion of the solvent, generating an acoustic wave that is detected by the microphone.

    • The amplitude of the acoustic signal is proportional to the heat evolved in the reaction.

  • Data Analysis:

    • Record the photoacoustic signal using the digital oscilloscope.

    • Measure the amplitude of the signal for both the sample and the reference compound under identical conditions.

    • The enthalpy of the reaction for this compound can be calculated by comparing its photoacoustic signal amplitude to that of the reference compound with its known reaction enthalpy.

    • The bond dissociation energy is then derived from the reaction enthalpy using known thermodynamic cycles.

Computational Protocol: High-Level Ab Initio Calculations

High-level quantum chemical calculations can provide accurate predictions of bond dissociation energies. Methods like G3B3 (Gaussian-3 theory using B3LYP geometries and zero-point energies) and CBS-QB3 (Complete Basis Set-QB3) are known to predict BDEs with high accuracy, often within 1-2 kcal/mol (4-8 kJ/mol) of experimental values.

Objective: To calculate the enthalpy change for the homolytic cleavage of the propargylic C-H bond in this compound.

Methodology:

  • Software: A quantum chemistry software package such as Gaussian, Q-Chem, or ORCA.

  • Computational Method: G3B3 or CBS-QB3 are recommended for high accuracy. Alternatively, a well-benchmarked Density Functional Theory (DFT) functional such as M06-2X or ωB97X-D with a large basis set (e.g., 6-311+G(d,p) or larger) can be employed.

  • Procedure:

    • Geometry Optimization: Optimize the ground-state geometry of the this compound molecule.

    • Radical Optimization: Optimize the geometry of the resulting 4-methyl-2-pentynyl radical formed after hydrogen abstraction.

    • Hydrogen Atom Calculation: Perform a calculation on a single hydrogen atom.

    • Frequency Calculations: Perform frequency calculations for the optimized structures of the molecule and the radical to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy.

    • BDE Calculation: The bond dissociation enthalpy at 298 K is calculated using the following equation: BDE = [H(radical) + H(H atom)] - H(molecule) where H represents the calculated enthalpy of each species.

Mandatory Visualization

BDE_Comparison cluster_experimental Experimental Approach cluster_computational Computational Approach exp_start Prepare Sample (this compound + Initiator) exp_laser Pulsed Laser Irradiation exp_start->exp_laser exp_reaction H-Abstraction Reaction exp_laser->exp_reaction exp_detection Acoustic Wave Detection exp_reaction->exp_detection exp_analysis Data Analysis & BDE Calculation exp_detection->exp_analysis result Bond Dissociation Energy (BDE) exp_analysis->result comp_start Define Molecular Structure comp_opt Geometry Optimization (Molecule & Radical) comp_start->comp_opt comp_freq Frequency Calculation (ZPVE) comp_opt->comp_freq comp_energy Single-Point Energy Calculation comp_freq->comp_energy comp_analysis BDE Calculation comp_energy->comp_analysis comp_analysis->result

Caption: Workflow for experimental and computational BDE determination.

References

A Comparative Guide to the Reactivity of Terminal vs. Internal Alkynes in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The location of the carbon-carbon triple bond in an alkyne—whether at the end of a carbon chain (terminal) or within it (internal)—profoundly dictates its reactivity and utility in organic synthesis. This guide provides an objective comparison of the performance of terminal and internal alkynes in several key synthetic transformations, supported by experimental data and detailed protocols. Understanding these differences is crucial for designing efficient and selective synthetic routes in research and drug development.

The primary distinction arises from the presence of a weakly acidic proton on the sp-hybridized carbon of a terminal alkyne, a feature absent in internal alkynes.[1] This acidic proton enables a unique set of reactions for terminal alkynes. Furthermore, the steric environment and electronic properties of the triple bond differ, influencing the outcomes of various addition and coupling reactions.

Catalytic Hydrogenation: A Race to Alkenes

Catalytic hydrogenation is a fundamental method for the reduction of alkynes to alkenes or alkanes. The choice between a terminal and an internal alkyne can influence both the reaction rate and the selectivity of the transformation.

Generally, terminal alkynes are more reactive towards hydrogenation than internal alkynes.[2] However, with the use of "poisoned" catalysts like Lindlar's catalyst (palladium on calcium carbonate or barium sulfate (B86663) treated with lead acetate (B1210297) and quinoline) or nickel boride (Ni₂B), the reaction can be selectively stopped at the alkene stage.[3][4] This semi-hydrogenation proceeds via a syn-addition of hydrogen, yielding cis-(Z)-alkenes from internal alkynes and terminal alkenes from terminal alkynes.[4]

Data Presentation: Alkene Selectivity in Catalytic Hydrogenation

The following table summarizes the alkene selectivity in the semi-hydrogenation of various terminal and internal alkynes using a Nickel Boride (Ni₂B) catalyst.

Alkyne TypeSubstrateCatalystAlkene Selectivity (%) (at full conversion)Alkane Formation
Terminal1-OctyneNickel Boride (Ni₂B)up to 90Observed
TerminalPhenylacetyleneNickel Boride (Ni₂B)up to 90Observed
Internal2-HexyneNickel Boride (Ni₂B)96Minimal
Internal3-HexyneNickel Boride (Ni₂B)98Minimal

Data sourced from BenchChem's "Terminal vs. Internal sp-Alkynes: A Comparative Guide to Reactivity".[1]

As the data indicates, while both alkyne types can be hydrogenated with high selectivity to the corresponding alkene, internal alkynes show slightly higher selectivity and minimal over-reduction to the alkane under these conditions.

Experimental Protocol: Partial Hydrogenation of an Alkyne using Lindlar's Catalyst

This protocol is a general procedure for the semi-hydrogenation of an alkyne to a cis-alkene.

Materials:

  • Alkyne (e.g., 2-butyne)

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Quinoline (B57606)

  • Solvent (e.g., methanol, ethanol, or ethyl acetate)

  • Hydrogen gas (balloon or cylinder)

  • Reaction flask

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve the alkyne in a suitable solvent.

  • Add Lindlar's catalyst (typically 5-10% by weight of the alkyne) and a small amount of quinoline (as a further deactivating agent).

  • Flush the flask with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC to observe the disappearance of the starting alkyne and the formation of the alkene.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be further purified if necessary.

Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup dissolve Dissolve Alkyne in Solvent add_catalyst Add Lindlar's Catalyst & Quinoline dissolve->add_catalyst flush Flush with H₂ add_catalyst->flush stir Stir under H₂ atmosphere flush->stir monitor Monitor by TLC/GC stir->monitor filter Filter through Celite monitor->filter concentrate Concentrate in vacuo filter->concentrate product cis-Alkene Product concentrate->product

Caption: Experimental workflow for Lindlar hydrogenation.

Hydroboration-Oxidation: A Tale of Two Carbonyls

The hydroboration-oxidation of alkynes is a two-step process that results in the formation of carbonyl compounds. The regiochemical outcome of this reaction is a key point of differentiation between terminal and internal alkynes.

Terminal alkynes undergo hydroboration-oxidation to yield aldehydes .[5][6] The reaction proceeds via an anti-Markovnikov addition of borane (B79455) across the triple bond, followed by oxidation.[6] To prevent double addition of borane to the terminal alkyne, sterically hindered boranes such as disiamylborane (B86530) ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) are typically used.[5][7]

In contrast, the hydroboration-oxidation of internal alkynes produces ketones .[5][6] If the internal alkyne is symmetrical, a single ketone product is formed. However, unsymmetrical internal alkynes will generally yield a mixture of two isomeric ketones.[8]

Data Presentation: Product Outcomes of Alkyne Hydroboration-Oxidation
Alkyne TypeExample SubstrateReagentsMajor Product
Terminal1-Hexyne1. (Sia)₂BH or 9-BBN2. H₂O₂, NaOHHexanal (Aldehyde)
Internal (Symmetrical)3-Hexyne1. BH₃ or R₂BH2. H₂O₂, NaOH3-Hexanone (Ketone)
Internal (Unsymmetrical)2-Hexyne1. BH₃ or R₂BH2. H₂O₂, NaOHMixture of 2-Hexanone and 3-Hexanone (Ketones)
Experimental Protocol: Hydroboration-Oxidation of a Terminal Alkyne

This protocol describes the conversion of a terminal alkyne to an aldehyde.

Materials:

  • Terminal alkyne (e.g., 1-octyne)

  • Sterically hindered borane (e.g., 9-BBN solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 3 M)

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Reaction flask under an inert atmosphere (e.g., nitrogen or argon)

  • Stirring apparatus

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the terminal alkyne in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the solution of the sterically hindered borane (e.g., 9-BBN) to the stirred alkyne solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Cool the mixture again to 0 °C and slowly add the aqueous NaOH solution, followed by the careful, dropwise addition of 30% H₂O₂.

  • Stir the mixture at room temperature for several hours.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purify the product by distillation or column chromatography as needed.

Hydroboration_Pathway cluster_reagents Hydroboration-Oxidation start Alkyne terminal Terminal Alkyne (R-C≡C-H) start->terminal internal Internal Alkyne (R-C≡C-R') start->internal enol_t Enol Intermediate (Anti-Markovnikov) terminal->enol_t reagents enol_i Enol Intermediate(s) internal->enol_i reagents reagents 1. R₂BH (e.g., 9-BBN) 2. H₂O₂, NaOH tauto_t Tautomerization enol_t->tauto_t tauto_i Tautomerization enol_i->tauto_i aldehyde Aldehyde (R-CH₂-CHO) tauto_t->aldehyde ketone Ketone(s) (R-CO-CH₂-R') tauto_i->ketone

Caption: Product outcomes of hydroboration-oxidation.

Palladium-Catalyzed Cross-Coupling: The Sonogashira Reaction

The Sonogashira coupling is a powerful reaction for the formation of a C(sp)-C(sp²) bond, typically between a terminal alkyne and an aryl or vinyl halide. This reaction is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures.

The reactivity in Sonogashira coupling is almost exclusively limited to terminal alkynes . The mechanism requires the presence of the acidic terminal proton, which is deprotonated by a base in the presence of a copper(I) co-catalyst to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with a palladium(II) complex, followed by reductive elimination to yield the coupled product.

Internal alkynes are unreactive in the Sonogashira coupling because they lack the necessary terminal proton to form the crucial copper acetylide intermediate.

Experimental Protocol: Sonogashira Coupling of a Terminal Alkyne

This is a general procedure for the coupling of a terminal alkyne with an aryl halide.

Materials:

  • Terminal alkyne (e.g., phenylacetylene)

  • Aryl halide (e.g., iodobenzene)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (B128534) or diisopropylamine)

  • Solvent (e.g., THF or DMF), anhydrous and degassed

  • Reaction vessel (e.g., Schlenk flask) under an inert atmosphere

  • Stirring apparatus

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne.

  • Stir the reaction mixture at room temperature or heat as required (typically 25-100 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with saturated aqueous NH₄Cl, then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira_Mechanism cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalyst Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition (R¹-X) pd0->ox_add pdII R¹-Pd(II)-X      L₂ ox_add->pdII transmetal Transmetalation pdII->transmetal pdII_alkyne R¹-Pd(II)-C≡CR²           L₂ transmetal->pdII_alkyne red_elim Reductive Elimination pdII_alkyne->red_elim red_elim->pd0 product product red_elim->product Product R¹-C≡CR² cuI CuI alkyne Terminal Alkyne (H-C≡CR²) cu_acetylide Copper Acetylide (Cu-C≡CR²) alkyne->cu_acetylide CuI, Base base Base cu_acetylide->transmetal

Caption: Simplified catalytic cycles in Sonogashira coupling.

Azide-Alkyne Cycloaddition: The "Click" Chemistry Distinction

The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a 1,2,3-triazole is a cornerstone of "click chemistry." The choice of catalyst for this reaction is critically dependent on the alkyne's substitution pattern.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and widely used reaction is specific to terminal alkynes . The mechanism involves the formation of a copper acetylide, which then reacts with the azide to exclusively form the 1,4-disubstituted triazole regioisomer. Internal alkynes are generally unreactive under CuAAC conditions.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to CuAAC, the RuAAC reaction is effective for both terminal and internal alkynes . This method provides access to the 1,5-disubstituted triazole regioisomer from terminal alkynes, and fully substituted triazoles from internal alkynes. This makes RuAAC a valuable complementary tool to CuAAC, expanding the scope of accessible triazole structures.

Data Presentation: Reactivity in Azide-Alkyne Cycloadditions
ReactionAlkyne TypeReactivityProduct
CuAACTerminalHigh1,4-disubstituted 1,2,3-triazole
CuAACInternalGenerally UnreactiveNo Reaction
RuAACTerminalGood1,5-disubstituted 1,2,3-triazole
RuAACInternalGood1,4,5-trisubstituted 1,2,3-triazole
Experimental Protocol: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

This protocol is a general procedure for the synthesis of a 1,5-disubstituted triazole from a terminal alkyne and an azide.

Materials:

  • Azide (e.g., benzyl (B1604629) azide)

  • Alkyne (terminal or internal, e.g., phenylacetylene)

  • Ruthenium catalyst (e.g., Cp*RuCl(COD))

  • Anhydrous, non-protic solvent (e.g., 1,2-dichloroethane (B1671644) or toluene)

  • Reaction vessel under an inert atmosphere

  • Stirring apparatus

Procedure:

  • In a flame-dried flask under an inert atmosphere, add the azide and the alkyne.

  • Add the anhydrous solvent to achieve a desired concentration (e.g., 0.1 M).

  • Purge the solution with the inert gas for 15-20 minutes.

  • Under a positive pressure of the inert gas, add the ruthenium catalyst (typically 1-2 mol%).

  • Heat the reaction mixture (e.g., to 45 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Safety Note: Organic azides are potentially explosive and should be handled with appropriate care in a well-ventilated fume hood.

Conclusion

The reactivity of alkynes in organic synthesis is profoundly influenced by the position of the triple bond. Terminal alkynes possess a unique chemical handle—the acidic terminal proton—that enables a suite of powerful reactions such as the Sonogashira coupling and CuAAC, which are inaccessible to internal alkynes. In addition reactions like hydrogenation and hydroboration-oxidation, both types of alkynes are reactive, but often with different rates and leading to distinct products. A thorough understanding of these differences is essential for the strategic design and successful execution of complex synthetic endeavors in all areas of chemical research.

References

Benchmarking the efficiency of different 4-Methyl-2-pentyne synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of various synthesis routes for 4-Methyl-2-pentyne, a valuable building block in organic chemistry. The following sections detail the experimental protocols and performance metrics of prominent synthetic pathways, offering a foundation for informed selection based on efficiency, reagent availability, and reaction conditions.

Comparison of Synthesis Routes

The synthesis of this compound can be achieved through several distinct chemical transformations. The efficiency of these routes varies significantly based on the chosen starting materials and reaction conditions. Below is a summary of the key performance indicators for the most common methods.

Synthesis RouteStarting Material(s)Reagents & SolventsTemperature (°C)Reaction TimeYield (%)Byproducts
Route 1: Dehydrohalogenation
Method A2-Chloro-4-methylpentaneKOH, DMSO100Not Specified70.84-Methyl-1-pentyne (B1581292), Allenes
Method B2,3-Dibromo-4-methylpentaneNaNH₂, Liquid NH₃Not SpecifiedNot Specified68.5Not Specified
Method C2-Chloro-4-methyl-2-pentene & 2,2-Dichloro-4-methylpentaneKOH (alcoholic)170-18016 hours32Not Specified
Route 2: Isomerization 4-Methyl-1-pentyneBase CatalystNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Route 3: From Ketone 4-Methyl-2-pentanone1. PCl₅2. BaseNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Route 1: Dehydrohalogenation

Dehydrohalogenation of alkyl halides is a prevalent method for the synthesis of alkynes. This approach involves the elimination of a hydrogen halide from a suitable precursor using a strong base.

Method A: Dehydrochlorination of 2-Chloro-4-methylpentane

This method, detailed in Russian patent RU2228323C2, offers a high yield of this compound.[1]

  • Materials: 2-Chloro-4-methylpentane, Potassium Hydroxide (B78521) (KOH), Dimethyl Sulfoxide (DMSO).

  • Procedure:

    • In a reaction vessel equipped with a stirrer and a reflux condenser, dissolve 2-Chloro-4-methylpentane in DMSO.

    • Add a stoichiometric excess of powdered KOH (1-1.5 moles per mole of hydrogen halide).

    • Heat the mixture to 100°C with vigorous stirring.

    • The reaction progress can be monitored by gas chromatography.

    • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

    • The product is extracted with a suitable organic solvent (e.g., diethyl ether).

    • The organic layer is washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is then purified by fractional distillation to yield this compound. The main product of the dehydrohalogenation reaction under these conditions is this compound, with its content in the C₆H₁₀ hydrocarbon mixture ranging from 55-76%; the remainder consists of 4-methyl-1-pentyne and allenes.[1] The total yield of the two acetylene (B1199291) monomers can reach 90%.[1]

Method B: Dehydrobromination of 2,3-Dibromo-4-methylpentane

This classic method utilizes the strong base sodium amide in liquid ammonia (B1221849).[1]

  • Materials: 2,3-Dibromo-4-methylpentane, Sodium Amide (NaNH₂), Liquid Ammonia (NH₃).

  • Procedure:

    • In a flask equipped with a cold finger condenser, liquid ammonia is condensed.

    • Sodium amide is carefully added to the liquid ammonia.

    • 2,3-Dibromo-4-methylpentane is then added dropwise to the stirred solution of sodium amide in liquid ammonia.

    • The reaction is allowed to proceed, and the ammonia is then allowed to evaporate.

    • The remaining residue is treated with water to quench any unreacted sodium amide.

    • The product is extracted with a low-boiling organic solvent.

    • The organic extract is washed, dried, and the solvent is evaporated.

    • Purification by distillation yields this compound with a reported yield of 68.5%.[1]

Method C: Dehydrochlorination of a Mixture of Chloroalkenes and Dichloroalkanes

An older method reported by V. Ipatiev involves heating a mixture of chlorinated hydrocarbons with a strong alcoholic base in a sealed tube.[1]

  • Materials: Mixture of 2-Chloro-4-methyl-2-pentene and 2,2-Dichloro-4-methylpentane, Potassium Hydroxide (KOH) in alcohol.

  • Procedure:

    • A mixture of 2-Chloro-4-methyl-2-pentene and 2,2-Dichloro-4-methylpentane is placed in a sealed tube with a strong solution of potassium hydroxide in alcohol.

    • The sealed tube is heated to 170-180°C for 16 hours.

    • After cooling, the tube is carefully opened, and the contents are processed to isolate the product.

    • This method results in a 32% yield of this compound.[1]

Logical Relationship of Synthesis Routes

The following diagram illustrates the relationship between the different starting materials and the target molecule, this compound.

SynthesisRoutes cluster_dehydrohalogenation Route 1: Dehydrohalogenation cluster_isomerization Route 2: Isomerization cluster_ketone Route 3: From Ketone 2-Chloro-4-methylpentane 2-Chloro-4-methylpentane This compound This compound 2-Chloro-4-methylpentane->this compound KOH, DMSO (70.8%) 2,3-Dibromo-4-methylpentane 2,3-Dibromo-4-methylpentane 2,3-Dibromo-4-methylpentane->this compound NaNH2, liq. NH3 (68.5%) Mixed Chloroalkanes 2-Chloro-4-methyl-2-pentene & 2,2-Dichloro-4-methylpentane Mixed Chloroalkanes->this compound KOH, alcohol (32%) 4-Methyl-1-pentyne 4-Methyl-1-pentyne 4-Methyl-1-pentyne->this compound Base Catalyst 4-Methyl-2-pentanone 4-Methyl-2-pentanone Intermediate Intermediate 4-Methyl-2-pentanone->Intermediate PCl5 Intermediate->this compound Base

Caption: Synthesis pathways to this compound.

Experimental Workflow for a Typical Dehydrohalogenation Synthesis

The following diagram outlines the general workflow for the synthesis of this compound via dehydrohalogenation, followed by purification.

Workflow start Start reaction Dehydrohalogenation Reaction (Base, Solvent, Heat) start->reaction quench Quenching (e.g., with water) reaction->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying of Organic Phase (e.g., with MgSO4) extraction->drying filtration Filtration drying->filtration evaporation Solvent Evaporation filtration->evaporation distillation Fractional Distillation evaporation->distillation product Pure this compound distillation->product end End product->end

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Methyl-2-pentyne: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-methyl-2-pentyne, a highly flammable and hazardous alkyne. Adherence to these procedures is critical for minimizing risks and ensuring the well-being of laboratory personnel and the environment.

Immediate Safety and Handling Protocols

This compound presents several significant hazards that necessitate careful handling. It is classified as a highly flammable liquid and vapor, can be fatal if swallowed and enters the airways, and causes skin and eye irritation.[1] It may also cause respiratory irritation.[2] Therefore, all handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

Personal Protective Equipment (PPE) is mandatory when handling this compound and includes:

  • A laboratory coat

  • Chemical safety goggles or a face shield[3]

  • Chemical-resistant gloves (e.g., nitrile)[1]

  • An appropriate respirator if ventilation is inadequate

Handling Precautions:

  • Keep the chemical away from heat, sparks, open flames, and hot surfaces.[1]

  • Use only non-sparking tools and take precautionary measures against static discharge.[3]

  • Ensure proper grounding and bonding of containers and receiving equipment.[3]

  • Avoid breathing vapors or mist.[1]

  • Prevent contact with skin and eyes.[1]

Quantitative Hazard Data Summary

For quick reference, the following table summarizes key quantitative hazard and physical property data for this compound.

PropertyValue
Flash Point -12 °C (10.4 °F) - closed cup
Boiling Point 71-73 °C
Density 0.711 g/mL at 25 °C
NFPA 704 Ratings Health: 2, Flammability: 3, Instability: 0

Step-by-Step Disposal Procedure

The cornerstone of proper this compound disposal is waste segregation and clear labeling. Never mix this compound waste with incompatible materials, particularly oxidizing agents.[3]

1. Waste Collection:

  • Liquid Waste: Collect all unused this compound and solutions containing it in a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with flammable organic solvents.

  • Contaminated Solids: Any solid materials contaminated with this compound, such as absorbent pads, gloves, and paper towels, must be collected in a separate, sealed, and labeled hazardous waste container.

  • Empty Containers: The first rinse of an "empty" this compound container with a suitable solvent (e.g., acetone) must be collected as hazardous waste.[4] Subsequent rinses with soap and water can typically be disposed of down the drain, but institutional guidelines should always be followed.[5]

2. Labeling:

  • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "waste solvent," "contaminated debris").[4][6] The date of waste accumulation should also be included.

3. Storage:

  • Store hazardous waste containers in a designated, well-ventilated, and cool area, away from sources of ignition.[3] The storage area should have secondary containment to prevent the spread of material in case of a leak.

4. Final Disposal:

  • Once the waste container is full (no more than 75% capacity to allow for vapor expansion), it should be securely sealed.[6]

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][5]

  • Never dispose of this compound down the drain or in the regular trash.[1] Discharge into the environment must be avoided.[7]

Emergency Procedures for Spills

In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill.

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.[1]

  • Eliminate Ignition Sources: Remove all sources of ignition from the vicinity.[1]

  • Contain the Spill: Use a spill kit with absorbent materials suitable for flammable liquids to contain the spill.

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container for disposal.[7]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your supervisor and EHS department.

Disposal_Workflow This compound Disposal Workflow Start Handling this compound PPE Wear Appropriate PPE: - Lab Coat - Safety Goggles - Gloves Start->PPE Before Handling Waste_Gen Waste Generation PPE->Waste_Gen Liquid_Waste Liquid Waste (Unused chemical, solutions) Waste_Gen->Liquid_Waste Solid_Waste Contaminated Solids (Gloves, paper towels) Waste_Gen->Solid_Waste Empty_Containers Empty Containers (Rinsate) Waste_Gen->Empty_Containers Collection Collect in Separate, Labeled Hazardous Waste Containers Liquid_Waste->Collection Solid_Waste->Collection Empty_Containers->Collection Storage Store in Designated, Ventilated Area Collection->Storage Final_Disposal Arrange for Pickup by EHS or Licensed Contractor Storage->Final_Disposal End Proper Disposal Complete Final_Disposal->End

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for 4-Methyl-2-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical procedures for the handling and disposal of 4-Methyl-2-pentyne (CAS No. 21020-27-9) in a laboratory setting. Adherence to these guidelines is essential for ensuring personal safety and regulatory compliance.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below.[1][2][3][4] This information is crucial for understanding its behavior and potential hazards.

PropertyValue
Molecular Formula C₆H₁₀
Molecular Weight 82.14 g/mol [2][3]
Appearance Colorless to Almost colorless clear liquid[3]
Boiling Point 71-73 °C[2]
Density 0.711 g/mL at 25 °C[2]
Flash Point -12 °C (10.4 °F) - closed cup[2]
Vapor Pressure Data not readily available
Hazard Identification and Safety Precautions

This compound is a highly flammable liquid and vapor.[2][5] It may also be harmful if swallowed and enters airways.[5][6] The primary hazards are summarized in the table below.

HazardGHS ClassificationPrecautionary Statements
Flammability Flammable Liquid, Category 2[2]P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2][5] P233: Keep container tightly closed.[5] P240: Ground/bond container and receiving equipment.[5] P241: Use explosion-proof electrical/ventilating/lighting equipment.[5] P242: Use only non-sparking tools.[5] P243: Take precautionary measures against static discharge.[5]
Aspiration Hazard May be fatal if swallowed and enters airwaysP301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. P331: Do NOT induce vomiting.
Skin and Eye Contact Avoid contact with skin and eyes.S24/25: Avoid contact with skin and eyes.[7]
Inhalation Do not breathe vapour.S23: Do not breathe vapour.[7]

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the most critical lines of defense against exposure to this compound. The following PPE is mandatory when handling this chemical.

PPE CategorySpecifications
Eye and Face Protection Chemical safety goggles that meet ANSI Z.87.1 standards are required. A face shield should be worn over safety goggles when there is a risk of splashing.[8]
Hand Protection Chemical-resistant gloves are required. While specific breakthrough data for this compound is not available, nitrile or neoprene gloves are recommended for handling volatile organic compounds.[8] Always inspect gloves for any signs of degradation before use and replace them immediately if contact with the chemical occurs.
Body Protection A flame-resistant lab coat must be worn and fully buttoned.[8] Long pants and closed-toe shoes are also required. Avoid synthetic clothing.
Respiratory Protection All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] If engineering controls are not sufficient, a respirator with an appropriate organic vapor cartridge (type ABEK) may be necessary.[2]
Operational Plan: Step-by-Step Handling Procedure

This section outlines the standard operating procedure for handling this compound in a laboratory environment.

4.1. Preparation and Pre-Handling Checklist

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Ensure Proper Ventilation: Verify that the chemical fume hood is operational and has a current certification.

  • Gather all necessary PPE: Ensure all required PPE is available and in good condition.

  • Prepare a clean workspace: Keep the work area free of clutter and remove all ignition sources.[4]

  • Locate Emergency Equipment: Know the location of the nearest fire extinguisher, safety shower, and eyewash station.

4.2. Handling the Chemical

  • Work in a Fume Hood: All transfers and manipulations of this compound must be performed inside a chemical fume hood.[2]

  • Grounding: When transferring the chemical from a larger container, ensure that both containers are properly grounded to prevent static discharge.[5]

  • Use Appropriate Tools: Use non-sparking tools for all operations.[5]

  • Keep Containers Closed: Keep the container tightly closed when not in use to prevent the escape of flammable vapors.[5]

  • Avoid Incompatible Materials: Keep this compound away from strong oxidizing agents.

4.3. Storage

  • Store in a Flammables Cabinet: Store the chemical in a designated and approved flammables storage cabinet.[5]

  • Maintain a Cool, Dry, and Well-Ventilated Area: The storage area should be cool, dry, and well-ventilated.

  • Ensure Secure Sealing: To minimize vapor leakage, consider wrapping the container cap threads with Teflon tape or using a secondary seal like parafilm.

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure safety.

5.1. Waste Segregation and Collection

  • Designated Waste Container: Collect all liquid waste containing this compound in a dedicated, properly labeled hazardous waste container.

  • Container Material: Use a container made of a material compatible with flammable organic liquids, such as a glass bottle or a metal safety can. Do not use metal containers for corrosive wastes.[7]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration.

  • Solid Waste: Dispose of any contaminated solid waste (e.g., gloves, paper towels) in a separate, clearly labeled solid hazardous waste container.

5.2. Step-by-Step Disposal Procedure

  • Collection: While working in the fume hood, carefully pour the this compound waste into the designated hazardous waste container.

  • Secure Closure: Securely close the waste container immediately after adding waste. Containers must remain closed at all times except when adding waste.[7]

  • Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be away from ignition sources and incompatible chemicals.

  • Headspace: Leave adequate headspace in the liquid waste container (approximately 10% of the container volume) to allow for vapor expansion.[7]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not pour this compound down the drain.

Emergency Procedures

In the event of an emergency, follow these procedures.

Emergency SituationAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill For a small spill, absorb the material with a non-combustible absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's EHS office.
Fire Use a dry chemical, carbon dioxide, or alcohol-resistant foam fire extinguisher. Do not use water, as it may be ineffective.

Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_storage 3. Storage cluster_disposal 4. Disposal cluster_emergency 5. Emergency prep1 Review SDS prep2 Verify Fume Hood prep1->prep2 prep3 Don PPE prep2->prep3 prep4 Prepare Workspace prep3->prep4 handle1 Work in Fume Hood prep4->handle1 handle2 Ground Equipment handle1->handle2 emergency Spill, Fire, or Exposure handle1->emergency handle3 Use Non-Sparking Tools handle2->handle3 handle4 Keep Container Closed handle3->handle4 store1 Flammables Cabinet handle4->store1 disp1 Segregate Waste handle4->disp1 store2 Cool, Dry, Ventilated store1->store2 store1->emergency disp2 Label Container disp1->disp2 disp1->emergency disp3 Store in SAA disp2->disp3 disp4 Arrange EHS Pickup disp3->disp4

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.